N',N''-Diacetylspermine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNXERHVLXYXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999129 | |
| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77928-71-3 | |
| Record name | N',N''-Diacetylspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N',N''-Diacetylspermine (DAS): From Cancer Biomarker to Active Mediator of Malignancy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncology research is increasingly focused on the metabolic reprogramming of cancer cells, seeking novel biomarkers and therapeutic targets. Within this domain, the polyamine metabolic pathway has emerged as a critical nexus for cell growth, proliferation, and malignant transformation.[1][2] N',N''-diacetylspermine (DAS), a terminal catabolite of this pathway, has transitioned from being viewed as a simple metabolic byproduct to a validated, high-fidelity biomarker for numerous cancers and, more recently, an active participant in tumorigenesis.[3][4] This guide provides an in-depth technical analysis of the biological functions of DAS in cancer, detailing its origins in the dysregulated polyamine pathway, its robust performance as a non-invasive biomarker, its newly discovered role in promoting cancer cell proliferation, and the state-of-the-art methodologies for its quantification.
Section 1: The Polyamine Catabolic Pathway: A Critical Axis in Carcinogenesis
Polyamines, including spermine and spermidine, are ubiquitous polycationic molecules essential for fundamental cellular processes such as DNA replication, protein synthesis, and cell cycle progression.[5] Cancer cells exhibit a profound dependency on polyamines, frequently demonstrating upregulated biosynthetic pathways to fuel their high proliferation rates.[1][6]
The intracellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, transport, and catabolism.[7] The key rate-limiting enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT).[8][9] SSAT acetylates spermine and spermidine, marking them for export out of the cell or for oxidation. The double acetylation of spermine by SSAT results in the formation of this compound (DAS).[6] In the context of cancer, the expression and activity of SSAT are often altered, leading to a dysregulated polyamine pool and increased production of acetylated derivatives.[8][10] This elevation is the biochemical basis for the utility of DAS as a cancer biomarker.
Section 4: Gold-Standard Methodologies for DAS Quantification
Accurate and sensitive quantification of DAS is paramount for both clinical diagnostics and fundamental research. While immunoassays like ELISA and colorimetric assays exist, the gold-standard and most robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [4][11] Experimental Protocol: LC-MS/MS Quantification of Urinary DAS
This protocol outlines a validated approach for DAS quantification. The causality behind key steps, such as the use of an internal standard and sample cleanup, is critical for ensuring accuracy and reproducibility—a self-validating system.
1. Materials and Reagents:
-
This compound (DAS) standard
-
Isotopically labeled internal standard (IS), e.g., D8-DAS
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine samples (first-morning void recommended), stored at -80°C
-
Urinary creatinine assay kit
2. Sample Preparation (The Self-Validating Core):
-
Rationale: Urine is a complex matrix containing interfering substances. [11]SPE is essential for cleanup and concentration. The addition of a known quantity of a stable isotope-labeled internal standard (IS) at the beginning corrects for any analyte loss during sample processing and for variations in instrument response (matrix effects), which is the cornerstone of a trustworthy quantitative bioassay.
-
Steps:
-
Thaw urine samples on ice. Centrifuge at 3,000 x g for 10 min at 4°C to pellet debris.
-
Transfer 100 µL of supernatant to a clean tube.
-
Add 10 µL of IS working solution (e.g., 1 µM D8-DAS). Vortex briefly.
-
Condition the SPE cartridge with 1 mL MeOH followed by 1 mL water.
-
Load the urine/IS mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
-
3. LC-MS/MS Analysis:
-
Rationale: Chromatographic separation (LC) isolates DAS from other components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
DAS transition: e.g., m/z 287.3 -> 158.2
-
D8-DAS (IS) transition: e.g., m/z 295.3 -> 166.2
-
-
4. Data Analysis and Normalization:
-
Generate a standard curve by plotting the peak area ratio (DAS/IS) against the concentration of the DAS standards.
-
Calculate the DAS concentration in the unknown samples from the standard curve.
-
Measure urinary creatinine concentration using a standard clinical assay.
-
Normalization: Express the final DAS concentration as nmol/g creatinine. This corrects for variations in urine dilution, a critical step for clinical relevance. [12]
Section 5: Therapeutic Implications: Targeting the Polyamine Catabolic Axis
The dual role of DAS as both a biomarker and a potential oncometabolite opens new avenues for therapeutic intervention. Targeting the polyamine pathway is a strategy that has been explored for decades, but the focus has often been on inhibiting biosynthesis. [1][13]The new understanding of the SSAT-DAS axis suggests alternative and complementary approaches.
-
SSAT as a Drug Target: Since SSAT is the rate-limiting enzyme for DAS production, its modulation is a logical therapeutic strategy. [8]Interestingly, some anti-cancer strategies involve inducing SSAT with polyamine analogues. [14][15]This potent induction depletes the essential, growth-promoting polyamines (spermine, spermidine) and can lead to cell death. [14]Monitoring urinary DAS could serve as a pharmacodynamic biomarker to assess the efficacy of such SSAT-inducing drugs.
-
Monitoring Therapeutic Response: A decrease in urinary or serum DAS levels following surgery or chemotherapy could indicate a positive therapeutic response, while a subsequent rise could signal disease recurrence. [4]* Targeting DAS-Mediated Signaling: The discovery of the DAS/miR-559/CBS pathway provides novel, more specific targets. [3]Developing strategies to inhibit CBS or restore miR-559 function in tumors with high DAS levels could represent a targeted therapeutic approach for a subset of colorectal cancers.
Conclusion & Future Perspectives
This compound has unequivocally evolved from a minor urinary metabolite to a central player in oncology. Its established utility as a sensitive, non-invasive biomarker for a multitude of cancers is already poised to impact clinical practice. The more recent discovery of its direct pro-tumorigenic functions, such as promoting proliferation through defined signaling pathways, marks a paradigm shift, recasting DAS as a bona fide oncometabolite.
Future research should focus on several key areas:
-
Expanding Functional Studies: Does the DAS/miR-559/CBS axis operate in other cancer types beyond colorectal? What other signaling pathways does DAS modulate?
-
Clinical Validation: Large-scale, prospective clinical trials are needed to fully validate the utility of DAS as a screening tool for various cancers and to establish standardized cutoff values.
-
Therapeutic Development: Further exploration of targeting the SSAT-DAS axis, including the development of specific CBS inhibitors, is warranted for translation into novel cancer therapies.
For researchers and drug developers, this compound represents a rich and promising field of study, offering opportunities to develop next-generation diagnostics and targeted therapeutics based on the fundamental metabolic rewiring of cancer cells.
References
-
N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. (2021). National Institutes of Health. [Link]
-
The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. (n.d.). MDPI. [Link]
-
Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (n.d.). ResearchGate. [Link]
-
Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Solid Tumors. (2023). Toho Journal of Medicine. [Link]
-
N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. (2016). Walsh Medical Media. [Link]
-
A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. (n.d.). PubMed. [Link]
-
Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. (n.d.). ResearchGate. [Link]
-
N1,N12-Diacetylspermine as a tumor marker for non-small cell lung cancers (NSCLC). (2008). Journal of Clinical Oncology. [Link]
-
Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic. (2024). Journal of Cancer Prevention. [Link]
-
N1,N12-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. (n.d.). AACR Journals. [Link]
-
Polyamine metabolism and cancer: treatments, challenges and opportunities. (n.d.). National Institutes of Health. [Link]
-
The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. (2022). MDPI. [Link]
-
Polyamine metabolism and anti-tumor immunity. (n.d.). Frontiers. [Link]
-
Polyamine metabolism in cancer: drivers of immune evasion, ferroptosis and therapy resistance. (n.d.). Cambridge University Press & Assessment. [Link]
-
The role of spermidine/spermine N 1 -acetyltransferase in determining response to chemotherapeutic agents in colorectal cancer cells. (n.d.). AACR Journals. [Link]
-
One-Carbon and Polyamine Metabolism as Cancer Therapy Targets. (n.d.). MDPI. [Link]
-
Spermidine/spermine N1-acetyltransferase (SSAT) activity in human small-cell lung carcinoma cells following transfection with a genomic SSAT construct. (n.d.). Portland Press. [Link]
-
Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. (n.d.). Cureus. [Link]
-
Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. (2017). PubMed. [Link]
-
Cell Cycle Regulation, Checkpoints, and Cancer. (n.d.). Clinician.com. [Link]
-
Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. (n.d.). Physiological Reviews. [Link]
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- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. portlandpress.com [portlandpress.com]
N',N''-Diacetylspermine: A Technical Guide to its Discovery, History, and Evolving Role as a Key Biomarker
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of N',N''-Diacetylspermine (DAS), a critical polyamine metabolite. Initially identified as a trace component in human urine, DAS has emerged from biochemical obscurity to become a promising and sensitive biomarker for the early detection and prognosis of various malignancies. We will explore the scientific landscape that led to its discovery, the progression of analytical methodologies from complex chromatographic techniques to high-throughput immunoassays, and the causal biochemical pathways that establish its utility in oncology and drug development. This document is intended to serve as an in-depth resource, detailing the foundational experiments, key scientific insights, and validated protocols for its measurement.
The Scientific Landscape: Polyamine Research Pre-Discovery
The story of this compound begins within the broader context of polyamine research. Polyamines such as spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cellular proliferation, differentiation, and gene regulation. By the late 20th century, it was well-established that the intracellular concentrations of these molecules were tightly regulated and often elevated in rapidly proliferating tissues, most notably in cancer cells. This led to the initial hypothesis that measuring polyamines or their metabolites in biological fluids could serve as a proxy for malignant growth. However, the diagnostic utility of measuring total polyamine levels was often hampered by a lack of specificity and sensitivity. The scientific community recognized the need for more precise markers that could better reflect the dysregulated polyamine metabolism characteristic of cancer. This set the stage for a deeper investigation into the catabolic pathways of polyamines, a search that would ultimately lead to the identification of acetylated derivatives as molecules of significant interest.
The Discovery: Identification of a Novel Metabolite
This compound was first formally identified as a naturally occurring component in human urine through meticulous analytical work. It is a minor metabolite, accounting for less than 0.5% of the total polyamines excreted, which made its initial detection challenging.[1][2][3] The discovery was not a singular event but rather the result of progressive refinements in separation science.
The breakthrough came from the research group of Kawakita and Hiramatsu. Using High-Performance Liquid Chromatography (HPLC) and gas chromatography, they developed methods capable of separating structurally similar polyamines and their acetylated forms with high resolution.[2] In a landmark 1995 paper published in the Journal of Biochemistry, they provided definitive evidence for the presence of both N¹,N⁸-diacetylspermidine and N¹,N¹²-diacetylspermine in the urine of healthy individuals.[2] This work established DAS as a constitutive, albeit minor, component of human metabolic output.
Almost immediately, the same research group published a companion study in the Journal of Cancer Research and Clinical Oncology, positing that these newly identified diacetylated polyamines could be significant indicators of neoplastic diseases.[1][2] This rapid pivot from discovery to clinical investigation underscores the targeted nature of their research, which was driven by the long-standing quest for a reliable polyamine-based cancer biomarker.
The Biochemical Rationale: Why Diacetylspermine?
The significance of DAS as a biomarker is intrinsically linked to the enzyme responsible for its synthesis: spermidine/spermine N¹-acetyltransferase (SSAT) .
-
Rate-Limiting Step: SSAT is the rate-limiting enzyme in the catabolism of spermine and spermidine. It catalyzes the transfer of an acetyl group from acetyl-CoA to the N¹ position of spermine or spermidine.
-
Inducibility: The expression of the SSAT gene is highly inducible by a variety of stimuli, including growth factors, cytokines, and, critically, by elevated intracellular polyamine levels. In many cancer cells, the polyamine metabolic pathway is hyperactive, leading to an accumulation of spermine. This accumulation, in turn, triggers a dramatic upregulation of SSAT as a feedback mechanism to detoxify and excrete excess polyamines.
-
Pathway to Excretion: The acetylation of spermine neutralizes its positive charges, facilitating its export from the cell and subsequent excretion in urine. A second acetylation step yields this compound.[4] Therefore, elevated urinary DAS is a direct reflection of increased SSAT activity and a hyperactive polyamine catabolic state within the body, a hallmark of many cancers.[4][5]
This causal link provides the authoritative grounding for its use as a biomarker. Measuring urinary or serum DAS is not merely a correlation; it is a direct readout of a specific, cancer-associated enzymatic activity.
Polyamine Catabolic Pathway
Caption: Simplified pathway of spermine catabolism leading to this compound.
Evolution of Analytical Methodologies
The history of DAS is also a history of advancing analytical technology. The ability to reliably measure this molecule has been pivotal to its validation as a biomarker.
| Methodology | Principle | Advantages | Disadvantages | Era of Prominence |
| HPLC / Gas Chromatography | Chromatographic separation followed by detection (e.g., fluorescence, flame ionization). | High specificity; considered a gold standard for structural confirmation. | Labor-intensive, requires derivatization, low throughput. | Early-Mid 1990s |
| ELISA | Competitive immunoassay using antibodies highly specific to the DAS molecule. | High sensitivity, high throughput, does not require complex equipment. | Potential for cross-reactivity, antibody batch variability. | Late 1990s - 2000s |
| LC-MS/MS | Liquid chromatography for separation coupled with tandem mass spectrometry for detection. | Unmatched specificity and sensitivity, allows for multiplexing. | High capital cost for equipment, requires specialized expertise. | 2000s - Present |
| Colloidal Gold Aggregation | Automated immunoassay based on the aggregation of antibody-coated gold nanoparticles. | Rapid, fully automated, high throughput, suitable for clinical labs. | Indirect measurement, relies on high-quality reagents. | 2010s - Present |
The development of a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA) was a crucial step, enabling larger clinical studies that cemented the link between elevated urinary DAS and cancers like colorectal and breast cancer.[3][6] More recently, fully automated methods based on colloidal gold aggregation have made DAS testing more convenient and rapid for clinical applications.[1][3][7]
Validated Experimental Protocol: Quantification of Urinary DAS via LC-MS/MS
This protocol provides a robust, self-validating method for the precise quantification of this compound in human urine, reflecting current state-of-the-art techniques used in metabolomics and clinical chemistry.
Principle
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate DAS from other urinary components, followed by detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (e.g., this compound-d8) is used to ensure accuracy and correct for matrix effects and extraction variability.
Materials & Reagents
-
This compound analytical standard
-
This compound-d8 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
96-well protein precipitation plates (0.2 µm filter)
-
Urine samples (first morning void recommended, stored at -80°C)
Step-by-Step Methodology
-
Sample Preparation & Protein Precipitation:
-
Causality: The primary goal is to remove proteins and particulates that can interfere with the analysis and damage the LC column. Acetonitrile is an effective precipitating agent. The internal standard is added at this first step to track the analyte through the entire process.
-
Thaw urine samples on ice. Vortex for 10 seconds.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of urine.
-
Add 200 µL of cold Acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to maximize precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
-
Chromatographic Separation (HILIC):
-
Causality: HILIC is chosen for its superior retention of polar analytes like DAS, which are not well-retained on traditional C18 reversed-phase columns. The gradient elution from high organic to higher aqueous mobile phase ensures that analytes are properly focused on the column and eluted as sharp peaks.
-
LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
6.1 min: 95% B
-
8.0 min: 95% B (re-equilibration)
-
-
-
Mass Spectrometric Detection:
-
Causality: Tandem mass spectrometry provides exceptional specificity. A specific precursor ion (the molecular weight of DAS) is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte, eliminating interference from co-eluting compounds.
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Thermo TSQ Altis)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example values, must be optimized):
-
DAS: Precursor (Q1) m/z 287.3 -> Product (Q3) m/z 158.2
-
DAS-d8 (IS): Precursor (Q1) m/z 295.3 -> Product (Q3) m/z 162.2
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
-
Data Analysis & Validation:
-
Integrate the peak areas for both the analyte (DAS) and the internal standard (IS).
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve using standards of known concentration (e.g., 0.5 - 500 ng/mL) by plotting the Peak Area Ratio against concentration. The curve should have an R² value > 0.99.
-
Quantify the DAS concentration in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Self-Validation: Include Quality Control (QC) samples at low, medium, and high concentrations in every run. The calculated concentrations of these QCs must be within ±15% of their nominal value for the run to be considered valid.
-
LC-MS/MS Workflow Diagram
Caption: Standard workflow for urinary this compound quantification by LC-MS/MS.
Conclusion and Future Directions
The journey of this compound from an obscure urinary metabolite to a clinically relevant biomarker is a testament to the power of targeted metabolomics and advancements in analytical chemistry. Its discovery was a direct result of the persistent search for better indicators of the dysregulated polyamine metabolism inherent in cancer. The clear biochemical rationale, centered on the induction of the SSAT enzyme, provides a strong, authoritative foundation for its utility.
Numerous studies have now demonstrated that urinary and serum DAS levels can serve as a sensitive, non-invasive marker for various cancers, often outperforming established markers, especially in early-stage disease.[5][6][8] For drug development professionals, DAS represents a potential pharmacodynamic biomarker for therapies targeting the polyamine pathway. A decrease in DAS levels following treatment could provide an early indication of target engagement and therapeutic efficacy.
Future research will likely focus on validating DAS in larger, prospective clinical trials for specific cancer types, exploring its utility in monitoring treatment response and recurrence, and integrating it into multi-biomarker panels to further enhance diagnostic and prognostic accuracy.[8] The history of DAS is still being written, but its position as a key molecule of interest in oncology is now firmly established.
References
-
Nanami, T., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho J Med, 9(1), 29-34. [Link]
-
Fahrmann, J. F., & Grapov, D. (2016). N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Biochemistry & Analytical Biochemistry, 5(2). [Link]
-
Law, B. Y. K., et al. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International Journal of Molecular Sciences, 23(23), 15277. [Link]
-
Kawakita, M., & Hiramatsu, K. (2014). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. ResearchGate. [Link]
-
Hiramatsu, K., & Kawakita, M. (2003). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. Methods in Molecular Medicine, 81, 239-248. [Link]
-
Hiramatsu, K., et al. (2005). N(1),N(12)-diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research, 11(8), 2986-90. [Link]
-
Babjak, M., et al. (2007). EVALUATION OF URINE N1,N12-DIACETYLSPERMINE AS POTENTIAL TUMOR MARKER FOR URINARY BLADDER CANCER. ResearchGate. [Link]
-
Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]
-
Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non-Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. Journal of Clinical Oncology, 33(33), 3880-6. [Link]
-
Kawai, K., et al. (2013). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Oncology Letters, 5(4), 1413-1417. [Link]
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N',N''-Diacetylspermine: A Technical Guide to its Application as a Urinary Biomarker in Oncology
Executive Summary
The landscape of cancer diagnostics is continually evolving, with a pressing need for non-invasive, sensitive, and specific biomarkers for early detection, prognostic stratification, and monitoring of therapeutic response. Among the promising candidates, the polyamine metabolite N',N''-diacetylspermine (DAS) has emerged as a significant urinary biomarker across a spectrum of malignancies. This technical guide provides an in-depth exploration of DAS, tailored for researchers, scientists, and drug development professionals. We will delve into the biochemical underpinnings of DAS elevation in cancer, present detailed analytical methodologies for its quantification, and critically evaluate its clinical utility and potential applications in oncology drug development.
The Biochemical Rationale: Why Polyamines and Cancer?
Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, this regulation is frequently disrupted, leading to elevated polyamine levels that support rapid proliferation and tumor progression.
The catabolism of polyamines is a critical control point. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in this pathway. SSAT acetylates spermine and spermidine, marking them for export from the cell or for oxidation by acetylpolyamine oxidase. In many cancers, the expression and activity of SSAT are significantly upregulated. This leads to an increased production of acetylated polyamines, including this compound, which are then excreted in the urine.[1][2] The measurement of urinary DAS, therefore, offers a non-invasive window into the dysregulated polyamine metabolism characteristic of many cancers.
Caption: Simplified Polyamine Metabolism Pathway and the Role of SSAT
Analytical Methodologies for Urinary DAS Quantification
The accurate and precise quantification of urinary DAS is paramount to its clinical utility. Several analytical platforms have been developed and validated, each with its own set of advantages and considerations.
Pre-analytical Considerations: Ensuring Sample Integrity
The reliability of any biomarker measurement begins with proper sample collection and handling.
-
Sample Collection: Mid-stream urine samples are generally acceptable.[3] While 24-hour urine collections provide a comprehensive daily excretion profile, spot urine samples are often more practical for large-scale studies and clinical settings.
-
Normalization: To account for variations in urine concentration, it is crucial to normalize DAS levels to urinary creatinine. Results are typically expressed as nmol/g creatinine.[4]
-
Storage and Stability: Urine samples should be centrifuged to remove sediment and the supernatant stored at -30°C or lower for long-term stability. The addition of a preservative like sodium azide (0.1% final concentration) can prevent bacterial degradation.[5] Studies have shown that DAS is relatively stable in urine, with its value not significantly fluctuating with time from collection to measurement.[6]
Immunoassays: High-Throughput Screening
Immunoassays are well-suited for clinical laboratories due to their potential for high-throughput analysis and automation.
Principle: This is a competitive immunoassay where DAS in the urine sample competes with a known amount of labeled DAS (or a DAS-conjugate) for binding to a limited amount of anti-DAS antibody coated on a microplate. The signal generated is inversely proportional to the concentration of DAS in the sample.
Detailed Protocol:
-
Plate Coating: Microtiter plates are coated with an anti-DAS antibody and incubated overnight at 4°C.
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.
-
Sample and Standard Incubation: Prepared urine samples (diluted at least 1:4 with distilled deionized water) and a series of DAS standards (e.g., 6.25 to 200 nM) are added to the wells.[5] This is followed by the addition of a fixed amount of HRP-conjugated DAS. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to each well, and the plate is incubated in the dark for a specified time (e.g., 10-15 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 1M H₂SO₄).
-
Data Acquisition: The absorbance of each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of DAS in the urine samples is then interpolated from this curve.
Caption: Competitive ELISA Workflow for Urinary DAS
Principle: This method is based on the inhibition of aggregation of antibody-coated gold nanoparticles by free DAS in the sample. A DAS mimic (e.g., a bovine serum albumin-acetylspermine conjugate) is added, which induces aggregation of the gold nanoparticles, causing a color change. DAS in the urine sample competitively binds to the antibody-coated nanoparticles, preventing aggregation and the subsequent color change. The degree of color change is inversely related to the DAS concentration.[7] This method is rapid, with results obtainable in about 10 minutes, and can be adapted for use on automated biochemical analyzers.[7][8]
Detailed Protocol:
-
Reagent Preparation: A reagent kit containing anti-DAS antibody-coated colloidal gold nanoparticles and a DAS mimic is typically used.
-
Sample Preparation: Urine samples are centrifuged, and the supernatant is collected.
-
Automated Analysis: The urine sample and reagents are loaded into an automated biochemical analyzer.
-
Reaction: The analyzer mixes the sample with the antibody-coated gold nanoparticles and then adds the DAS mimic.
-
Detection: The change in absorbance is measured by the analyzer's spectrophotometer.
-
Quantification: The DAS concentration is calculated by the analyzer's software based on a pre-programmed calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
Principle: LC-MS/MS offers the highest analytical specificity and sensitivity for the quantification of small molecules like DAS. The liquid chromatography step separates DAS from other urinary components, and the tandem mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions.
Detailed Protocol:
-
Sample Preparation:
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., deuterated DAS) is added to each urine sample to account for variations in sample processing and instrument response.
-
Solid Phase Extraction (SPE): To remove interfering substances and concentrate the analyte, urine samples can be passed through a strong cation exchange SPE cartridge. The retained polyamines are then eluted with a solvent such as 7N ammonia in methanol.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) in water and an organic solvent such as acetonitrile is employed to achieve chromatographic separation of DAS from other polyamines.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is used to generate protonated molecular ions of DAS and the internal standard.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DAS and its internal standard are monitored to ensure highly selective detection and quantification.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of DAS in the samples is determined.
Caption: LC-MS/MS Workflow for Urinary DAS Quantification
Clinical Utility of Urinary DAS as a Cancer Biomarker
Numerous studies have investigated the clinical performance of urinary DAS as a biomarker for various cancers.
Diagnostic Performance
Urinary DAS has shown considerable promise in the early detection of several cancers, often outperforming established serum markers.
| Cancer Type | Sensitivity of Urinary DAS | Comparison with Standard Markers | Reference(s) |
| Colorectal Cancer | 69.6% - 75.8% | Significantly higher than CEA and CA19-9, especially in early stages (60% in stage 0+I). | [7][9] |
| Breast Cancer | 46.4% - 60.2% | Higher than CEA and CA15-3, particularly in early-stage disease. | [7][9] |
| Ovarian Cancer | 86.5% | Better sensitivity but lower specificity than CA125. Elevated in early-stage vs. benign tumors. | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | Median DASr significantly higher than healthy controls. | Urinary DASr was an independent poor prognostic indicator. | [4] |
| Hepatocellular Carcinoma | 65.5% | Similar to AFP and PIVKA-II. | [4] |
| Pancreatobiliary Cancer | 75% | - | |
| Pediatric Cancers | Malignant Lymphoma: 77.8%Leukemia: 40%Neuroblastoma: 30.8% | Useful for screening and follow-up of malignant lymphoma. | [11] |
| Bladder Cancer | Not found to be a useful marker. | - |
DASr: DiAcSpm/cutoff ratio
Prognostic Value
Beyond diagnosis, urinary DAS levels may provide valuable prognostic information. In patients with completely resected NSCLC, an increased urinary DAS level was found to be an independent prognostic factor for unfavorable outcomes.[4] Similarly, in other cancers, a decrease in urinary DAS levels following treatment has been associated with a good prognosis, while persistently high levels may indicate a poor prognosis or disease recurrence.
Applications in Drug Development
The role of urinary DAS extends into the realm of drug development, where it can serve as a valuable pharmacodynamic biomarker.
Monitoring Therapeutic Response
Changes in urinary DAS levels can reflect the biological activity of anti-cancer agents, particularly those targeting the polyamine pathway. A notable study in triple-negative breast cancer (TNBC) patient-derived xenograft models demonstrated that urinary diacetylspermine levels robustly increased in response to effective doxorubicin treatment, and this increase correlated with tumor volume.[3] This suggests that urinary DAS could be a non-invasive biomarker to monitor the effectiveness of certain chemotherapies.
Patient Stratification
Pre-treatment urinary DAS levels could potentially be used to stratify patients who are more likely to respond to therapies that modulate polyamine metabolism. This personalized medicine approach could help in optimizing treatment regimens and improving patient outcomes.
Future Directions and Considerations
While the evidence supporting urinary DAS as a cancer biomarker is compelling, several areas require further investigation before its widespread clinical adoption.
-
Standardization and Validation: There is a need for standardized protocols for sample collection, processing, and analysis to ensure inter-laboratory reproducibility. The development of certified reference materials would be a significant step in this direction.
-
Large-Scale Prospective Studies: Large, multi-center prospective studies are needed to validate the diagnostic and prognostic utility of urinary DAS in diverse patient populations and for a broader range of cancers.
-
Combination Biomarker Panels: The diagnostic accuracy of urinary DAS may be enhanced when used in combination with other biomarkers. Future research should explore the development of multi-marker panels for improved cancer detection and characterization.
-
Mechanistic Insights: Further research into the precise molecular mechanisms that regulate SSAT expression and DAS production in different cancer types will provide a deeper understanding of its role in tumorigenesis and may reveal novel therapeutic targets.
Conclusion
Urinary this compound represents a highly promising, non-invasive biomarker with significant potential to impact the clinical management of cancer. Its elevated levels in the urine of patients with various malignancies, often at early stages, coupled with its prognostic value and potential as a pharmacodynamic biomarker, underscore its importance for researchers, clinicians, and drug developers. The continued refinement of analytical methodologies and rigorous clinical validation will be crucial in translating the potential of this biomarker into a valuable tool in the fight against cancer.
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N',N''-Diacetylspermine and its Link to MYC Gene Expression: A Technical Guide for Researchers
Abstract
The MYC family of proto-oncogenes are master transcriptional regulators that are frequently deregulated in a vast array of human cancers. Their profound influence on cellular proliferation, metabolism, and survival necessitates a tightly controlled cellular environment, rich in the building blocks required for rapid growth. Among the most critical downstream pathways controlled by MYC are the polyamine biosynthesis and catabolism pathways. Polyamines are essential polycations that play fundamental roles in cell growth, differentiation, and macromolecular synthesis. This technical guide delves into the intricate and reciprocal relationship between MYC and polyamine metabolism, with a specific focus on N',N''-diacetylspermine (DAS). We will explore the molecular mechanisms that position DAS not only as a byproduct of a MYC-driven metabolic program but also as a highly sensitive and specific biomarker for MYC activity. This guide is intended for researchers, scientists, and drug development professionals, providing both a deep mechanistic understanding and practical, field-proven experimental protocols to investigate this critical axis in cancer biology.
The MYC Oncogene: A Central Hub of Oncogenesis
The MYC family of proteins, comprising c-MYC, N-MYC, and L-MYC, are basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factors.[1] They function as obligate heterodimers with a partner protein, MAX (MYC-associated factor X), to bind to specific DNA sequences known as E-boxes (canonical sequence 5'-CACGTG-3') in the promoter regions of target genes.[1][2] This binding event leads to the recruitment of co-activators and chromatin-modifying enzymes, resulting in the transcriptional amplification of a vast network of genes.
The downstream targets of MYC are involved in a plethora of cellular processes that collectively fuel the cancer phenotype, including:
-
Cell Cycle Progression: Upregulation of cyclins and cyclin-dependent kinases (CDKs) and downregulation of CDK inhibitors.[3]
-
Metabolic Reprogramming: Enhancement of glycolysis and glutaminolysis to provide energy and biosynthetic precursors.[4]
-
Ribosome Biogenesis and Protein Synthesis: Driving the production of the machinery necessary for increased biomass.[4][5]
Given its potent oncogenic capabilities, MYC expression is tightly regulated in normal cells. However, in a significant percentage of human cancers, its expression is deregulated through mechanisms such as gene amplification, chromosomal translocation, or mutations that enhance protein stability.[5][6] This makes the MYC pathway an attractive, albeit challenging, target for therapeutic intervention.[5][7]
The Intricate World of Polyamine Metabolism
Polyamines—primarily putrescine, spermidine, and spermine—are aliphatic polycations that are indispensable for cellular life. Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing a wide range of cellular functions including DNA stability, gene transcription, and mRNA translation.[4][7]
The metabolic pathway governing polyamine levels is a highly regulated, multi-step process:
-
Biosynthesis: The pathway begins with the amino acid ornithine, which is converted to putrescine by the enzyme Ornithine Decarboxylase (ODC) .[8] ODC is the first and rate-limiting enzyme in this pathway. Subsequently, spermidine and spermine are synthesized by the sequential addition of aminopropyl groups, donated by decarboxylated S-adenosylmethionine (dcSAM).[8] The enzymes responsible for these steps are spermidine synthase (SRM) and spermine synthase (SMS) , respectively. The production of dcSAM is catalyzed by S-adenosylmethionine decarboxylase (SAMDC or AMD1) .[8]
-
Catabolism: The intracellular concentration of polyamines is also controlled by a catabolic pathway, which is primarily initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1) .[9][10] SSAT transfers an acetyl group to spermine or spermidine, neutralizing one of their positive charges.[10][11] These acetylated polyamines can then be either exported from the cell or further catabolized by polyamine oxidase (PAOX) back to lower-order polyamines. The acetylation of spermine by SSAT produces N'-acetylspermine, which can be further acetylated to form This compound (DAS) .
Figure 1: Simplified overview of the polyamine metabolic pathway.
The Reciprocal Regulation between MYC and Polyamine Metabolism
The relationship between MYC and polyamine metabolism is not a one-way street; it is a tightly woven, reciprocal regulatory loop that is fundamental to MYC's oncogenic program.
MYC as a Direct Transcriptional Activator of Polyamine Biosynthesis
A cornerstone of the MYC-polyamine connection is the direct transcriptional activation of key biosynthetic genes by MYC.[12] MYC/MAX heterodimers bind to E-box elements in the regulatory regions of these genes, driving their expression and fueling the polyamine pool required for rapid proliferation.
Key MYC Target Genes in the Polyamine Pathway:
| Gene | Encoded Protein | Function in Pathway | Citation |
| ODC1 | Ornithine Decarboxylase | Rate-limiting enzyme in biosynthesis | [4][7][13] |
| AMD1 | S-adenosylmethionine decarboxylase | Provides the propylamine donor for spermidine/spermine synthesis | [8] |
| SRM | Spermidine Synthase | Synthesizes spermidine from putrescine | [8] |
| SMS | Spermine Synthase | Synthesizes spermine from spermidine |
The transcriptional activation of ODC1 is particularly well-established and is considered a bona fide and critical component of MYC-driven tumorigenesis.[3][7][13][14] Studies have shown that MYC binds to conserved E-box elements within the first intron of the ODC1 gene to potently transactivate its expression.[15][16] Inhibition of ODC, for example with the FDA-approved drug α-difluoromethylornithine (DFMO), can impair MYC's proliferative effects and delay tumor development in preclinical models.[3][7]
Polyamine Catabolism and the Emergence of this compound (DAS)
While MYC drives polyamine synthesis, elevated intracellular polyamine levels trigger a negative feedback mechanism by inducing the expression of SSAT (SAT1 gene). SSAT acetylates spermine and spermidine, marking them for export or degradation and thus preventing polyamine toxicity.[9][10] This MYC-driven flux through the entire polyamine pathway—high rates of synthesis coupled with high rates of catabolism and export—results in a significant increase in the production of acetylated polyamines.
Of these metabolites, this compound (DAS) has emerged as a particularly insightful molecule. Its formation and subsequent excretion from the cell are highly correlated with the hyperactive state of the polyamine pathway, which is, in turn, a direct consequence of MYC's transcriptional activity.
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The Enigmatic Role of N',N''-Diacetylspermine in Oncology: A Technical Guide to its Mechanism of Action
Abstract
N',N''-Diacetylspermine (DAS), a metabolic byproduct of the polyamine catabolic pathway, has emerged from relative obscurity to become a focal point in cancer research. Initially identified as a promising urinary biomarker for various malignancies, including colorectal, breast, and lung cancers, its functional role within the tumor microenvironment is now a subject of intense investigation. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DAS in tumors. We will delve into its biosynthesis, its established role as a clinical biomarker, and, most critically, its molecular interactions that influence key cellular processes such as proliferation, apoptosis, and immune modulation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of DAS as a potential therapeutic target and a critical player in tumor biology.
Introduction: The Expanding Universe of Polyamines in Cancer
Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for normal cell growth, differentiation, and proliferation.[1] Their tightly regulated intracellular concentrations are frequently dysregulated in cancer, where elevated polyamine levels are associated with unchecked cell division and tumor progression.[2] Consequently, the polyamine metabolic pathway has long been considered an attractive target for anticancer therapies.[1] this compound (DAS) is a fully acetylated derivative of spermine, and its presence in elevated concentrations in the urine of cancer patients has positioned it as a highly sensitive and specific non-invasive tumor marker.[3][4] While its diagnostic and prognostic value is increasingly recognized, the fundamental question remains: is DAS merely a bystander metabolite indicative of a dysregulated polyamine pool, or is it an active participant in the oncogenic process? This guide will explore the evidence that points towards the latter, positioning DAS as a molecule with a significant and direct impact on tumor biology.
Biosynthesis and Catabolism: The Genesis of this compound
The intracellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, catabolism, and transport. The formation of DAS is a key step in the catabolic pathway, catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT, also known as SAT1).[1]
The Polyamine Metabolic Pathway:
The synthesis of polyamines begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The catabolism of spermine back to spermidine and putrescine is a two-step process initiated by SSAT. SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine.[5] A second acetylation of N1-acetylspermine results in the formation of this compound.[1] These acetylated polyamines are then either exported from the cell or further catabolized by polyamine oxidase (PAO).
Caption: The polyamine metabolic pathway illustrating the biosynthesis of spermine and its subsequent acetylation by SSAT to form this compound (DAS).
dot
This compound as a Tumor Biomarker
The clinical utility of urinary DAS as a biomarker stems from its significantly elevated levels in patients with a wide range of cancers. This elevation is often detectable even in the early stages of the disease, offering a potential advantage over other established tumor markers.[3]
| Cancer Type | Sample Type | Key Findings | Reference |
| Colorectal Cancer | Urine, Tissue | Elevated levels in early-stage cancer; higher in tumor tissue than adjacent normal tissue. | [2][6] |
| Breast Cancer | Urine | Higher sensitivity than CEA and CA15-3, especially in early stages. | [7] |
| Non-Small Cell Lung Cancer | Urine, Serum | Elevated levels in pre-diagnostic sera; associated with prognosis. | [8][9] |
| Pancreatobiliary Carcinoma | Urine | Identified as a novel tumor marker. | [10] |
| Ovarian Cancer | Urine | Better sensitivity than CA125 for distinguishing benign from malignant tumors. | [11] |
| Pediatric Cancers | Urine | Useful marker for malignant lymphoma in children. | [4] |
Table 1: Summary of Clinical Studies on this compound as a Cancer Biomarker.
The non-invasive nature of urine collection makes DAS an attractive candidate for cancer screening and monitoring.[3]
The Core Mechanism of Action: A Pro-Proliferative Role
Emerging evidence strongly suggests that DAS is not merely a passive byproduct of aberrant polyamine metabolism but an active promoter of tumorigenesis. Its primary characterized mechanism of action is the promotion of cancer cell proliferation.
The miR-559/CBS Signaling Axis in Colorectal Cancer
A pivotal study has elucidated a specific signaling pathway through which DAS exerts its pro-proliferative effects in colorectal cancer (CRC).[1] This study demonstrated that DAS treatment in CRC cell lines leads to the downregulation of microRNA-559 (miR-559).[1] MiR-559 functions as a tumor-suppressive miRNA, and its downregulation by DAS relieves its inhibitory effect on its target, cystathionine β-synthase (CBS).[1] CBS is an enzyme involved in the transsulfuration pathway and has been shown to be overexpressed in CRC, where it promotes an anabolic metabolism and cellular bioenergetics.[1] The upregulation of CBS, as a consequence of DAS-mediated miR-559 suppression, leads to increased CRC cell proliferation and cell cycle progression.[1] This is accompanied by an increase in the levels of key cell cycle regulators, cyclin D1 and cyclin E.[1]
Caption: The signaling cascade initiated by this compound (DAS) in colorectal cancer cells, leading to enhanced proliferation.
dot
Potential Crosstalk with Other Pro-Survival Pathways
While the miR-559/CBS axis is the most well-defined pathway for DAS action, it is plausible that DAS interacts with other central signaling networks that govern cell proliferation and survival in cancer.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[12][13] Polyamines, in general, have been implicated in the modulation of this pathway. Although direct evidence for DAS is currently lacking, its ability to promote proliferation suggests a potential for crosstalk with the PI3K/Akt signaling cascade.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another fundamental signaling cascade that controls cell proliferation, differentiation, and survival.[4][14] Dysregulation of this pathway is a common event in tumorigenesis.[15] Given the central role of this pathway in cell cycle control, it represents another potential avenue through which DAS may exert its pro-proliferative effects.
Further research is imperative to elucidate the direct interactions, if any, between DAS and these critical pro-survival signaling networks.
The Influence of this compound on Apoptosis and Cell Cycle
The balance between cell proliferation and programmed cell death (apoptosis) is crucial for tissue homeostasis and is invariably disrupted in cancer. While DAS has a clear role in promoting proliferation, its direct impact on apoptosis is less well understood.
Modulation of Apoptotic Machinery
Apoptosis is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase.[6] The general increase in polyamines in cancer is associated with a decrease in apoptosis.[2] While specific studies on DAS are limited, it is plausible that by promoting a pro-proliferative state, DAS indirectly contributes to the suppression of apoptosis. This could occur through the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic factors.
Regulation of the Cell Cycle Engine
The cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins.[16] The observation that DAS upregulates cyclin D1 and cyclin E in colorectal cancer cells provides a direct link between DAS and the cell cycle machinery.[1] These cyclins are critical for the G1/S phase transition, a key checkpoint for cell cycle progression.[17] By promoting the expression of these cyclins, DAS effectively pushes the cell through this checkpoint, leading to increased proliferation.
This compound in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The interplay between these components is critical for tumor growth, invasion, and metastasis. Emerging evidence suggests that DAS may play a significant role in shaping the TME.
Interaction with Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype.[18] Studies have shown that macrophages are a significant source of DAS within the TME.[19] The production of DAS by macrophages is enhanced in a glucose-deficient environment, a common feature of tumors.[19] This suggests a symbiotic relationship where the tumor microenvironment stimulates macrophages to produce DAS, which in turn may further promote tumor growth. The influence of DAS on macrophage polarization is an area of active research. It is hypothesized that DAS may contribute to the skewing of TAMs towards the pro-tumoral M2 phenotype.
Potential Impact on T Lymphocyte Function
T lymphocytes are key players in the anti-tumor immune response. However, within the TME, T cells often become dysfunctional or "exhausted," a state characterized by reduced effector function and sustained expression of inhibitory receptors.[20] Polyamines have been shown to influence T cell function, with elevated levels potentially contributing to an immunosuppressive environment.[3] While the specific effects of DAS on T cell exhaustion are yet to be fully elucidated, its presence in the TME could contribute to the overall immunosuppressive milieu, thereby hindering an effective anti-tumor immune response.
Caption: The multifaceted role of this compound (DAS) in the tumor microenvironment, influencing cancer cells, macrophages, and T cells.
dot
Experimental Protocols for the Study of this compound
To facilitate further research into the mechanisms of DAS action, this section provides detailed, step-by-step methodologies for key experiments.
Quantification of Urinary this compound by ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of DAS in urine samples.
Materials:
-
Urinary Diacetylspermine ELISA Kit (commercially available)[10][21]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Urine collection containers
-
Centrifuge
-
Distilled deionized water
-
Sodium azide (NaN3)
Procedure:
-
Sample Collection and Preparation:
-
Collect urine samples in sterile containers.
-
Add 0.1% sodium azide as a preservative.[21]
-
Centrifuge the urine samples at 1500 rpm for 5 minutes to pellet any debris.[21]
-
Dilute the supernatant at least 1:4 with distilled deionized water.[21]
-
Store the prepared samples at -30°C or below if not used immediately.[21]
-
-
Assay Procedure (refer to kit manufacturer's instructions for specific details):
-
Prepare the standard curve using the provided DAS standards.
-
Add the prepared urine samples and standards to the antibody-coated microplate wells.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the DAS standards.
-
Determine the concentration of DAS in the urine samples by interpolating their absorbance values on the standard curve.
-
Normalize the DAS concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.
-
Cell Viability Assay (CCK-8) Following this compound Treatment
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) assay to assess the effect of DAS on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SW480, Caco-2 for colorectal cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DAS) stock solution
-
Cell Counting Kit-8 (CCK-8) reagent[22]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
DAS Treatment:
-
Prepare serial dilutions of DAS in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the DAS-containing medium or control medium (without DAS) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
At the end of the treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis of Protein Expression
This protocol describes the use of Western blotting to detect changes in the expression of specific proteins (e.g., CBS, cyclin D1, cyclin E) in response to DAS treatment.
Materials:
-
Cancer cells treated with DAS as described in the cell viability assay protocol.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the proteins of interest (e.g., anti-CBS, anti-cyclin D1, anti-cyclin E).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the DAS-treated and control cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin).
-
Future Directions and Therapeutic Implications
The growing body of evidence highlighting the pro-tumoral activities of this compound opens up exciting new avenues for cancer therapy. Targeting DAS, either by inhibiting its production or by blocking its downstream signaling pathways, represents a novel therapeutic strategy.
-
Inhibition of SSAT: As the key enzyme responsible for DAS synthesis, SSAT is a prime therapeutic target. The development of specific and potent SSAT inhibitors could effectively reduce the levels of DAS in the tumor microenvironment.
-
Targeting the miR-559/CBS Axis: In colorectal cancer, restoring the levels of the tumor-suppressive miR-559 or inhibiting the activity of CBS could counteract the pro-proliferative effects of DAS.
-
Modulating the Tumor Immune Microenvironment: A better understanding of how DAS influences the polarization of TAMs and the function of T cells could lead to the development of novel immunotherapies aimed at reprogramming the TME to an anti-tumoral state.
Conclusion
This compound has transitioned from being solely a promising biomarker to a recognized player in the complex landscape of tumor biology. Its ability to promote cancer cell proliferation, primarily through the well-characterized miR-559/CBS axis in colorectal cancer, underscores its significance as a potential therapeutic target. While many aspects of its mechanism of action, particularly its interactions with other key signaling pathways and its role in modulating the tumor immune microenvironment, remain to be fully elucidated, the current body of research provides a strong foundation for future investigations. The continued exploration of the enigmatic role of DAS in oncology holds the promise of novel diagnostic tools and innovative therapeutic strategies in the fight against cancer.
References
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- 16. youtube.com [youtube.com]
- 17. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
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- 20. Frontiers | Deciphering T-cell exhaustion in the tumor microenvironment: paving the way for innovative solid tumor therapies [frontiersin.org]
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- 22. Chemopreventive Effects of Phytochemicals and Medicines on M1/M2 Polarized Macrophage Role in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of N',N''-Diacetylspermine: From Enzymatic Mechanism to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
N',N''-Diacetylspermine (DiAcSpm), a diacetylated derivative of the polyamine spermine, has emerged as a significant biomarker in oncology, with elevated levels strongly correlated with the presence and progression of various cancers.[1][2][3][4] This guide provides a comprehensive technical overview of the biosynthesis of DiAcSpm, focusing on the enzymatic machinery, regulatory mechanisms, and its implications in cancer biology and drug development. We will delve into the kinetic properties of the key biosynthetic enzyme, spermidine/spermine N1-acetyltransferase 1 (SSAT1), detail methodologies for the quantification of DiAcSpm and SSAT1 activity, and explore the downstream cellular consequences of DiAcSpm accumulation. Finally, we will discuss the therapeutic potential of targeting this pathway for cancer intervention.
Introduction: The Significance of this compound in Cellular Homeostasis and Disease
Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycations essential for a myriad of cellular processes, such as cell growth, proliferation, and differentiation.[2] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[5][6] Dysregulation of polyamine metabolism is a hallmark of numerous diseases, most notably cancer, where elevated polyamine levels are required to sustain rapid cell division.[2][6]
This compound is a catabolic product of spermine, and under normal physiological conditions, it is present at very low levels in urine, constituting less than 0.5% of the total urinary polyamines.[1] However, in various malignancies, including colorectal, breast, lung, and prostate cancers, the urinary and tissue concentrations of DiAcSpm are significantly elevated.[1][2][3][4] This elevation is not merely a byproduct of cellular dysfunction but appears to play an active role in promoting cancer cell proliferation.[1] This makes the biosynthetic pathway of DiAcSpm a critical area of investigation for the development of novel diagnostic tools and therapeutic strategies.
The Core Biosynthetic Pathway: A Two-Step Acetylation Catalyzed by SSAT1
The synthesis of this compound from spermine is a two-step enzymatic process exclusively catalyzed by spermidine/spermine N1-acetyltransferase 1 (SSAT1) , also known as SAT1.[2][5][6] This enzyme transfers an acetyl group from acetyl-CoA to the aminopropyl groups of spermine.[6]
Step 1: Mono-acetylation of Spermine
The initial step involves the transfer of an acetyl group from acetyl-CoA to one of the N1 amino groups of spermine, yielding N1-acetylspermine.
Step 2: Di-acetylation of N1-acetylspermine
SSAT1 then catalyzes a second acetylation event, transferring another acetyl group from acetyl-CoA to the N12 amino group of N1-acetylspermine, resulting in the formation of this compound.[5]
It is crucial to note that another isoform, SSAT2, has been identified. However, extensive research has demonstrated that SSAT2 is not involved in polyamine metabolism and exhibits a strong substrate preference for thialysine, effectively excluding it from the DiAcSpm biosynthetic pathway.
Figure 1: The two-step biosynthesis of this compound from spermine, catalyzed by SSAT1.
Enzymology of SSAT1: Kinetics and Substrate Specificity
SSAT1 is the rate-limiting enzyme in polyamine catabolism.[2][5][6] Its activity is a critical determinant of the intracellular levels of acetylated polyamines.
Kinetic Parameters
Understanding the kinetic properties of SSAT1 is fundamental to elucidating the dynamics of DiAcSpm production. While comprehensive kinetic data for the second acetylation step is still emerging, available information provides valuable insights.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Spermine | 4-60 | 5-8 | ~1.35 x 106 | [1] |
| N1-Acetylspermine | >60 (Higher than Spermine) | N/A | N/A | |
| Acetyl-CoA | ~13 | N/A | N/A |
Table 1: Kinetic Parameters of Human SSAT1.
Interestingly, while the Km of SSAT1 for spermine is lower than for N1-acetylspermine, suggesting a higher affinity for the initial substrate, the in vivo production of DiAcSpm is efficient. A plausible explanation is that a significant portion of intracellular spermine is bound to macromolecules like DNA, RNA, and membranes, making it less available to the cytosolic SSAT1. In contrast, the newly synthesized, more soluble N1-acetylspermine may be readily available for the second acetylation reaction. It has also been proposed that the initial N1-acetylspermine product may remain in the active site of SSAT1 and be reoriented for the second acetyl transfer.
Regulation of SSAT1 Activity
The expression and activity of SSAT1 are tightly regulated, primarily by the intracellular concentration of polyamines themselves, creating a homeostatic feedback loop.
-
Transcriptional Induction: High levels of spermine and spermidine induce the transcription of the SAT1 gene. This induction is mediated by a polyamine-responsive element (PRE) in the SAT1 promoter.
-
Post-translational Stability: The SSAT1 protein has a very short half-life, ranging from minutes to a few hours, allowing for rapid changes in its cellular levels in response to fluctuating polyamine concentrations.[7]
Methodologies for Studying the Diacetylspermine Pathway
Accurate and sensitive quantification of DiAcSpm and SSAT1 activity is essential for both basic research and clinical applications. The two most common methods employed are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) for SSAT1 Activity and Polyamine Profiling
HPLC is a powerful technique for separating and quantifying polyamines and their acetylated derivatives.
Principle: Cell or tissue lysates are incubated with a substrate (e.g., spermine or a fluorescently labeled analog) and acetyl-CoA. The reaction products are then separated by reverse-phase HPLC and detected, typically by fluorescence after derivatization with agents like dansyl chloride or o-phthalaldehyde.
Experimental Protocol: Measurement of SSAT1 Activity using HPLC
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Sonicate or freeze-thaw the cells to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cytosolic SSAT1.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate (containing a defined amount of protein, e.g., 50-100 µg)
-
Acetyl-CoA (e.g., 100 µM final concentration)
-
Spermine (or a suitable substrate like N1-dansylnorspermine) (e.g., 500 µM final concentration)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid to a final concentration of 0.2 M).
-
-
Derivatization (Example with Dansyl Chloride):
-
To the reaction mixture, add an equal volume of saturated sodium carbonate.
-
Add two volumes of dansyl chloride solution (e.g., 10 mg/mL in acetone).[8][9]
-
Incubate at 60°C for 1 hour in the dark.
-
Add a small amount of proline solution to quench the excess dansyl chloride.
-
Extract the dansylated polyamines with a solvent like toluene.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient of an appropriate mobile phase (e.g., acetonitrile and water) to separate the dansylated polyamines.
-
Detect the separated compounds using a fluorescence detector (excitation ~340 nm, emission ~510 nm).
-
Quantify the amount of acetylated product by comparing the peak area to a standard curve of the corresponding acetylated polyamine.
-
Figure 2: General workflow for the determination of SSAT1 activity using HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
ELISA offers a high-throughput and sensitive method for the direct quantification of DiAcSpm in biological fluids like urine.[3]
Principle: A competitive ELISA format is typically used. DiAcSpm in the sample competes with a known amount of labeled DiAcSpm (or a DiAcSpm-conjugate) for binding to a limited amount of anti-DiAcSpm antibody coated on a microplate. The amount of labeled DiAcSpm bound is inversely proportional to the concentration of DiAcSpm in the sample.
Experimental Protocol: ELISA for Urinary this compound
-
Sample Preparation:
-
Collect urine samples. To prevent degradation, a preservative such as sodium azide can be added.[10]
-
Centrifuge the urine to remove any sediment.[10]
-
Dilute the urine supernatant with a dilution buffer (e.g., PBS with a blocking agent like BSA). The dilution factor will depend on the expected concentration of DiAcSpm and the sensitivity of the assay.[10]
-
-
ELISA Procedure:
-
Add the diluted urine samples and a series of DiAcSpm standards to the wells of the anti-DiAcSpm antibody-coated microplate.
-
Add a fixed amount of enzyme-labeled DiAcSpm (e.g., HRP-conjugated DiAcSpm) to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate for color development.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of DiAcSpm in the samples by interpolating their absorbance values on the standard curve.
-
This compound in Cancer: A Biomarker and a Pro-proliferative Molecule
The consistent elevation of DiAcSpm in the urine and tissues of cancer patients has positioned it as a promising non-invasive biomarker for early detection and prognostic assessment.[1][2][3][4]
| Cancer Type | Positive Rate of Urinary DiAcSpm (%) | Reference |
| Colorectal Cancer | 69.6 - 75.8 | [3] |
| Breast Cancer | 20 - 46.4 | [3][4] |
| Gastric Cancer | 40 | [4] |
| Esophageal Cancer | 33 | [4] |
Table 2: Positive Rates of Urinary this compound in Various Cancers.
Beyond its role as a biomarker, recent studies indicate that DiAcSpm is not an inert catabolite but actively contributes to the cancer phenotype. In colorectal cancer cells, DiAcSpm has been shown to:
-
Promote Cell Proliferation and Cell Cycle Progression: Treatment of cancer cells with DiAcSpm leads to an increase in cell growth and accelerates the progression through the cell cycle.[1]
-
Modulate MicroRNA Expression: DiAcSpm can downregulate the expression of tumor-suppressive microRNAs, such as miR-559.[1]
-
Activate Pro-survival Signaling: The downregulation of miR-559 by DiAcSpm leads to the upregulation of its target, cystathionine β-synthase (CBS). CBS is an enzyme that has been implicated in promoting cancer cell proliferation and increasing ATP production, which is essential for the high energy demands of cancer cells.[1]
Figure 3: A proposed signaling pathway initiated by elevated this compound in cancer cells.
Therapeutic Targeting of the Diacetylspermine Pathway
Given the pivotal role of SSAT1 in producing the pro-proliferative DiAcSpm and its upregulation in cancer, this enzyme represents a promising target for therapeutic intervention.[6]
SSAT1 Inhibitors
Several strategies are being explored to inhibit SSAT1 activity:
-
Small Molecule Inhibitors: Compounds like diminazene aceturate have been shown to inhibit SSAT1 activity.[11] These inhibitors can serve as valuable research tools and potential starting points for drug development.
-
Polyamine Analogues: Certain synthetic polyamine analogues can paradoxically lead to the "superinduction" of SSAT1. While this may seem counterintuitive, the massive increase in SSAT1 activity rapidly depletes the natural polyamines (spermidine and spermine) that are essential for cell growth, leading to cytostasis or apoptosis. Some of these analogues are also poor substrates for SSAT1, further contributing to the depletion of acetyl-CoA. This approach has shown promise in preclinical studies.
-
RNA Interference (siRNA): Silencing the SAT1 gene using siRNA has been demonstrated to reduce SSAT1 levels and can sensitize cancer cells to other therapeutic agents.[11]
Conceptual Workflow for High-Throughput Screening of SSAT1 Inhibitors
The development of novel SSAT1 inhibitors can be accelerated through high-throughput screening (HTS) campaigns.
Figure 4: A conceptual workflow for the discovery and development of SSAT1 inhibitors.
Conclusion and Future Directions
The biosynthesis of this compound, orchestrated by the key enzyme SSAT1, is a critical pathway in polyamine metabolism with profound implications for cancer biology. The accumulation of DiAcSpm serves as both a valuable biomarker and an active participant in promoting tumorigenesis. A thorough understanding of the enzymatic mechanism of SSAT1, its regulation, and the downstream consequences of its activity is paramount for the continued development of innovative diagnostic and therapeutic strategies. Future research should focus on elucidating the precise kinetic parameters of the di-acetylation step, identifying additional downstream signaling pathways modulated by DiAcSpm, and advancing the clinical development of potent and specific SSAT1 inhibitors. Targeting this pathway holds the promise of a novel and effective approach to cancer therapy.
References
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N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. National Institutes of Health. [Link]
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Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis. National Institutes of Health. [Link]
-
The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. MDPI. [Link]
-
Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. ResearchGate. [Link]
-
Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of. J-STAGE. [Link]
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The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. MDPI. [Link]
-
Spermidine/spermine n(1)-acetyltransferase catalyzes amantadine acetylation. PubMed. [Link]
-
Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis. PubMed. [Link]
-
(PDF) EVALUATION OF URINE N1,N12-DIACETYLSPERMINE AS POTENTIAL TUMOR MARKER FOR URINARY BLADDER CANCER. ResearchGate. [Link]
-
Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT]. National Institutes of Health. [Link]
-
Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate. PubMed. [Link]
-
Urinary Diacetylspermine ELISA Kit. Medicinal Chemistry Pharmaceutical, Co., Ltd. (MCP). [Link]
-
Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Physiological Society. [Link]
-
Sample Preparation for Monoamine HPLC. Vanderbilt University. [Link]
-
Indomethacin Induces Spermidine/Spermine-N 1 -Acetyltransferase-1 via the Nucleolin-CDK1 Axis and Synergizes with the Polyamine Oxidase Inhibitor Methoctramine in Lung Cancer Cells. MDPI. [Link]
-
Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]
-
Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. [Link]
-
Studies of the induction of spermidine/spermine N1-acetyltransferase using a specific antiserum. PubMed. [Link]
-
ELISA PROTOCOL | Step by step instructions. YouTube. [Link]
-
An HPLC procedure for separating polyphosphoinositides on hydroxylapatite. ResearchGate. [Link]
-
Polyamine metabolism and cancer: treatments, challenges and opportunities. National Institutes of Health. [Link]
-
Silencing of the polyamine catabolic key enzyme SSAT prevents CDK inhibitor-induced apoptosis in Caco-2 colon cancer cells. National Center for Biotechnology Information. [Link]
-
Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase. PubMed. [Link]
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The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. National Institutes of Health. [Link]
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A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. [Link]
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Urinary Diacetylspermine ELISA Kit. Medicinal Chemistry Pharmaceutical, Co., Ltd. (MCP). [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Institutes of Health. [Link]
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The Role of N',N''-Diacetylspermine in Non-Small Cell Lung Cancer: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unraveling a Key Metabolic Axis in Lung Oncology
Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, necessitating a deeper understanding of its molecular underpinnings to develop more effective diagnostic and therapeutic strategies. Among the myriad of metabolic alterations that characterize cancer, the polyamine pathway has emerged as a critical axis in tumorigenesis. This guide provides an in-depth technical exploration of N',N''-diacetylspermine (DAS), a terminal catabolite of the polyamine pathway, and its burgeoning role as a biomarker and potential therapeutic target in NSCLC. We will delve into the core biochemistry of DAS, its clinical significance, the methodologies for its detection and quantification, and the prospective avenues for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against lung cancer.
The Aberrant Polyamine Metabolism in NSCLC: A Prelude to this compound
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and apoptosis.[1] In cancer, the polyamine metabolism is frequently dysregulated to meet the high proliferative demands of tumor cells.[2] This dysregulation is a hallmark of many cancers, including NSCLC.[2]
The biosynthesis of polyamines begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase (SRM) and spermine synthase (SMS), respectively.[1] The catabolism of polyamines is primarily regulated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT acetylates spermine and spermidine, which are then either oxidized by polyamine oxidase (PAO) or exported from the cell. The acetylation of spermine by SSAT can lead to the formation of this compound (DAS), which is then excreted in the urine.
In NSCLC, there is an observed upregulation of the polyamine pathway, leading to increased levels of polyamines that support tumor growth.[2] Consequently, the catabolic machinery, including SSAT, is also often hyperactive, resulting in elevated levels of acetylated polyamines like DAS.[3] This metabolic shift provides a unique opportunity for biomarker development and therapeutic targeting.
Diagram: The Polyamine Metabolic Pathway
Caption: The polyamine metabolic pathway, highlighting the synthesis and catabolism of polyamines.
This compound as a Non-Invasive Biomarker in NSCLC
The active proliferation characteristic of cancer cells leads to an increased turnover of intracellular polyamines, resulting in a greater excretion of their metabolites.[4] DAS has emerged as a promising non-invasive biomarker for the early detection, diagnosis, and prognosis of NSCLC.[2][5]
Diagnostic Utility
Numerous studies have demonstrated that urinary and serum levels of DAS are significantly elevated in NSCLC patients compared to healthy controls.[2][4][5]
-
Serum DAS: In a study on prediagnostic sera, DAS levels were found to be elevated 1.9-fold in individuals who later developed NSCLC, with this elevation detectable up to 6 months before diagnosis.[5] The area under the curve (AUC) for DAS as a single marker was 0.710 for sera collected 0 to 6 months before diagnosis.[6]
-
Urinary DAS: The median urinary DAS ratio (DASr) in NSCLC patients was significantly higher than in healthy controls (0.810 vs. 0.534, P<0.001).[7] Notably, urinary DAS levels are often higher in squamous cell carcinoma (SqCC) compared to adenocarcinoma.[7]
The combination of DAS with other biomarkers, such as pro-surfactant protein B (pro-SFTPB), has been shown to improve diagnostic accuracy, with a combined AUC reaching 0.808 in a validation set.[5]
Prognostic Significance
Elevated DAS levels have also been associated with poorer prognosis in NSCLC patients.
-
An increased urinary DASr value is significantly associated with a more advanced pathological stage and unfavorable outcomes in patients with completely resected NSCLC.[7]
-
Multivariate Cox regression analysis has identified an increased urinary DASr as an independent poor prognostic indicator in NSCLC patients (hazard ratio = 4.652).[7]
-
In patients with recurrent NSCLC, urinary DAS has been shown to be an independent prognostic factor for post-recurrent survival.[4]
Table 1: Summary of Quantitative Data on this compound in NSCLC
| Study Cohort & Sample Type | NSCLC Patients (n) | Healthy Controls (n) | Key Findings | Reference |
| Prediagnostic Serum (CARET study) | 100 | 199 | 1.9-fold increase in DAS up to 6 months before diagnosis. AUC = 0.710 (0-6 months pre-diagnosis). | [5] |
| Urinary (Colloidal gold aggregation) | 260 | 140 | Median DASr: 0.810 in NSCLC vs. 0.534 in controls (P<0.001). Higher in SqCC (1.18) vs. Adenocarcinoma (0.756). | [7] |
| Urinary (ELISA) | 251 | - | Independent prognostic factor for post-recurrent survival in 91 patients with recurrence. | [4] |
Molecular Mechanisms of this compound in NSCLC Pathogenesis
While the role of polyamines in cell proliferation is well-established, the specific molecular mechanisms through which DAS contributes to NSCLC progression are an active area of research. It is believed that the altered polyamine metabolism, leading to increased DAS, is not merely a byproduct of tumorigenesis but an active contributor.
Elevated polyamine levels, and by extension their catabolites, are associated with increased cell proliferation and decreased apoptosis.[8] The dysregulation of the polyamine pathway intersects with major oncogenic signaling cascades. In NSCLC, the PI3K/Akt/mTOR and MAPK/ERK pathways are frequently activated and drive tumor growth, proliferation, and survival.[9][10] While direct interaction studies are limited, the metabolic reprogramming associated with increased polyamine flux is intrinsically linked to these signaling networks. For instance, the activation of polyamine catabolism can promote glutamine metabolism, which in turn supports cancer cell proliferation and survival by mitigating oxidative stress.[11]
Diagram: Hypothetical Signaling Cascade Influenced by Altered Polyamine Metabolism
Caption: Hypothetical interplay between the polyamine pathway, DAS, and key oncogenic signaling in NSCLC.
Methodologies for this compound Quantification
Accurate and reliable quantification of DAS is paramount for its clinical application as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying DAS in urine.[2] Competitive ELISA formats are typically employed.
Diagram: Competitive ELISA Workflow for DAS Quantification
Caption: A simplified workflow for a competitive ELISA to quantify this compound.
Detailed Protocol: Competitive ELISA for Urinary this compound
This protocol is a generalized procedure and may require optimization based on the specific ELISA kit used.
Materials:
-
Microplate pre-coated with anti-DAS antibody
-
DAS standard solutions
-
Biotinylated DAS
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Urine samples, centrifuged to remove particulates
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples at 1,500 x g for 10 minutes to remove any sediment. Dilute the supernatant at least 1:4 with the provided sample diluent.
-
Standard Curve Preparation: Prepare a serial dilution of the DAS standard to create a standard curve (e.g., ranging from 0 to 200 ng/mL).
-
Competitive Binding: Add 50 µL of standard or diluted urine sample and 50 µL of biotinylated DAS to each well of the antibody-coated microplate.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DAS in the samples by interpolating their absorbance values from the standard curve.
Self-Validation and Controls:
-
Standard Curve: A standard curve with a good fit (R² > 0.99) is essential for accurate quantification.
-
Positive and Negative Controls: Include high and low concentration quality control samples to ensure assay performance.
-
Intra- and Inter-Assay Variability: Run replicates of samples and controls to assess the precision of the assay. Coefficients of variation (CVs) should ideally be below 15%.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of DAS in various biological matrices, including serum, plasma, and urine.[11] This method is particularly useful for detecting the low concentrations of DAS found in blood.
Detailed Protocol: UPLC-MS/MS for Serum this compound
This protocol provides a framework for a UPLC-MS/MS method. Specific parameters will need to be optimized for the instrument used.
Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
DAS analytical standard
-
Isotopically labeled internal standard (e.g., d8-DAS)
-
Serum samples
-
Acetonitrile for protein precipitation
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
UPLC Conditions:
-
Column: Reversed-phase C18
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98-2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
-
MS/MS Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Capillary Voltage: e.g., 3.0 kV
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DAS: e.g., m/z 287.3 -> 158.2
-
Internal Standard (d8-DAS): e.g., m/z 295.3 -> 166.2
-
-
-
Data Analysis:
-
Generate a calibration curve using the peak area ratios of the DAS standard to the internal standard.
-
Quantify DAS in the samples by comparing their peak area ratios to the calibration curve.
-
Self-Validation and Controls:
-
Calibration Curve: Prepare a multi-point calibration curve in a surrogate matrix (e.g., charcoal-stripped serum) to cover the expected concentration range.
-
Quality Control Samples: Prepare low, medium, and high concentration QC samples to be run with each batch of samples to assess accuracy and precision.
-
Matrix Effect Evaluation: Assess the impact of the biological matrix on ionization by post-column infusion experiments or by comparing the response of standards in solvent versus matrix.
Therapeutic Targeting of the Polyamine Pathway in NSCLC
The dependence of NSCLC on the polyamine pathway presents a therapeutic vulnerability. Strategies to inhibit this pathway are being actively investigated.
Inhibition of Polyamine Synthesis
-
Ornithine Decarboxylase (ODC) Inhibitors: Eflornithine (DFMO) is an irreversible inhibitor of ODC. While it has shown limited efficacy as a monotherapy in advanced cancers, its potential in combination therapies and chemoprevention is being explored.[11]
-
S-adenosylmethionine Decarboxylase (SAMDC) Inhibitors: These inhibitors block the synthesis of spermidine and spermine. Some have entered early-phase clinical trials for solid tumors.
Induction of Polyamine Catabolism
-
SSAT Agonists: Polyamine analogues, such as N1,N11-diethylnorspermine (DENSpm), can potently induce SSAT activity.[11] This leads to the depletion of intracellular polyamines and the accumulation of acetylated polyamines, which can have cytotoxic effects. The combination of SSAT agonists with inhibitors of glutamine metabolism has shown synergistic effects in preclinical lung cancer models.[11]
Targeting Polyamine Transport
Inhibiting the uptake of polyamines from the extracellular environment is another promising strategy to starve cancer cells of these essential molecules.
The therapeutic landscape for targeting the polyamine pathway in NSCLC is evolving. The combination of polyamine pathway inhibitors with conventional chemotherapy or other targeted agents holds promise for overcoming drug resistance and improving patient outcomes.[10]
Future Perspectives and Conclusion
This compound has firmly established its potential as a valuable biomarker for the management of NSCLC. Its non-invasive nature and association with diagnosis, prognosis, and recurrence make it an attractive tool for clinical application. Further large-scale validation studies are warranted to fully define its clinical utility and establish standardized cutoff values.
From a therapeutic standpoint, the polyamine pathway, and specifically the generation of DAS, represents a promising target. A deeper understanding of the molecular consequences of DAS accumulation and its interplay with key oncogenic signaling pathways will be crucial for the rational design of novel therapeutic strategies. The development of specific inhibitors of SSAT and other enzymes in the polyamine catabolic pathway, as well as the exploration of combination therapies, will likely pave the way for new and effective treatments for NSCLC.
This guide has provided a comprehensive overview of the current state of knowledge regarding this compound in NSCLC. It is our hope that this information will serve as a valuable resource for researchers and clinicians working to unravel the complexities of lung cancer and develop innovative solutions to combat this devastating disease.
References
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Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non-Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. Journal of Clinical Oncology, 33(33), 3880–3886. Retrieved from [Link]
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Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. (2022). PNAS. Retrieved from [Link]
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Fahrmann, J. F., et al. (2016). N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Journal of Metabolomics, 2(1). Retrieved from [Link]
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Takahashi, Y., et al. (2015). Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer. British Journal of Cancer, 113(10), 1493–1501. Retrieved from [Link]
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Nanami, T., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancers. Toho Journal of Medicine, 9(1), 29-35. Retrieved from [Link]
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Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. Journal of Clinical Oncology, 33(33), 3880-3886. Retrieved from [Link]
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Zhao, R., et al. (2015). Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways. Journal of Cancer, 6(7), 623-631. Retrieved from [Link]
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Dong, X. (2010). Human tumor xenograft models for preclinical assessment of anticancer drug development. Translational Oncology, 3(2), 69-79. Retrieved from [Link]
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Siu, L. L., et al. (2000). A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. British Journal of Cancer, 82(6), 1148–1155. Retrieved from [Link]
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Non-coding RNAs and regulation of the PI3K signaling pathway in lung cancer: Recent insights and potential clinical applications. (n.d.). PubMed Central. Retrieved from [Link]
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Maksymiuk, A. W., & Shantz, L. M. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. Cancers, 14(11), 2638. Retrieved from [Link]
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Urinary Diacetylspermine ELISA Kit. (n.d.). MCP. Retrieved from [Link]
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Wang, Y., et al. (2021). Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway. Lipids in Health and Disease, 20(1), 1-13. Retrieved from [Link]
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Alwis, K. U., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. CDC Stacks. Retrieved from [Link]
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Step-by-Step ELISA Protocol: A Comprehensive Guide. (n.d.). GenFollower. Retrieved from [Link]
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Pledgie, A. M., et al. (2001). A phase I and pharmacokinetic study of SAM486A, a novel polyamine biosynthesis inhibitor, administered on a daily-times-five every-three-week schedule in patients with Advanced solid malignancies. Clinical Cancer Research, 7(6), 1564-1571. Retrieved from [Link]
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Fumarola, C., et al. (2014). Signaling networks associated with AKT activation in non-small cell lung cancer (NSCLC): new insights on the role of phosphatydil-inositol-3 kinase. PloS one, 9(5), e97683. Retrieved from [Link]
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McFadden, D. G., & Politi, K. (2018). Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Cold Spring Harbor perspectives in medicine, 8(9), a033522. Retrieved from [Link]
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López-Contreras, F., et al. (2020). Searching for Drug Synergy Against Cancer Through Polyamine Metabolism Impairment: Insight Into the Metabolic Effect of Indomethacin on Lung Cancer Cells. Frontiers in Pharmacology, 11, 169. Retrieved from [Link]
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Methodological & Application
Quantification of N',N''-Diacetylspermine in Urine by HPLC: An Application Note and Protocol for Researchers
Introduction: The Clinical Significance of Urinary N',N''-Diacetylspermine
This compound (DAS), a polyamine metabolite, has emerged as a significant biomarker in clinical and translational research, particularly in oncology. Polyamines are essential for cell growth and differentiation, and their dysregulation is a hallmark of cancerous processes.[1] Unlike other polyamines, DAS is a minor component in the urine of healthy individuals but can be found in elevated concentrations in patients with various malignancies, including colorectal, breast, pediatric, and ovarian cancers.[2][3] This makes urinary DAS a promising non-invasive biomarker for early cancer detection, monitoring disease progression, and evaluating therapeutic response.[3][4]
The accurate and precise quantification of DAS in a complex biological matrix like urine presents analytical challenges due to its low endogenous concentrations and the presence of structurally similar polyamines.[5][6] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the requisite sensitivity and selectivity for this demanding application.[7][8]
This comprehensive guide provides a detailed protocol for the quantification of this compound in human urine using HPLC-MS/MS. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind key experimental choices, ensuring a robust and reproducible assay.
Principle of the Method
This protocol employs a solid-phase extraction (SPE) method to isolate this compound from the urine matrix, followed by instrumental analysis using a reversed-phase HPLC system coupled to a tandem mass spectrometer. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects.[7][9] While derivatization with agents like benzoyl chloride or dansyl chloride can be employed to enhance chromatographic retention and detection with UV or fluorescence detectors, the high sensitivity and specificity of modern mass spectrometers often allow for the direct analysis of underivatized DAS, simplifying the workflow.[1][10][11] This protocol will focus on the direct LC-MS/MS approach.
Experimental Workflow
The overall workflow for the quantification of urinary this compound is depicted below.
Figure 1: Overall workflow for the quantification of urinary this compound.
Detailed Protocols
Reagents and Materials
-
This compound (analytical standard)
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine collection containers
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system coupled with a tandem mass spectrometer
Sample Collection and Storage
Proper sample handling is critical for accurate results.
-
Collect mid-stream urine samples in sterile containers.
-
To minimize degradation, process samples as soon as possible. If immediate processing is not feasible, store the urine samples at -80°C.
-
Before use, thaw frozen samples at room temperature and centrifuge at 4000 x g for 10 minutes to pellet any precipitate. Use the clear supernatant for the assay.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., this compound-d8) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate working standard solutions into a pooled urine matrix (from healthy volunteers) to achieve a concentration range that covers the expected physiological and pathological levels of DAS.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of SPE is to remove interfering matrix components and concentrate the analyte of interest.[8][12]
Figure 2: A representative Solid-Phase Extraction (SPE) workflow for this compound.
Protocol:
-
To 1 mL of urine supernatant, add the internal standard to a final concentration of 50 ng/mL.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
HPLC-MS/MS Analysis
The following are typical starting conditions. Method optimization is recommended for specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of polar analytes like DAS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Gradient | See Table 2 | To achieve optimal separation from matrix components. |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | DAS readily forms positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions for DAS and its internal standard. |
| Ion Source Temp. | 500°C | Optimized for efficient desolvation. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
Table 4: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 287.3 | 158.2 | 20 |
| This compound-d8 | 295.3 | 162.2 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of this compound and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration should be corrected for the initial volume of urine used.
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the reliability of the results.[13][14][15]
Table 5: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | To ensure the method can differentiate the analyte from other components in the sample.[14] |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). | To assess the closeness of the determined value to the true value.[16] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | To evaluate the reproducibility of the method.[7] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. | To demonstrate a reliable relationship between response and concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | To define the lower end of the reportable range. |
| Recovery | Consistent and reproducible. | To assess the efficiency of the extraction process. |
| Matrix Effect | The CV of the peak area ratios of post-extraction spiked samples should be ≤15%. | To evaluate the influence of matrix components on ionization.[14] |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top). | To ensure the integrity of the analyte during sample handling and analysis. |
Conclusion
This application note provides a detailed and robust protocol for the quantification of the cancer biomarker this compound in human urine using HPLC-MS/MS. By adhering to the principles of sound analytical chemistry and regulatory guidelines for method validation, researchers can obtain accurate and reproducible data, which is crucial for advancing our understanding of the role of polyamines in disease and for the development of new diagnostic and therapeutic strategies.
References
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Liu, Y., et al. (2011). Determination of polyamines in human urine by precolumn derivatization with benzoyl chloride and high-performance liquid chromatography coupled with Q-time-of-flight mass spectrometry. Journal of Chromatography B, 879(17-18), 1435-1442. Available at: [Link]
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Yokota, K., et al. (2020). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study. Pediatrics International, 62(10), 1147-1153. Available at: [Link]
-
Hiramatsu, K., et al. (2017). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. In: Methods in Molecular Biology. Humana Press, New York, NY. Available at: [Link]
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Ying, X., et al. (2026). Zwitterionic molecularly imprinted polymers for selective capillary microextraction of N1,N12-Diacetylspermine (DiAcSpm) from breast cancer. Talanta, 270, 125633. Available at: [Link]
-
Samejima, K., et al. (2017). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. ResearchGate. Available at: [Link]
-
Velenosi, T. J., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Journal of Chromatography B, 1118-1119, 107-114. Available at: [Link]
-
Alsouz, M. A. K. (2014). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. Journal of Natural Sciences Research. Available at: [Link]
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Palacios-Gámez, M., et al. (2021). A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. Molecules, 26(16), 4983. Available at: [Link]
-
Velenosi, T. J., et al. (2022). Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer. npj Precision Oncology, 6(1), 1-11. Available at: [Link]
-
Tofani, S., et al. (2018). Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls. Cancers, 10(3), 79. Available at: [Link]
-
Scilit. (2026). Zwitterionic molecularly imprinted polymers for selective capillary microextraction of N1,N12-Diacetylspermine (DiAcSpm) from breast cancer. Available at: [Link]
-
Halama, A., et al. (2015). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 33(15_suppl), e12531-e12531. Available at: [Link]
-
Yilmaz, H., et al. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Molecules, 28(14), 5396. Available at: [Link]
-
Pattarawat, P., et al. (2021). A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. Scientific Reports, 11(1), 1-10. Available at: [Link]
-
Ragland, K. K., & Prusiner, S. B. (1986). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of chromatography, 380(1), 143-150. Available at: [Link]
-
Butt, H., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1331, 44-51. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Dai, Z., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. Amino acids, 46(7), 1825-1834. Available at: [Link]
-
Liu, H., et al. (2019). Determination of polyamines in urine via electrospun nanofibers–based solid‐phase extraction coupled with GC‐MS and application to gastric cancer patients. Journal of Separation Science, 42(15), 2534-2541. Available at: [Link]
-
Kobayashi, M., et al. (2002). Mass spectrometric separation and determination of N1,N12-diacetylspermine in the urine of cancer patients. Biological & Pharmaceutical Bulletin, 25(3), 372-374. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Available at: [Link]
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Application Notes and Protocols for N',N''-Diacetylspermine (DAS) Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N',N''-Diacetylspermine (DAS) as a Biomarker
This compound (DAS), a polyamine derivative, has emerged as a significant biomarker in oncological research. Polyamines are intrinsically linked to cell proliferation, and their dysregulation is a hallmark of many cancers. While most polyamines are present in healthy individuals, DAS is found in very low concentrations in the urine of healthy people, but its levels are notably elevated in patients with various malignancies, including colorectal, breast, and ovarian cancers.[1] This makes urinary DAS a promising non-invasive tool for early cancer detection and monitoring.[2]
The quantification of DAS in biological fluids, particularly urine, presents a powerful avenue for cancer research and diagnostics. Unlike serum-based markers that require invasive blood draws, urine collection is simple and non-invasive.[3] The concentration of DAS in urine has been shown to correlate with tumor stage and volume, offering potential for tracking disease progression and response to therapy.[4]
This guide provides a comprehensive protocol for the quantification of DAS using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for this application.
Assay Principle: The Competitive ELISA for DAS Detection
The DAS ELISA is a competitive immunoassay. In this format, DAS present in a sample competes with a fixed amount of enzyme-labeled (typically Horseradish Peroxidase - HRP) DAS for a limited number of binding sites on a specific anti-DAS antibody that is pre-coated onto the microplate wells.
The core principle is an inverse relationship between the concentration of DAS in the sample and the measured signal. High concentrations of DAS in the sample will bind to most of the antibody sites, leaving very few sites for the HRP-labeled DAS to bind. This results in a low signal. Conversely, low concentrations of DAS in the sample allow more HRP-labeled DAS to bind to the antibody-coated plate, resulting in a high signal. The signal is generated by the addition of a substrate that is converted by HRP into a colored product. The intensity of the color is measured spectrophotometrically.
Caption: Competitive ELISA principle for DAS detection.
Required Materials
Provided in a typical kit:
-
Anti-DAS Antibody Coated Microplate (96 wells)
-
DAS Standard
-
HRP-conjugated DAS
-
Wash Buffer Concentrate
-
Substrate (e.g., TMB)
-
Stop Solution
-
Plate Sealers
Required but not provided:
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Graduated cylinders
-
Reagent reservoirs
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Automated plate washer (optional)
-
Creatinine assay kit (for urine samples)
Pre-Analytical Protocol: Sample Handling and Preparation
The integrity of the results is critically dependent on proper sample handling.
Urine Sample Collection and Processing:
-
Collect mid-stream urine samples in a sterile container.[5]
-
To prevent degradation, it is advisable to add a preservative like sodium azide (NaN3) to a final concentration of 0.1%.[3]
-
Centrifuge the samples at approximately 1500 x g for 5 minutes to remove particulate matter.[3]
-
Transfer the clear supernatant to a clean tube for analysis or storage.
Sample Storage:
-
For immediate analysis, samples can be stored at 2-8°C for up to 24 hours.
-
For long-term storage, aliquots should be stored at -30°C or lower.[3] Avoid repeated freeze-thaw cycles.
Sample Dilution and Creatinine Normalization: Urinary concentrations of biomarkers can vary due to hydration status. To account for this, it is standard practice to normalize the DAS concentration to the urinary creatinine concentration.[6][7]
-
Dilute the centrifuged urine supernatant at least 4-fold with deionized water before performing the ELISA.[3] The optimal dilution factor may need to be determined empirically based on expected DAS levels.
-
Use a separate aliquot of the diluted urine to measure the creatinine concentration using a commercially available creatinine assay kit.
Experimental Protocol: Step-by-Step Guide
Caption: General workflow for the DAS competitive ELISA.
A. Reagent Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water as per the kit instructions.
-
DAS Standards: Prepare a serial dilution of the DAS standard to create a standard curve. A typical range might be 6.25 to 200 nM.[3] This should be done fresh for each assay.
B. Assay Procedure:
-
Bring all reagents to room temperature before use.
-
Add Standards and Samples: Pipette 50 µL of each standard and diluted sample into the appropriate wells of the anti-DAS antibody-coated microplate. It is highly recommended to run all standards and samples in duplicate or triplicate.
-
Add HRP-conjugated DAS: Add 50 µL of the HRP-conjugated DAS to each well (except for the blank wells).
-
Incubation: Cover the plate with a sealer and incubate for 1 hour at room temperature. During this step, the competitive binding occurs.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer. Proper washing is crucial to reduce background noise.[8]
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes. The HRP enzyme will catalyze the conversion of the substrate, leading to color development.[9]
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. This will stop the enzymatic reaction and change the color of the solution (e.g., from blue to yellow for TMB).[10]
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
A. Standard Curve Generation:
-
Calculate the average OD for each set of replicate standards and samples.
-
Subtract the average OD of the blank wells from all other OD values.
-
Plot the blank-corrected OD values (Y-axis) against the corresponding DAS standard concentrations (X-axis).
-
Use a four-parameter logistic (4PL) curve fit to generate the standard curve.[11] This is the most appropriate model for the sigmoidal curve typical of competitive ELISAs.
B. Calculation of Sample DAS Concentration:
-
Interpolate the blank-corrected OD values of your samples from the 4PL standard curve to determine the DAS concentration.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the actual DAS concentration in the urine sample.
C. Normalization to Urinary Creatinine:
-
Calculate the final normalized DAS concentration using the following formula:
Normalized DAS (nmol/g Cre) = [DAS Concentration (nmol/L) / Creatinine Concentration (g/L)]
Example Data and Calculation:
| Well Type | OD at 450 nm | Avg. OD | Blank-Corrected OD | Calculated Conc. (nM) | Final Conc. (nM) |
| Standard (200 nM) | 0.255 | 0.250 | 0.200 | 200 | - |
| Standard (100 nM) | 0.452 | 0.450 | 0.400 | 100 | - |
| Standard (50 nM) | 0.855 | 0.850 | 0.800 | 50 | - |
| Standard (25 nM) | 1.558 | 1.550 | 1.500 | 25 | - |
| Standard (12.5 nM) | 2.254 | 2.250 | 2.200 | 12.5 | - |
| Standard (6.25 nM) | 2.855 | 2.850 | 2.800 | 6.25 | - |
| Blank | 0.051 | 0.050 | - | - | - |
| Sample 1 (1:4 Dilution) | 1.205 | 1.200 | 1.150 | 35.5 (from curve) | 142.0 |
-
Creatinine Measurement for Sample 1: 0.8 g/L
-
Normalized DAS for Sample 1: 142.0 nmol/L / 0.8 g/L = 177.5 nmol/g Cre
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing.- Contaminated reagents or buffer.- Non-specific binding of HRP-conjugate. | - Increase the number of wash steps and ensure complete aspiration of buffer.[8]- Prepare fresh buffers and reagents.- Ensure the blocking step was performed correctly; consider using a different blocking agent if the issue persists.[12][13] |
| Low or No Signal | - Reagents not at room temperature.- Inactive HRP enzyme or substrate.- Incorrect incubation times or temperatures.- Reagents added in the wrong order. | - Ensure all reagents are equilibrated to room temperature before use.- Verify the expiration dates of all reagents.- Adhere strictly to the protocol's incubation parameters.[14]- Review the protocol and repeat the assay carefully. |
| Poor Standard Curve | - Pipetting errors during standard dilution.- Degraded standard.- Incorrect curve fitting model used. | - Use calibrated pipettes and fresh tips for each dilution.- Prepare fresh standards for each assay.- Use a 4-parameter logistic (4PL) curve fit for analysis.[11][15] |
| High Coefficient of Variation (CV) Between Replicates | - Inconsistent pipetting.- Inadequate mixing of reagents.- Temperature variation across the plate. | - Practice consistent pipetting technique.[14]- Thoroughly mix all reagents before use.- Ensure uniform incubation temperature by avoiding stacking plates. |
References
-
A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
ELISA analysis of N,N'-diacetylspermine in Urine. (n.d.). Chemické listy. Retrieved January 24, 2026, from [Link]
-
[Establishment of an ELISA system of N1,N12-diacetylspermine in human urine]. (2001). PubMed. Retrieved January 24, 2026, from [Link]
-
Development of a Sensitive and Accurate Enzyme-Linked Immunosorbent Assay (ELISA) System That Can Replace HPLC Analysis for the Determination of N1,N12-Diacetylspermine in Human Urine1. (2002). The Journal of Biochemistry. Retrieved January 24, 2026, from [Link]
-
Technical Guide for ELISA. (n.d.). SeraCare. Retrieved January 24, 2026, from [Link]
-
ELISA Coating and Blocking Protocol and Tips. (2023). Diagnopal. Retrieved January 24, 2026, from [Link]
-
How to perform a 4 parameter logistic equation for ELISA? (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why. (2016). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Why use STOP solution in ELISA? (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Exploring the Utility of Urinary Creatinine Adjustment for KIM-1, NGAL, and Cystatin C for the Assessment of Kidney Function: Insights from the C-KidnEES Cohort. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Four Parameter Logistic (4PL) Regression. (n.d.). MyAssays. Retrieved January 24, 2026, from [Link]
-
Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
ELISA Analysis in Excel with 4PL. (2021). YouTube. Retrieved January 24, 2026, from [Link]
-
ELISA: The Complete Guide. (2024). Antibodies.com. Retrieved January 24, 2026, from [Link]
-
ELISA Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved January 24, 2026, from [Link]
-
Comprehensive Urinomic Identification of Protein Alternatives to Creatinine Normalization for Diagnostic Assessment of Lupus Nephritis. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]
-
Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. (2014). PubMed. Retrieved January 24, 2026, from [Link]
-
Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved January 24, 2026, from [Link]
-
ELISA Data Analysis With Four-Parameter Curve Fit. (n.d.). PBL Assay Science. Retrieved January 24, 2026, from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 24, 2026, from [Link]
Sources
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- 3. sceti.co.jp [sceti.co.jp]
- 4. ELISA analysis of N,N'-diacetylspermine in Urine | Chemické listy [chemicke-listy.cz]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comprehensive Urinomic Identification of Protein Alternatives to Creatinine Normalization for Diagnostic Assessment of Lupus Nephritis [frontiersin.org]
- 7. Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. mabtech.com [mabtech.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
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- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N',N''-Diacetylspermine in Biological Matrices by LC-MS/MS
Abstract This document provides a comprehensive guide for the quantitative analysis of N',N''-diacetylspermine (DAS), a significant biomarker for various malignancies, in biological fluids such as plasma, urine, and saliva. We present a robust and high-throughput method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for accurate quantification. The protocol details every step from sample preparation using protein precipitation to optimized chromatographic separation on a pentafluorophenyl (PFP) column and sensitive detection by Multiple Reaction Monitoring (MRM). This application note is intended for researchers, clinical scientists, and drug development professionals seeking a reliable method to measure this promising cancer biomarker.
Introduction: The Clinical Significance of this compound
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is a hallmark of cancer, leading to altered levels of these molecules and their derivatives in biological fluids. This compound (DAS) is a metabolic product of spermine, and its concentration is typically very low in healthy individuals.[1] However, numerous studies have identified significantly elevated levels of DAS in the urine, serum, and plasma of patients with various cancers, including colorectal, breast, ovarian, and non-small-cell lung cancer.[2][3]
Notably, urinary DAS has demonstrated higher sensitivity for detecting early-stage colorectal cancer compared to established markers like carcinoembryonic antigen (CEA).[2] Its potential as a non-invasive biomarker makes it a highly attractive target for early cancer detection, patient stratification, and monitoring therapeutic response. The accurate and precise quantification of DAS is therefore critical. While methods like ELISA exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, sensitivity, and the ability to multiplex with other analytes, making it the gold standard for quantitative bioanalysis.[4][5]
Principle of the Method
This method employs a straightforward "dilute-and-shoot" approach after a simple protein precipitation step to extract DAS and an internal standard from the biological matrix. The separation is achieved using reversed-phase chromatography on a column with a pentafluorophenyl stationary phase, which provides enhanced retention for polar, cationic compounds like acetylated polyamines.[4]
Following chromatographic separation, the analyte is ionized using positive electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] This targeted approach monitors specific precursor-to-product ion transitions for both DAS and its co-eluting stable isotope-labeled internal standard (SIL-IS), such as this compound-d6 (DAS-d6). The use of a SIL-IS is paramount as it co-elutes and experiences identical ionization effects and procedural losses as the analyte, ensuring the highest degree of accuracy and precision in quantification.[7]
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade), Ammonium formate (LC-MS grade).
-
Standards: this compound (analytical standard).
-
Internal Standard: this compound-d6 (DAS-d6) or other appropriate stable isotope-labeled analogue.
-
Equipment: Analytical balance, vortex mixer, centrifuge capable of handling 2 mL tubes or 96-well plates, calibrated micropipettes, autosampler vials or 96-well plates.
Detailed Protocols
Preparation of Standards and Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of DAS-d6 in methanol.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 methanol/water mixture to prepare intermediate working solutions.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate blank matrix (e.g., charcoal-stripped human plasma or saline for urine) with the analyte working solutions to achieve a concentration range relevant to expected study samples (e.g., 0.1 to 500 ng/mL).
-
Protein Precipitation/Extraction Solvent: Prepare a solution of acetonitrile/methanol (50:50, v/v). On the day of analysis, spike this solvent with the IS working solution to achieve a final concentration of 2-5 ng/mL of DAS-d6. Chill this solution to -20°C before use to enhance protein precipitation efficiency.[4]
Sample Preparation Protocol
This protocol is optimized for a 96-well plate format for high-throughput analysis.[4][8]
-
Aliquot Sample: Pipette 100 µL of each sample (calibrator, QC, or unknown) into the wells of a 96-well plate.
-
Precipitate and Extract: Add 500 µL of the cold (-20°C) Protein Precipitation/Extraction Solvent containing the internal standard to each well.
-
Vortex: Seal the plate and vortex thoroughly for 5 minutes to ensure complete protein precipitation and extraction.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporate: Dry the supernatant under a stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Final Mix and Transfer: Vortex the plate for 2 minutes, centrifuge briefly, and transfer to autosampler vials or inject directly from the sealed plate.
Mandatory Visualization: Experimental Workflow
Caption: High-throughput workflow for this compound quantification.
LC-MS/MS Instrumentation and Parameters
The following parameters have been shown to provide excellent performance for DAS analysis.[4] Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | ACQUITY HSS PFP (2.1 x 100 mm, 1.8 µm) | Pentafluorophenyl phase offers superior retention for polar bases compared to standard C18. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and maintains acidic pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B | A rapid gradient to elute the polar analyte and clean the column. |
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 - 5.0 kV |
| Source Temp. | 300 - 400°C |
| Desolvation Temp. | 450 - 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
The selection of specific and intense precursor-product ion transitions is crucial for method sensitivity and selectivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
| This compound | 287.2 | 100.1 | 75 | ~25 | Quantifier |
| 287.2 | 72.1 | 75 | ~30 | Qualifier | |
| DAS-d6 (IS) | 293.2 | 100.1 | 75 | ~25 | Quantifier |
| 293.2 | 72.1 | 75 | ~30 | Qualifier |
Note: Collision Energies (CE) are instrument-dependent and should be optimized for maximum signal intensity.
Understanding the Fragmentation
The fragmentation of acetylated polyamines is characteristic. The protonated molecule of DAS ([C₁₄H₃₀N₄O₂ + H]⁺) has an m/z of 287.2. Upon collision-induced dissociation (CID), a key fragmentation pathway involves cleavage of the C-N bonds within the polyamine backbone. The most abundant and characteristic product ion at m/z 100.1 corresponds to the [C₅H₁₀NO]⁺ fragment, which arises from cleavage at the propyleneamine moiety adjacent to an acetylated nitrogen.[9][10] This stable fragment is an excellent choice for quantification due to its high intensity.
Mandatory Visualization: Structure and Fragmentation
Caption: Structure of DAS and its primary fragmentation in MS/MS.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both the analyte (DAS) and the internal standard (DAS-d6) using the instrument's data processing software.
-
Calculate Area Ratios: For each injection (calibrators, QCs, and unknowns), calculate the peak area ratio: (Peak Area of DAS) / (Peak Area of DAS-d6).
-
Generate Calibration Curve: Plot the peak area ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Apply a linear regression with 1/x or 1/x² weighting to generate the calibration curve. The curve should have a coefficient of determination (r²) ≥ 0.99.
-
Quantify Unknowns: Determine the concentration of DAS in the unknown samples by interpolating their calculated peak area ratios onto the calibration curve.
Conclusion
This application note provides a detailed, field-proven protocol for the robust and sensitive quantification of this compound in various biological matrices. By leveraging a stable isotope-labeled internal standard, a selective PFP chromatographic column, and the specificity of tandem mass spectrometry, this method delivers the accuracy and precision required for clinical research and biomarker validation studies. The high-throughput nature of the sample preparation makes it suitable for analyzing large sample cohorts, facilitating further investigation into the promising role of DAS in cancer diagnostics and management.
References
-
Fitzgerald, B., Mahapatra, S., et al. (2017). Elucidating the Structure of N1-Acetylisoputreanine: A Novel Polyamine Catabolite in Human Urine. ACS Chemical Biology. Available at: [Link]
-
DeFelice, B. C., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Talanta. Available at: [Link]
-
Ćavar Zeljković, S., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. Available at: [Link]
-
Hiramatsu, K., et al. (2011). Determination of N1,N12-Diacetylspermine in Urine: A Novel Tumor Marker. Springer Protocols. Available at: [Link]
-
Takeda, H., et al. (2014). Increase of N1,N12-diacetylspermine in tissues from colorectal cancer and its liver metastasis. Cancer Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
DeFelice, B. C., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. eScholarship, University of California. Available at: [Link]
-
Häkkinen, M. R., et al. (2014). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. Journal of Chromatography B. Available at: [Link]
-
Kristoffersen, L., et al. (2009). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses. ResearchGate. Available at: [Link]
-
Servillo, L., et al. (2018). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites. Available at: [Link]
-
Häkkinen, M. R., et al. (2013). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. PubMed. Available at: [Link]
-
Minocha, S. C., et al. (1990). High-performance liquid chromatographic method for the determination of dansyl-polyamines. UNH Scholars' Repository. Available at: [Link]
-
Science.gov. (n.d.). Isotope-labeled internal standards: Topics. Available at: [Link]
-
Tillett, C. A., & Shaffer, R. E. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]
-
Harvey, D. J. (2011). Factors that influence fragmentation behavior of N-linked glycopeptide ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Sugawara, Y., et al. (2020). N1,N12-Diacetylspermine oxidase from Debaryomyces hansenii T-42: Purification, characterization, molecular cloning and gene expression. ResearchGate. Available at: [Link]
-
Umemori, Y., et al. (2010). Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. ResearchGate. Available at: [Link]
-
Liu, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]
-
Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for N',N''-Diacetylspermine Antibody Development and Immunoassay Implementation
Introduction: The Clinical Significance of N',N''-Diacetylspermine (DAS)
This compound (DAS) is a polyamine that has emerged as a promising biomarker for the early detection and monitoring of various malignancies. Elevated levels of DAS have been identified in the urine and serum of patients with several types of cancer, including colorectal, breast, lung, and pediatric cancers.[1][2] Its potential as a non-invasive diagnostic tool makes the development of sensitive and specific detection methods a critical area of research for improving clinical outcomes. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a robust, high-throughput, and cost-effective platform for the quantification of DAS in biological samples.
This comprehensive guide provides a detailed walkthrough for researchers, scientists, and drug development professionals on the development of specific antibodies against the small molecule hapten, this compound, and the subsequent implementation of a validated competitive immunoassay. We will delve into the critical steps of immunogen synthesis, antibody production, and the meticulous process of assay development and validation, ensuring the generation of reliable and reproducible data.
Section 1: The Foundation - Generating an Immune Response to a Small Molecule
Small molecules like this compound are not immunogenic on their own. To elicit a specific antibody response, they must be covalently coupled to a larger carrier protein, a process known as hapten-carrier conjugation.[3] This conjugation renders the small molecule, now termed a hapten, immunogenic by presenting it to the immune system in a multivalent fashion on the surface of the carrier protein.
The Rationale Behind Carrier Protein Selection
The choice of carrier protein is a critical determinant of the immunogenic response. The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).
-
Keyhole Limpet Hemocyanin (KLH): Due to its large size and phylogenetic distance from mammals, KLH is highly immunogenic and often elicits a strong antibody response.[4] It is the preferred carrier for generating a robust polyclonal or monoclonal antibody response for immunization.
-
Bovine Serum Albumin (BSA): BSA is a smaller, well-characterized protein that is also immunogenic. It is often used as the carrier protein for the coating antigen in the development of the immunoassay to avoid generating antibodies against the carrier protein used for immunization.[5] Using a different carrier for the assay coating antigen is a crucial step to ensure that the assay specifically detects anti-hapten antibodies and not anti-carrier antibodies.[6]
The Chemistry of Conjugation: Glutaraldehyde Crosslinking
Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amino groups on both the hapten (this compound has primary amino groups) and the carrier protein (abundant lysine residues on BSA and KLH).[7] This creates a stable covalent bond, effectively linking the hapten to the carrier.
Section 2: Protocol for this compound-BSA Immunogen Synthesis
This protocol details the synthesis of a DAS-BSA conjugate using glutaraldehyde crosslinking.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Commercially available | Varies |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Glutaraldehyde (25% aqueous solution) | Sigma-Aldrich | G5882 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Varies | Varies |
| Dialysis Tubing (10 kDa MWCO) | Varies | Varies |
| Sodium Borohydride (optional) | Sigma-Aldrich | 452882 |
Step-by-Step Synthesis Protocol
-
Preparation of Solutions:
-
Dissolve 10 mg of this compound in 1 mL of 0.1 M PBS, pH 7.4.
-
Dissolve 20 mg of BSA in 2 mL of 0.1 M PBS, pH 7.4.
-
Prepare a 1% (v/v) glutaraldehyde solution by diluting the 25% stock solution in 0.1 M PBS, pH 7.4. Prepare this solution fresh.
-
-
Conjugation Reaction:
-
Slowly add the 1 mL of this compound solution to the 2 mL of BSA solution while gently stirring.
-
To this mixture, add 0.5 mL of the freshly prepared 1% glutaraldehyde solution dropwise over a period of 5 minutes with continuous gentle stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous gentle stirring. The solution may turn a pale yellow color.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stabilize the Schiff bases formed during the reaction, add 5 mg of sodium borohydride to the reaction mixture and stir for 1 hour at room temperature. This step reduces the Schiff bases to stable secondary amine linkages.[8]
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS, pH 7.4 at 4°C for 48 hours, with at least four changes of the dialysis buffer.[1] This step is crucial to remove unreacted hapten, glutaraldehyde, and any byproducts.
-
Characterization of the Conjugate
-
Spectrophotometric Analysis: Determine the protein concentration of the dialyzed conjugate by measuring the absorbance at 280 nm. The degree of conjugation can be estimated by UV-Vis spectroscopy if the hapten has a distinct absorbance peak, though this is not the case for DAS.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to confirm the increase in molecular weight of the carrier protein after conjugation, providing evidence of successful hapten coupling.[9][10]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cusabio.com [cusabio.com]
- 3. lifetein.com [lifetein.com]
- 4. Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies | bioRxiv [biorxiv.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glutaraldehyde mediated conjugation of amino-coated magnetic nanoparticles with albumin protein for nanothermotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoelectron microscopy study of polyamines using a newly prepared monoclonal antibody against spermidine: use of a mixture of glutaraldehyde and paraformaldehyde as a cross-linking agent in the preparation of the antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: N',N''-Diacetylspermine in Cell Culture
Abstract
This document provides a comprehensive guide for the application of N',N''-Diacetylspermine (DiAcSpm) in mammalian cell culture. This compound is a fully acetylated derivative of the polyamine spermine and a significant product of the polyamine catabolic pathway. Elevated levels of DiAcSpm are increasingly recognized as a biomarker in various pathologies, particularly in oncology, where it is often found at high concentrations in the urine of cancer patients[1][2][3]. This guide details the mechanism of the polyamine pathway, provides validated, step-by-step protocols for preparing and applying DiAcSpm to cell cultures, and discusses expected outcomes and downstream analysis techniques. It is intended for researchers in cell biology, cancer biology, and drug development investigating the roles of polyamine metabolism in health and disease.
Scientific Foundation: The Polyamine Metabolic Pathway
Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, gene regulation, and apoptosis.[4] The intracellular concentration of these molecules is tightly controlled through a balance of biosynthesis, catabolism, and transport.
Mechanism of Action: The catabolism of polyamines is initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1).[5][6] SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine or spermine.[7][8] This acetylation neutralizes the positive charges on the polyamines, which alters their ability to bind to macromolecules like DNA and RNA.[7] These acetylated polyamines are then either exported from the cell or further catabolized by acetylpolyamine oxidase (APAO).[7][8] this compound is the product of two sequential acetylation steps on spermine, catalyzed by SAT1.[4] In cancer cells, which exhibit high rates of proliferation, polyamine metabolism is often dysregulated, leading to increased production and excretion of acetylated polyamines like DiAcSpm.[1][4] Therefore, treating cells with exogenous DiAcSpm can be used to study its direct effects on cellular phenotypes or to investigate its role as a signaling molecule in cancer progression.[9]
Diagram: The Polyamine Catabolic Pathway
Caption: Simplified polyamine catabolic pathway highlighting the role of SAT1.
Materials and Protocol
Reagents and Materials
-
This compound (hydrochloride): (e.g., Cayman Chemical, Cat. No. 15091 or equivalent). Crystalline solid.
-
Solvents:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Cell Culture Supplies:
-
Mammalian cell line of interest (e.g., SW480, Caco-2 for colorectal cancer studies[9])
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile, tissue culture-treated plates (e.g., 6-well, 24-well, 96-well)
-
Sterile conical tubes and pipettes
-
Reagent Preparation: Stock Solution
Expertise Note: The choice of solvent is critical. While DiAcSpm is highly soluble in aqueous buffers like PBS, preparing a high-concentration stock in an organic solvent like DMSO allows for smaller treatment volumes, minimizing any potential solvent-induced effects on the cells. Always include a vehicle-only control in your experiments.
Protocol A: Aqueous Stock (Recommended for immediate use)
-
Directly dissolve the this compound (hydrochloride) crystalline solid in sterile PBS (pH 7.2).
-
The solubility in PBS is approximately 10 mg/mL.[10]
-
Vortex gently until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: It is recommended not to store aqueous solutions for more than one day.[10] Prepare fresh for each experiment.
Protocol B: DMSO Stock (For long-term storage)
-
Dissolve the this compound (hydrochloride) in cell culture-grade DMSO to create a high-concentration stock (e.g., 10-20 mM). Note: Solubility in DMSO is lower, approximately 0.2 mg/mL.[10]
-
Ensure the vial is purged with an inert gas like nitrogen or argon before sealing to prevent degradation.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C for several months.
Experimental Protocol: Cell Treatment
This protocol provides a general framework. The optimal cell density, DiAcSpm concentration, and incubation time should be empirically determined for each cell line and experimental goal through a dose-response and time-course study.
-
Cell Seeding:
-
One day prior to treatment, seed cells into the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the DiAcSpm stock solution (if frozen).
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Causality Insight: It is crucial to dilute the stock solution into the medium immediately before adding it to the cells. This prevents precipitation and ensures accurate final concentrations. For DMSO stocks, ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.
-
-
Treatment Administration:
-
Carefully remove the existing medium from the cell culture plates.
-
Add the medium containing the appropriate concentration of DiAcSpm to the respective wells.
-
Trustworthiness (Self-Validation): Always include the following controls:
-
Untreated Control: Cells cultured in normal complete growth medium.
-
Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (PBS or DMSO) used for the highest DiAcSpm concentration. This is essential to differentiate the compound's effects from those of the solvent.
-
-
-
Incubation:
-
Return the plates to a standard cell culture incubator (37°C, 5% CO2).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured (e.g., short-term signaling events vs. long-term proliferation changes).
-
-
Downstream Analysis:
Data Presentation & Expected Outcomes
Recommended Concentration Ranges
The effective concentration of DiAcSpm can vary significantly between cell lines. A preliminary dose-response experiment is strongly recommended.
| Cell Line Type | Example | Typical Concentration Range | Incubation Time | Expected Effect | Reference |
| Colorectal Cancer | SW480, Caco-2 | 10 µM - 100 µM | 24 - 72 hours | Increased cell proliferation | [9] |
| Breast Cancer | MCF-7 | 1 µM - 50 µM | 48 - 72 hours | Varied, potentially growth inhibition | [1] |
| Lung Cancer | A549 | 10 µM - 65 µM | 24 - 48 hours | May modulate apoptosis pathways | [4] |
Common Downstream Assays
-
Cell Proliferation/Viability: Assays like CCK-8, MTT, or direct cell counting can quantify the effect of DiAcSpm on cell growth.[9] For example, studies have shown that DiAcSpm can promote the growth of certain colorectal cancer cells.[9]
-
Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry to determine if DiAcSpm induces or inhibits apoptosis. Depletion of related polyamines is known to induce mitochondria-mediated apoptosis.[11]
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if DiAcSpm treatment causes cell cycle arrest at specific phases.[9]
-
Western Blotting: Analyze the expression of key proteins involved in proliferation (e.g., PCNA, Ki-67), apoptosis (e.g., Caspase-3, Bcl-2 family proteins), or polyamine metabolism (e.g., SAT1, ODC).
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to investigate changes in gene expression profiles following DiAcSpm treatment. For example, DiAcSpm has been shown to downregulate specific microRNAs like miR-559 in colorectal cancer cells.[9]
Diagram: General Experimental Workflow
Caption: A typical workflow for cell culture treatment with this compound.
References
-
The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. (2021). MDPI. [Link]
-
N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. (2021). National Institutes of Health (NIH). [Link]
-
Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. (2008). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
N,N-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. (2016). ResearchGate. [Link]
-
Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. (2010). ResearchGate. [Link]
-
Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (2011). Springer Protocols. [Link]
-
Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. (2023). Toho Journal of Medicine. [Link]
-
Association Between Plasma Diacetylspermine and Tumor Spermine Synthase With Outcome in Triple-Negative Breast Cancer. (2020). National Institutes of Health (NIH). [Link]
-
Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator. (2008). PubMed. [Link]
-
Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells. (2010). National Institutes of Health (NIH). [Link]
-
The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. (2022). PubMed. [Link]
-
SAT1 (gene). (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 3. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 4. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies [mdpi.com]
- 5. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAT1 (gene) - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for the Quantification of N',N''-Diacetylspermine in Biological Matrices
Abstract
N',N''-Diacetylspermine (DAS), a polyamine metabolite, has emerged as a highly promising biomarker for the non-invasive and early detection of various malignancies, including colorectal, lung, and breast cancers.[1][2][3] However, its quantification in complex biological matrices such as urine and serum is analytically challenging due to its inherent polarity, low physiological concentrations, and the presence of structurally similar polyamines.[4][5][6] This application note provides a comprehensive guide for researchers, clinicians, and drug development professionals on robust and validated sample preparation protocols for the accurate quantification of DAS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail step-by-step methodologies for both serum/plasma and urine, explaining the causality behind critical experimental choices to ensure reproducibility and scientific integrity.
Biological Context: The Polyamine Catabolic Pathway and the Genesis of this compound
Polyamines, such as spermine and spermidine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[7][8] In cancer, the polyamine biosynthetic pathway is frequently upregulated to support rapid cellular division.[8] The catabolism of polyamines is primarily regulated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT acetylates spermine and spermidine, leading to the formation of acetylated polyamines, including this compound. These acetylated forms are then either oxidized or exported from the cell. Elevated levels of DAS in biological fluids are therefore often indicative of dysregulated polyamine metabolism associated with tumorigenesis.[6]
Caption: Polyamine catabolic pathway highlighting the role of SSAT.
Pre-Analytical Considerations: The Foundation of Reliable Data
The integrity of the final analytical data is critically dependent on the quality of the initial sample collection and handling. Inconsistent pre-analytical procedures are a major source of experimental variability.
-
Sample Collection:
-
Serum: Collect blood in serum separator tubes (SSTs). Allow to clot for 30-60 minutes at room temperature before centrifugation.
-
Plasma: Collect blood in K2-EDTA or sodium heparin tubes. Centrifuge within 2 hours of collection. Avoid repeated freeze-thaw cycles.
-
Urine: First or second morning void urine is often preferred for consistency. For 24-hour collections, keep the container refrigerated. The use of a preservative such as sodium azide (NaN₃) to a final concentration of 3 mmol/L can prevent bacterial degradation of analytes.[1]
-
-
Processing and Storage:
-
After collection and initial processing (e.g., centrifugation for serum/plasma), immediately aliquot samples into smaller, single-use volumes. This prevents the degradation associated with repeated freeze-thaw cycles.
-
Store all samples at -80°C for long-term stability.
-
Core Sample Preparation Workflow Overview
The primary goals of sample preparation for DAS analysis are to remove interfering macromolecules (proteins, lipids), concentrate the analyte, and enhance its detectability by LC-MS/MS. Due to its polar nature, derivatization is a highly recommended step to improve chromatographic retention and sensitivity.[7]
Caption: Decision workflow for this compound sample preparation.
Protocol 1: Extraction of DAS from Human Serum/Plasma
This protocol utilizes protein precipitation to remove macromolecules, followed by chemical derivatization and liquid-liquid extraction (LLE) to isolate and concentrate the analyte. The use of isobutyl chloroformate as a derivatizing agent is rapid and effective for carbamoylation of the amine groups on DAS.[7]
Materials:
-
Serum or Plasma Sample
-
Internal Standard (IS) solution (e.g., ¹³C₄,¹⁵N₂-N',N''-Diacetylspermine)
-
Acetonitrile (ACN), LC-MS grade
-
Isobutyl chloroformate
-
Sodium hydroxide (NaOH), 1 M
-
Toluene or Ethyl Acetate, LC-MS grade
-
Formic Acid (FA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Thawing: Thaw serum/plasma samples on ice to prevent potential degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the serum/plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample. The IS is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution. Performing this step on ice minimizes enzymatic activity.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (~450 µL) to a new 1.5 mL tube, being careful not to disturb the protein pellet.
-
Derivatization:
-
Add 50 µL of 1 M NaOH to the supernatant to create an alkaline environment.
-
Add 20 µL of isobutyl chloroformate.
-
Vortex immediately for 30 seconds and incubate at 37°C for 15 minutes.[7]
-
Causality: The derivatization reaction with isobutyl chloroformate proceeds efficiently under alkaline conditions. This step adds a non-polar isobutyl group to the DAS molecule, significantly increasing its hydrophobicity.[9]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of toluene (or ethyl acetate) to the derivatized sample.
-
Vortex for 2 minutes to extract the derivatized, now non-polar, DAS into the organic layer.
-
Centrifuge at 5,000 x g for 5 minutes to achieve phase separation.
-
-
Drying:
-
Carefully transfer the upper organic layer (~450 µL) to a new tube.
-
Evaporate the solvent to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, typically 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction and Concentration of DAS from Human Urine
Urine is a complex matrix with high concentrations of salts and various metabolites that can interfere with analysis and cause ion suppression in the mass spectrometer.[4] This protocol uses Solid-Phase Extraction (SPE) with a strong cation exchange resin to selectively retain polyamines like DAS while allowing neutral and anionic interferents to be washed away.
Materials:
-
Urine Sample
-
Internal Standard (IS) solution
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Hydrochloric Acid (HCl), 0.1 M
-
Methanol (MeOH), LC-MS grade
-
Ammonium Hydroxide (NH₄OH), 5% in Methanol (Elution Buffer)
-
SPE Vacuum Manifold
Procedure:
-
Sample Thawing and Pre-treatment:
-
Thaw urine samples on ice.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any sediment.
-
In a glass tube, dilute 500 µL of the urine supernatant with 500 µL of 0.1 M HCl. Acidification ensures that the amine groups on DAS are protonated (positively charged).
-
Add 10 µL of the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Place the SCX cartridges on the vacuum manifold.
-
Wash with 3 mL of Methanol.
-
Equilibrate with 3 mL of 0.1 M HCl. Do not let the sorbent bed go dry.
-
Causality: Conditioning wets the sorbent material, and equilibration prepares the stationary phase with the appropriate pH and ionic strength for sample binding.
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated urine sample onto the cartridge. Allow it to pass through slowly (1-2 drops per second). The positively charged DAS will bind to the negatively charged SCX sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove salts and weakly bound acidic/neutral compounds.
-
Wash with 3 mL of Methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained polyamines by adding 2 mL of the Elution Buffer (5% NH₄OH in Methanol).
-
Causality: The high pH of the ammoniated methanol neutralizes the charge on the DAS amine groups, disrupting their ionic interaction with the SCX sorbent and allowing them to be eluted.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Optional Derivatization: If derivatization is desired for improved chromatography, it can be performed on the dried extract following Step 7 of Protocol 1.
-
Reconstitute the sample in 100 µL of 50:50 Acetonitrile:Water with 0.1% Formic Acid and transfer to an autosampler vial.
-
Analytical Considerations for LC-MS/MS
Downstream analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
Chromatography: Due to the polar nature of underivatized DAS, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a volatile ion-pairing agent (e.g., heptafluorobutyric acid) is often required.[10] However, derivatization (as described in Protocol 1) makes the analyte amenable to standard reversed-phase C18 columns, which are generally more robust.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. The table below provides example parameters for derivatized DAS.
| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Isobutyl Chloroformate | 487.4 | 171.2 | 25 |
| (Quantifier) | 270.2 | 20 | ||
| ¹³C₄,¹⁵N₂-IS | Isobutyl Chloroformate | 493.4 | 171.2 | 25 |
Note: These values are illustrative and must be optimized on the specific instrument being used.
Summary and Best Practices
The accurate quantification of this compound is achievable with carefully planned and executed sample preparation.
-
For Serum/Plasma: Protein precipitation followed by derivatization and LLE is a robust method for removing protein interferences and enhancing analytical sensitivity.
-
For Urine: The high variability and interference levels in urine necessitate a more rigorous cleanup step. SPE with a cation exchange sorbent provides excellent selectivity and concentration.
-
Internal Standards are Essential: The use of a stable isotope-labeled internal standard is non-negotiable for reliable quantification in complex biological matrices.
-
Method Validation: Any protocol must be thoroughly validated for linearity, accuracy, precision, and recovery before being applied to clinical or research samples.
By implementing these detailed protocols and understanding the scientific principles behind them, researchers can generate high-quality, reproducible data, paving the way for the clinical application of this compound as a valuable cancer biomarker.
References
-
Hiramatsu, K., et al. (2005). N(1), N(12)-diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research, 11(8), 2986-90. Available at: [Link]
-
Nanami, T., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho J Med, 9(1), 29-35. Available at: [Link]
-
Lee, S. H., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 11(2), 115. Available at: [Link]
-
Johnson, C. H., et al. (2023). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 677, 245-263. Available at: [Link]
-
Aseervatham, J., et al. (2020). New Advances in Tissue Metabolomics: A Review. Metabolites, 10(6), 253. Available at: [Link]
-
Cebrer, P., et al. (2022). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites, 12(11), 1085. Available at: [Link]
-
Sarkar, S., et al. (2024). A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. Analytical Biochemistry, 695, 115717. Available at: [Link]
-
Fahrmann, J. F., & Hanash, S. M. (2016). N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Journal of Metabolomics and Systems Biology, 2(1). Available at: [Link]
-
van der Meer, T., et al. (2017). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1040, 204-212. Available at: [Link]
-
Alenazi, A., et al. (2024). Zwitterionic molecularly imprinted polymers for selective capillary microextraction of N1,N12-Diacetylspermine (DiAcSpm) from breast cancer. Analytica Chimica Acta, 1290, 342207. Available at: [Link]
-
Grapov, D., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Talanta, 198, 461-467. Available at: [Link]
-
Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. Available at: [Link]
-
Kawakita, M., & Hiramatsu, K. (2006). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. J-STAGE. Available at: [Link]
-
Liu, R., et al. (2015). Polyamine analysis by LC-MS. Methods in molecular biology (Clifton, N.J.), 1208, 237-44. Available at: [Link]
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Application Notes & Protocols for the Laboratory Synthesis of N',N''-Diacetylspermine
Introduction: The Significance of N',N''-Diacetylspermine in Biomedical Research
This compound (DAS), a diacetylated derivative of the endogenous polyamine spermine, has emerged as a pivotal biomarker in oncology.[1][2][3] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[2] this compound is a minor component of human urinary polyamines, typically constituting less than 0.5% of the total.[1][4] However, its urinary and serum levels are frequently and markedly elevated in patients with various malignancies, including colorectal, breast, lung, and urogenital cancers.[3] This makes it a promising and sensitive marker for early cancer detection and for monitoring disease progression and recurrence.[5]
The clinical utility of this compound as a biomarker necessitates the availability of a pure, chemically synthesized standard for the development and validation of diagnostic assays, such as ELISA and mass spectrometry-based methods.[6][7] This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
The Chemical Rationale: Achieving Selective Acetylation
The synthesis of this compound from its precursor, spermine, presents a unique chemical challenge: the selective acetylation of the two primary amino groups (N¹ and N¹²) while leaving the two secondary amino groups (N⁴ and N⁹) unreacted. The differential nucleophilicity between primary and secondary amines is the key to achieving this selectivity. Primary amines are generally more reactive towards acylating agents than secondary amines due to reduced steric hindrance. However, under standard acylation conditions (e.g., using acetic anhydride), a mixture of mono-, di-, tri-, and tetra-acetylated products is often obtained, leading to low yields of the desired N',N''-diacetylated product and a complex purification process.
To overcome this, a chemoselective acylation strategy is employed. One effective method utilizes phenyl acetate as a mild and selective acetylating agent for primary amines in the presence of secondary amines.[8] This approach leverages the subtle differences in reactivity to favor the formation of the thermodynamically stable amide bond at the less sterically hindered primary amine positions.
An alternative, though more laborious, strategy involves a protection-acylation-deprotection sequence. This would entail first protecting the secondary amines with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, followed by acetylation of the primary amines and subsequent removal of the protecting groups.[9][10] While offering precise control, this multi-step process is often less efficient for the specific synthesis of this compound compared to the direct selective acetylation method.
This guide will focus on the direct selective acetylation method using phenyl acetate due to its efficiency and simplicity.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principle of selective N-acetylation of primary amines using phenyl acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Spermine | ≥98% | Sigma-Aldrich |
| Phenyl Acetate | ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flask | 250 mL | VWR |
| Magnetic stirrer and stir bar | VWR | |
| Reflux condenser | VWR | |
| Glass chromatography column | VWR | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | EMD Millipore |
| Rotary evaporator | Heidolph |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve spermine (e.g., 10 mmol) in anhydrous methanol (100 mL).
-
Stir the solution at room temperature until the spermine is completely dissolved.
-
To this solution, add phenyl acetate (e.g., 22 mmol, 2.2 equivalents) dropwise over 10-15 minutes.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) with continuous stirring.
-
Allow the reaction to proceed for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 8:2:0.1). The product, being more nonpolar than the starting spermine, will have a higher Rf value.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with an aqueous solution of sodium hydroxide (e.g., 1 M, 2 x 50 mL) to remove any unreacted phenyl acetate and phenol byproduct.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
Purification and Characterization
Purification by Column Chromatography
The crude product can be purified by silica gel column chromatography to isolate the desired this compound from any unreacted starting material and over-acetylated byproducts.
-
Column Preparation: Pack a glass chromatography column with silica gel in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane. For example, start with 100% dichloromethane and gradually increase the methanol content to 10-20%. The addition of a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can improve the resolution and prevent tailing of the amine products on the silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Product Characterization and Validation
It is crucial to confirm the identity and purity of the synthesized this compound using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the acetyl methyl groups (a singlet around δ 2.0 ppm), as well as methylene protons adjacent to the amide and amine nitrogens. The integration of the signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl groups (around δ 170 ppm) and the various methylene carbons in the polyamine backbone.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected monoisotopic mass for this compound (C₁₄H₃₀N₄O₂) is 286.2369 g/mol .[11] The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 287.2447.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.[12]
-
The acquired spectral data should be compared with literature values or data from a commercially available standard to confirm the identity of the synthesized compound.
Summary of Quantitative Data
| Parameter | Value | Notes |
| Starting Material (Spermine) | ||
| Molecular Weight | 202.34 g/mol | |
| Amount | 10 mmol (2.02 g) | Example scale |
| Reagent (Phenyl Acetate) | ||
| Molecular Weight | 136.15 g/mol | |
| Amount | 22 mmol (3.0 g) | 2.2 equivalents |
| Product (this compound) | ||
| Molecular Formula | C₁₄H₃₀N₄O₂ | |
| Molecular Weight | 286.41 g/mol | |
| Expected Yield | 60-80% | Dependent on reaction conditions and purification |
| Appearance | White to off-white solid or viscous oil |
Conclusion and Applications
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The successful synthesis and purification of this important biomarker will enable researchers to:
-
Develop and validate novel diagnostic assays for early cancer detection.
-
Serve as a standard in metabolomic studies investigating the role of polyamine metabolism in disease.
-
Be utilized in in vitro and in vivo studies to further elucidate its biological function and mechanism of action in cancer progression.
The availability of a well-characterized synthetic standard is a critical step in advancing the clinical application of this compound as a next-generation cancer biomarker.
References
-
Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]
-
N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Diacetylated derivatives of spermine and spermidine as novel promising tumor markers. (2005). PubMed. Retrieved January 24, 2026, from [Link]
-
N,N-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. (2023). Toho Journal of Medicine. Retrieved January 24, 2026, from [Link]
-
[Establishment of an ELISA system of N1,N12-diacetylspermine in human urine]. (2001). PubMed. Retrieved January 24, 2026, from [Link]
-
Mass spectrometric separation and determination of N1,N12-diacetylspermine in the urine of cancer patients. (2002). PubMed. Retrieved January 24, 2026, from [Link]
-
Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Highly Efficient Methods for the Synthesis of Spermidine and Spermine Alkaloid. (n.d.). Oxford Academic. Retrieved January 24, 2026, from [Link]
-
Showing metabocard for N1,N12-Diacetylspermine (HMDB0002172). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]
-
LC−MS and LC−MS/MS of MF 202.1326 to provide structural information.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
An efficient synthesis of orthogonally protected spermidine. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Selective acylation of primary amines in peptides and proteins. (2007). PubMed. Retrieved January 24, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Detection of N',N''-Diacetylspermine (DAS) in Serum
Foreword
The landscape of clinical and pharmaceutical research is continually advancing towards the identification of specific, reliable, and minimally invasive biomarkers. N',N''-Diacetylspermine (DAS), a polyamine metabolite, has emerged as a significant biomarker with considerable promise in oncology and other pathological fields.[1] Its detection and quantification in serum present a critical analytical challenge that, when overcome, can provide profound insights into disease states and therapeutic responses. This document is crafted for researchers, scientists, and drug development professionals, offering a comprehensive guide to the principles, techniques, and validated protocols for the robust detection of DAS in serum. We move beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in expertise.
Part 1: Understanding this compound as a Serum Biomarker
The Biological Significance of DAS
Polyamines, such as spermine and spermidine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[2] Their metabolism is tightly regulated, and dysregulation is a known hallmark of various hyperproliferative diseases, including cancer.[2] this compound (DAS) is a specific end-product of the polyamine catabolic pathway. Under normal physiological conditions, its levels are low. However, in many pathological states, particularly in cancer, the rate of polyamine metabolism increases, leading to a significant elevation of acetylated polyamines, which are then exported from the cells into circulation.[1][3]
Elevated levels of DAS in biological fluids like urine and serum have been identified as a promising biomarker for several malignancies, including non-small cell lung cancer, colorectal cancer, breast cancer, and ovarian cancer.[1][3][4][5][6][7] Notably, studies have shown that serum DAS levels can be elevated even in the prediagnostic stages of cancer, highlighting its potential for early detection and screening.[4][7] The use of serum is particularly advantageous as it is a readily accessible biological matrix obtained through minimally invasive procedures, making it ideal for routine clinical monitoring and large-scale screening studies.
Overview of Analytical Methodologies
The accurate quantification of DAS in a complex matrix like serum requires highly sensitive and specific analytical techniques. The primary methodologies employed today can be broadly categorized as follows:
-
Chromatography-Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, this technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly specific and sensitive detection of tandem mass spectrometry.[8][9]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are antibody-based methods that offer high throughput and ease of use, making them suitable for screening large numbers of samples.[3][5]
-
Emerging Technologies: Novel methods, such as electrochemical biosensors, are in development and promise to deliver rapid, point-of-care detection capabilities in the future.[10][11]
The choice of method depends on the specific application, balancing the need for throughput, sensitivity, specificity, and available resources.
Part 2: In-Depth Analysis of Key Detection Techniques
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides unparalleled specificity by employing a two-stage mass analysis. Molecules are first separated based on their physicochemical properties (e.g., polarity) by HPLC. The eluent is then introduced into the mass spectrometer, where the target analyte (DAS) is ionized, isolated (by its specific mass-to-charge ratio, m/z), fragmented, and its characteristic fragment ions are detected. This process, known as Selected Reaction Monitoring (SRM), allows for confident identification and quantification, even at very low concentrations in a complex mixture.[8][12]
Causality Behind Experimental Choices:
-
Chromatographic Separation: Because DAS is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for its retention and separation from other serum components.[7][15] Alternatively, Reversed-Phase (RP) chromatography can be used, sometimes in conjunction with derivatization to increase the hydrophobicity of the analyte.[15][16] A gradient elution , where the mobile phase composition is changed over time, is employed to ensure sharp peaks and efficient separation of multiple polyamines in a single analytical run.[8][16]
-
Mass Spectrometric Detection: Electrospray Ionization (ESI) in positive mode is the standard for ionizing polar molecules like DAS. The use of tandem MS (MS/MS) is what confers the exceptional specificity to the method. By monitoring a specific transition from a precursor ion to a product ion (e.g., for DAS: m/z 289 -> m/z 158), the instrument effectively filters out all other background noise.[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: The most common format for a small molecule like DAS is a competitive ELISA .[17] In this setup, the wells of a microplate are coated with a capture antibody specific to DAS. The serum sample is added to the wells along with a fixed amount of enzyme-labeled DAS (e.g., DAS-HRP conjugate). The DAS from the sample and the DAS-HRP conjugate then "compete" for the limited binding sites on the antibody. After an incubation period, the unbound components are washed away. A substrate is added, which reacts with the bound enzyme to produce a measurable colorimetric signal. The intensity of the signal is inversely proportional to the concentration of DAS in the original sample—the more DAS in the sample, the less DAS-HRP can bind, resulting in a weaker signal.[17]
Causality Behind Experimental Choices:
-
Antibody Specificity: The entire validity of the ELISA rests on the quality of the primary antibody. It must exhibit high affinity for DAS and, critically, minimal cross-reactivity with structurally similar polyamines like spermine, N1-acetylspermine, and spermidine to prevent falsely elevated results.[17] Manufacturers of commercial kits must provide data validating this specificity.
-
Standard Curve: A standard curve, generated from known concentrations of DAS, must be included in every assay plate. Due to the non-linear relationship between signal and concentration in a competitive assay, a specialized curve-fitting model, typically a four-parameter logistic (4-PL) regression , is required to accurately interpolate the concentrations of the unknown samples.
Method Validation: Ensuring Trustworthy Data
For any biomarker to be clinically useful, the analytical method used to measure it must be rigorously validated to prove it is fit for purpose.[18][19][20] This process establishes the performance characteristics of the assay and ensures that the data generated are reliable and reproducible.[21]
Key Validation Parameters:
| Parameter | Description | Importance for DAS Detection |
| Specificity/Selectivity | The ability to unequivocally measure the analyte in the presence of other components.[18] | Crucial for distinguishing DAS from other polyamines and endogenous serum components. |
| Accuracy | The closeness of the measured value to the true value. | Ensures the reported concentration is correct. |
| Precision | The degree of agreement among a series of measurements from the same sample.[13] | Guarantees that the results are repeatable and reproducible. |
| Linearity & Range | The concentration span over which the assay is accurate, precise, and linear. | Defines the upper and lower limits for reliable quantification. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Determines the assay's sensitivity for detecting low, but clinically relevant, levels of DAS. |
| Stability | The chemical stability of the analyte in the biological matrix under defined conditions (e.g., freeze-thaw, storage).[22] | Ensures that sample handling and storage do not compromise the integrity of the results. |
Comparative Summary of Techniques
| Feature | LC-MS/MS | Competitive ELISA |
| Principle | Physicochemical separation and mass-based detection | Antigen-antibody binding competition |
| Specificity | Very High (based on mass and fragmentation) | Good to High (dependent on antibody quality) |
| Sensitivity (LOQ) | Very High (sub-ng/mL) | High (ng/mL) |
| Throughput | Moderate (minutes per sample) | High (multiple 96-well plates per day) |
| Multiplexing | Yes (can measure multiple polyamines at once) | No (typically one analyte per kit) |
| Cost per Sample | High (instrumentation and maintenance) | Low to Moderate |
| Operator Skill | High | Low to Moderate |
| Development Time | Long (method development required) | Short (using commercial kits) |
Part 3: Validated Experimental Protocols
Protocol 1: Quantification of Serum DAS by LC-MS/MS
This protocol provides a robust method for the precise quantification of this compound in human serum using protein precipitation followed by LC-MS/MS analysis.
3.1.1 Materials and Reagents
-
This compound (DAS) analytical standard
-
This compound-d8 (DAS-d8) or other suitable stable isotope-labeled internal standard (IS)
-
HPLC-grade or MS-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human serum (drug-free, for standards and QCs)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
3.1.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an ESI source
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge (capable of >14,000 x g and 4°C)
-
Nitrogen evaporator (optional)
3.1.3 Workflow Diagram
Caption: LC-MS/MS workflow for serum DAS analysis.
3.1.4 Step-by-Step Procedure
-
Preparation of Stock Solutions and Standards:
-
Prepare 1 mg/mL stock solutions of DAS and DAS-d8 (IS) in methanol.
-
From the DAS stock, prepare a series of working standard solutions by serial dilution in 50:50 methanol:water.
-
Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
Prepare calibration curve standards (e.g., 0.5 - 500 ng/mL) by spiking appropriate amounts of the working standard solutions into drug-free serum.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw serum samples, standards, and QCs on ice.
-
Aliquot 50 µL of each sample into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold working IS solution (in acetonitrile) to every tube. This provides a 3:1 ratio of precipitation solvent to serum.
-
Vortex each tube vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer ~100 µL of the clear supernatant into an autosampler vial. Avoid disturbing the protein pellet.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters below (Note: These are example parameters and must be optimized for your specific instrument).
Table: Example LC Parameters
Parameter Setting Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 95% B -> 50% B over 5 min, hold 1 min, return to 95% B Flow Rate 0.4 mL/min Column Temp. 40°C | Injection Vol. | 5 µL |
Table: Example MS/MS Parameters
Parameter Setting Ionization Mode ESI Positive Capillary Voltage 3.5 kV Drying Gas Temp. 325°C[23] Nebulizer Pressure 45 psi[23] Analysis Mode Selected Reaction Monitoring (SRM) SRM Transition (DAS) m/z 289.3 -> 158.2 (example) | SRM Transition (IS) | m/z 297.3 -> 166.2 (example for d8) |
-
-
Data Analysis:
-
Integrate the peak areas for both the DAS and IS SRM transitions.
-
Calculate the Peak Area Ratio (DAS Area / IS Area) for all standards and samples.
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the standards using a linear regression with 1/x weighting. The curve must have a correlation coefficient (r²) > 0.99.
-
Calculate the concentration of DAS in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.
-
The calculated QC concentrations must be within ±15% of their nominal values for the run to be considered valid.
-
Protocol 2: Quantification of Serum DAS by Competitive ELISA
This protocol outlines the general steps for using a commercial competitive ELISA kit. Crucially, the specific volumes, incubation times, and procedures provided in the manufacturer's manual for the chosen kit must be followed.
3.2.1 Principle of the Assay Diagram
Caption: Principle of competitive ELISA for DAS detection.
3.2.2 Materials
-
Commercial DAS ELISA Kit (containing antibody-coated 96-well plate, standards, DAS-HRP conjugate, wash buffer, substrate, and stop solution).[24]
-
Deionized water
-
Calibrated single and multichannel pipettes
-
Microplate reader capable of reading absorbance at 450 nm
-
Squirt bottle or automated plate washer
3.2.3 Step-by-Step Procedure
-
Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions from concentrates (e.g., wash buffer) as described in the kit manual.
-
Prepare serial dilutions of the DAS standard to create the standard curve points.
-
Prepare serum samples by diluting them with the provided assay buffer. The optimal dilution factor must be determined but is often in the range of 1:2 to 1:10.
-
-
Assay Procedure:
-
Add 50 µL of each standard, control, and diluted sample to the appropriate wells in duplicate or triplicate.
-
Add 50 µL of the prepared DAS-HRP conjugate to every well.
-
Seal the plate and incubate for the time and temperature specified in the manual (e.g., 60 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with the wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-20 minutes). A blue color will develop.
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Average the duplicate/triplicate readings for each standard and sample.
-
Subtract the average absorbance of the blank (zero standard) from all other readings.
-
Plot the average absorbance for each standard on the y-axis against its concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.
-
Determine the concentration of DAS in each sample by interpolating its average absorbance value from the standard curve.
-
Multiply the interpolated concentration by the initial sample dilution factor to obtain the final concentration of DAS in the serum sample.
-
References
-
Hiramatsu, K., et al. (2013). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. This source discusses the development of laboratory techniques, including ELISA, for detecting diacetylspermine as a tumor marker. Available at: [Link]
-
Paik, M. J., et al. (2010). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. This paper details a validated LC-MS/MS method for analyzing various polyamines, including diacetylspermine, without derivatization. Available at: [Link]
-
Fahrmann, J. F., et al. (2016). N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Walsh Medical Media. This article identifies N1,N12-diacetylspermine (DAS) as a novel pre-diagnostic serum biomarker for non-small cell lung cancer. Available at: [Link]
-
Karatepe, M. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. This study presents a validated HPLC method with derivatization for polyamine analysis in serum. Available at: [Link]
-
Uemura, T., et al. (2021). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study. This study investigates the utility of diacetylspermine as a tumor marker in pediatric cancers. Available at: [Link]
-
Murray-Stewart, T., et al. (2019). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. National Institutes of Health (NIH). This paper presents an improved HPLC method for measuring polyamines in various biological samples. Available at: [Link]
-
Wu, G., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and.... ResearchGate. This protocol describes sample preparation and HPLC analysis of polyamines using OPA derivatization. Available at: [Link]
-
Wiczk, W., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. PubMed Central. This study compares different derivatization reagents for polyamine analysis. Available at: [Link]
-
Butt, H., et al. (2013). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). This paper describes a rapid SPE-LC-MS/MS method for polyamine quantification. Available at: [Link]
-
Uemura, T., et al. (2021). Urinary N 1,N 12-diacetylspermine as a biomarker for pediatric cancer: a case-control study. Pediatric Surgery International. This study explores the role of urinary diacetylspermine as a biomarker in pediatric oncology. Available at: [Link]
-
Chau, C. H., et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH). This article discusses the principles of biomarker assay validation. Available at: [Link]
-
AAA Biotech. Goat N1,N12-Diacetylspermine ELISA Kit. This commercial product page describes the principle of a competitive ELISA for diacetylspermine. Available at: [Link]
-
Goveas, L. C., et al. (2020). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. This paper presents a high-throughput LC-MS/MS method for quantifying acetylated polyamines. Available at: [Link]
-
ResearchGate. LC−MS and LC−MS/MS of MF 202.1326 to provide structural information. This figure illustrates typical MS/MS fragmentation patterns for acetylated polyamines. Available at: [Link]
-
Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. ASCO Publications. This key paper establishes DAS as a prediagnostic serum biomarker for NSCLC using metabolomics. Available at: [Link]
-
Wiczk, W., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. ResearchGate. This article provides insights into derivatization strategies for polyamine analysis by HPLC. Available at: [Link]
-
Findeisen, P., & Neumaier, M. (2012). Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison. MDPI. This review discusses the critical process of biomarker validation. Available at: [Link]
-
Hiramatsu, K., et al. (2005). N1,N12-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. AACR Journals. This study validates urinary diacetylspermine as a cancer marker using ELISA. Available at: [Link]
-
Taspinar, M., & Taspinar, N. (2018). The optimal method to measure polyamines in serum by using hplc fluorescence detector. This paper details sample preparation procedures for polyamine analysis in serum, including protein precipitation. Available at: [Link]
-
Hiramatsu, K., et al. (2005). N,N-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. ResearchGate. This publication highlights the sensitivity of diacetylspermine as a marker compared to traditional ones like CEA. Available at: [Link]
-
Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. National Institutes of Health (NIH). This study provides evidence for increased serum DAS levels preceding a lung cancer diagnosis. Available at: [Link]
-
Sobieszczuk-Nowicka, E., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. This article discusses various LC-MS/MS approaches, including HILIC and RP chromatography, for related metabolites. Available at: [Link]
-
Mathur, A., et al. (2024). Nanoengineered electrochemical biosensors: a next-gen technology in cancer biomarker detection. Nanoscale (RSC Publishing). This review explores the potential of electrochemical biosensors for cancer detection. Available at: [Link]
-
Iwamoto, N., et al. (2020). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis. This document provides points to consider for biomarker assay validation, including stability assessments. Available at: [Link]
-
Chau, C. H., et al. (2008). Validation of analytic methods for biomarkers used in drug development. PubMed - NIH. This is a key review on the principles and importance of validating analytical methods for biomarkers. Available at: [Link]
-
Martins, G. R., et al. (2024). Nanomaterials-Enhanced Electrochemical Biosensors for Epithelial Cancer Diagnosis: Recent Advances. MDPI. This review highlights the advantages of electrochemical biosensors, including sensitivity and low cost. Available at: [Link]
-
Kumar, G. S., & Kumar, V. (2023). Technological advances in electrochemical biosensors for the detection of disease biomarkers. PMC - PubMed Central. This article reviews recent progress in the development of electrochemical biosensors for various diseases. Available at: [Link]
-
Iannone, M., et al. (2023). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. This paper provides example MS/MS parameters that are typical for bioanalytical methods. Available at: [Link]
-
Lowes, S. (2014). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery. This article discusses the evolving requirements for biomarker assay validation. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
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The Emerging Role of N',N''-Diacetylspermine in Oncology: A Guide to its Practical Applications in Research
For researchers, clinical scientists, and professionals in drug development, the quest for more sensitive and specific biomarkers in oncology is a perpetual frontier. In recent years, the polyamine metabolite N',N''-diacetylspermine (DAS) has emerged from relative obscurity to become a highly promising candidate for cancer diagnostics, prognostics, and as a potential therapeutic target. This guide provides an in-depth exploration of the practical applications of DAS in oncology research, offering not only a conceptual framework but also detailed protocols and field-proven insights to empower your investigations.
The Scientific Underpinning: Why N',N''-Diacetylsperse Matters in Cancer
Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Cancer cells, with their characteristic rapid proliferation, exhibit a dysregulated polyamine metabolism, leading to elevated intracellular concentrations of these molecules.[2] The catabolism of polyamines is a tightly regulated process, and it is within this pathway that this compound takes center stage.
The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism.[3] It acetylates spermine and spermidine, marking them for either export from the cell or for oxidation by polyamine oxidase (PAOX). This compound is a product of the sequential acetylation of spermine, and its accumulation and subsequent excretion in urine and blood are significantly increased in the presence of various cancers.[4] This elevation is often detectable even in the early stages of tumorigenesis, presenting a critical window for diagnosis.[5][6]
The Polyamine Metabolism Pathway and its Dysregulation in Cancer
The production of this compound is intrinsically linked to the broader polyamine metabolic pathway. Understanding this pathway is crucial for appreciating the significance of DAS as a biomarker and a potential therapeutic target. Key oncogenic signaling pathways, such as PTEN-PI3K-mTORC1 and WNT, have been shown to intersect with and upregulate polyamine metabolism, further fueling cancer cell proliferation.[7] The oncogene MYC, for instance, is a known transcriptional activator of ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis.[8]
Caption: Polyamine Metabolism and Its Link to Oncogenic Pathways.
Application I: this compound as a Non-Invasive Cancer Biomarker
The most immediate and impactful application of this compound in oncology research is its use as a biomarker for cancer detection and monitoring. Its presence in easily accessible biofluids like urine makes it an attractive candidate for non-invasive screening.
Comparative Sensitivity of Urinary this compound
Numerous studies have demonstrated the superior sensitivity of urinary DAS compared to established serum-based tumor markers, particularly for early-stage cancers.
| Cancer Type | This compound (DAS) Sensitivity | Carcinoembryonic Antigen (CEA) Sensitivity | CA 19-9 Sensitivity | CA 15-3 Sensitivity | Reference(s) |
| Colorectal Cancer (Overall) | 75.8% | 39.5% | 14.1% | - | [6] |
| Colorectal Cancer (Stage 0+I) | 60.0% | 10.0% | 5.0% | - | [6] |
| Breast Cancer (Overall) | 60.2% | 37.3% | - | 37.3% | [6] |
| Breast Cancer (Stage I+II) | 28.0% | 3.0% | - | 0.0% | [6] |
| Ovarian Cancer (Malignant vs. Benign) | 86.5% | - | - | 75.7% (CA125) | [9] |
| Non-Small-Cell Lung Cancer | Significantly higher than in healthy controls | - | - | - | [7] |
| Gastric Cancer | 40.0% | 10.0% | 10.0% | - | [9] |
| Esophageal Cancer | 33.0% | 13.0% | - | - | [9] |
This compound in Prognosis and Treatment Response
Beyond initial diagnosis, DAS levels can also provide valuable prognostic information and may serve as a pharmacodynamic biomarker to monitor treatment efficacy. For instance, in triple-negative breast cancer (TNBC), elevated plasma DAS has been associated with an increased risk of metastasis.[8] Furthermore, urinary DAS has been identified as a potential biomarker for the effectiveness of doxorubicin treatment in TNBC.[10][11]
Application II: Methodologies for this compound Quantification
Accurate and reliable quantification of DAS is paramount for its clinical and research applications. Several analytical methods have been developed, each with its own advantages and considerations.
Experimental Workflow for Urinary this compound Analysis
The general workflow for analyzing urinary DAS involves sample collection, preparation, and subsequent quantification using one of the methods detailed below.
Caption: General workflow for urinary DAS analysis.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of this compound in urine samples. The principle relies on the competition between unlabeled DAS in the sample and a fixed amount of labeled (e.g., biotinylated) DAS for binding to a limited amount of anti-DAS antibody coated on a microplate.
Materials:
-
Anti-N',N''-diacetylspermine antibody-coated 96-well microplate
-
This compound standard solutions (various concentrations)
-
Biotinylated this compound
-
Sample diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge at 1,500 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant at least 1:4 with sample diluent. Higher dilutions may be necessary depending on the expected DAS concentration.
-
Measure creatinine concentration in a separate aliquot for normalization.
-
-
Assay Procedure:
-
Add 50 µL of standard or diluted urine sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of biotinylated this compound to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as in step 4.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of DAS in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the DAS concentration to the creatinine concentration (e.g., in nmol/g creatinine).
-
Protocol 2: Colloidal Gold-Based Immunoassay
This method offers a rapid and convenient alternative to ELISA, often suitable for point-of-care or high-throughput screening. The principle is based on the inhibition of colloidal gold nanoparticle aggregation.
Materials:
-
Anti-N',N''-diacetylspermine antibody-colloidal gold conjugate solution
-
This compound-BSA conjugate (or similar)
-
This compound standard solutions
-
Reaction buffer
-
Spectrophotometer or a dedicated reader
Procedure:
-
Sample Preparation:
-
Prepare urine samples as described in the ELISA protocol (centrifugation and dilution).
-
-
Assay Procedure:
-
In a reaction tube or microplate well, mix the diluted urine sample or standard with the anti-DAS antibody-colloidal gold conjugate solution.
-
Add the DAS-BSA conjugate to initiate the aggregation reaction.
-
Incubate for a specified time (typically 10-15 minutes) at room temperature.
-
Measure the change in absorbance at a specific wavelength (e.g., 550 nm) or observe the color change visually. In the absence of free DAS, the DAS-BSA conjugate will cause the gold nanoparticles to aggregate, leading to a color change (e.g., from red to blue/grey). The presence of DAS in the sample will inhibit this aggregation, and the solution will remain red.
-
-
Data Analysis:
-
The degree of color change is inversely proportional to the concentration of DAS in the sample.
-
Quantification can be achieved by comparing the absorbance of the sample to a standard curve generated with known concentrations of DAS.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity for DAS quantification and is considered the gold standard for analytical validation.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid (or other ion-pairing agent)
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Spike urine samples with the internal standard.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich the analytes. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the polyamines.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the polyamines using a gradient elution on the C18 column.
-
Detect and quantify DAS using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for both DAS and the internal standard should be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for DAS and the internal standard.
-
Calculate the concentration of DAS in the sample using a calibration curve generated from standards prepared in a similar matrix.
-
Normalize the results to the creatinine concentration.
-
Application III: Investigating the Functional Role of this compound in Cancer Biology
Beyond its utility as a biomarker, DAS is an active area of research for its potential functional roles in cancer progression.
Cell Proliferation and Cell Cycle Progression
Studies have shown that this compound can directly promote the proliferation of cancer cells.[8] This effect is, at least in part, mediated by its ability to facilitate the G1 to S phase transition in the cell cycle. The underlying mechanism involves the downregulation of microRNA-559 (miR-559), which in turn leads to the upregulation of its target, cystathionine β-synthase (CBS), an enzyme involved in cellular metabolism and proliferation.[8]
Therapeutic Targeting of Polyamine Metabolism
The critical role of polyamines in cancer has made their metabolic pathway an attractive target for therapeutic intervention.[12][13] While much of the focus has been on inhibitors of polyamine synthesis, such as the ODC inhibitor difluoromethylornithine (DFMO), there is growing interest in targeting polyamine catabolism.[14] Inducing the activity of SSAT, the enzyme responsible for DAS production, can lead to the depletion of intracellular polyamines and promote cancer cell death.[15] Therefore, understanding the regulation and activity of SSAT and the downstream effects of its products, including DAS, is crucial for developing novel anti-cancer strategies.[3][6]
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of oncology research, offering a highly sensitive and non-invasive tool for early cancer detection. Its potential as a prognostic marker and a guide for therapeutic decisions further underscores its clinical relevance. The detailed protocols provided in this guide are intended to facilitate the integration of DAS analysis into your research workflows. As our understanding of the intricate roles of polyamine metabolism in cancer continues to grow, so too will the applications of this compound, paving the way for improved patient outcomes.
References
- Takahashi, Y., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho Journal of Medicine, 9(1), 29-35.
- Hiramatsu, K., et al. (2005). N(1),N(12)-diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research, 11(8), 2986-2990.
- Wikoff, W. R., et al. (2015). Diacetylspermine is a novel prediagnostic serum biomarker for non-small-cell lung cancer and has additive performance with pro-surfactant protein B. Journal of Clinical Oncology, 33(33), 3880-3886.
- Hiramatsu, K., et al. (2016). N,N-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers.
- Igarashi, K., & Kashiwagi, K. (2018). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer.
- Phanstiel, O., et al. (2019). Association Between Plasma Diacetylspermine and Tumor Spermine Synthase With Outcome in Triple-Negative Breast Cancer. JNCI: Journal of the National Cancer Institute, 111(12), 1299-1308.
- Wallace, H. M., & Casero, R. A. (2010). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. Methods in Molecular Biology, 720, 367-378.
- Boster Biological Technology. (n.d.). Urinary Diacetylspermine ELISA Kit. Boster Bio.
- Takahashi, Y., et al. (2015). Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer. British Journal of Cancer, 113(10), 1493-1501.
- Paschalidis, K. P., & Roubelakis-Angelakis, K. A. (2005). Polyamine biosynthesis and catabolism pathways in plants.
- Tsoi, H., et al. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences, 23(11), 5933.
- Seiler, N., et al. (1998). Polyamine metabolism as target for cancer chemoprevention (review). International Journal of Oncology, 13(5), 993-1006.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Al-Masri, S., et al. (2020). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites, 10(9), 359.
- da Silva, A. B., et al. (2021). Interaction of Colloidal Gold Nanoparticles with Urine and Saliva Biofluids: An Exploratory Study.
- Kucharzewska, P., et al. (2022).
- Kucharzewska, P., et al. (2022). Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer. npj Precision Oncology, 6(1), 1-13.
- Tsoi, H., et al. (2021). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International Journal of Molecular Sciences, 22(16), 8757.
- Singh, A. K., & Sen, S. (2017). Preparation of Stable and Optimized Antibody-gold Nanoparticle Conjugates for Point of Care Test Immunoassays. Nanoscience & Nanotechnology-Asia, 7(2), 129-135.
- Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. Journal of Clinical Oncology, 33(33), 3880-3886.
- GenFollower. (2023). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower.
- Upadhyay, R. K., et al. (2019). Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.). Frontiers in Plant Science, 10, 153.
- Zahedi, P., et al. (2023). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Cancers, 15(14), 3724.
- Babbar, N., et al. (2007). The role of spermidine/spermine N 1 -acetyltransferase in determining response to chemotherapeutic agents in colorectal cancer cells. Molecular Cancer Therapeutics, 6(1), 128-137.
- Niemi, R. J., et al. (2013). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS.
- Li, Y., et al. (2021). A schematic diagram of polyamine (PA) biosynthesis and catabolism in plants.
- Shantz, L. M., et al. (1997). Spermidine/spermine N1-acetyltransferase (SSAT) activity in human small-cell lung carcinoma cells following transfection with a genomic SSAT construct. Biochemical Journal, 328(3), 853-859.
- Li, Y., et al. (2023). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology, 14, 1140945.
- Boster Biological Technology. (2022). ELISA PROTOCOL | Step by step instructions. YouTube.
- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism for cancer therapy and prevention. Nature Reviews Drug Discovery, 6(5), 373-390.
- Li, J., et al. (2017). Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. Oncotarget, 8(2), 2534-2546.
- Assaypro. (2015). Introduction to ELISA. Assaypro.
- Hangzhou Singclean Medical Products. (n.d.). HIV-1/2 antibody urine assay kit (Colloidal gold). Singclean.
- Abu-Rabie, P., et al. (2015). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Paschalidis, K., et al. (2019). Polyamine Catabolism in Plants: A Universal Process With Diverse Functions. Frontiers in Plant Science, 10, 137.
- Hernándiz, A. E., et al. (2023). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 74(7), 2266-2281.
- Creative Diagnostics. (2023). Colloidal Gold Lateral Flow Immunoassay principle. YouTube.
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Application Notes & Protocols for N',N''-Diacetylspermine (DAS) as a Prognostic Biomarker in Oncology Research
Introduction: The Emergence of a Key Metabolic Marker
Metabolic reprogramming is a well-established hallmark of cancer, providing the necessary bioenergetic and biosynthetic support for rapid cell proliferation and survival.[1][2] Within this altered metabolic landscape, the polyamine pathway has emerged as a critical node, deeply intertwined with tumorigenesis. Polyamines, such as spermine and spermidine, are essential polycations involved in cell growth, differentiation, and nucleic acid stabilization.[3] Cancer cells often exhibit elevated polyamine biosynthesis and uptake to sustain their high proliferation rates.[3]
N',N''-Diacetylspermine (DAS), a diacetylated derivative of spermine, is a terminal product of the polyamine catabolic pathway.[3] While present at very low levels in healthy individuals, its concentration in biological fluids, particularly urine and serum, is frequently elevated in patients with various malignancies.[4][5] This observation has positioned DAS as a highly promising, non-invasive biomarker for cancer diagnosis and, more importantly, for prognosis.[1][3] Extensive research has demonstrated its potential prognostic value in non-small-cell lung cancer (NSCLC), colorectal cancer, breast cancer, and others, where elevated levels often correlate with poorer outcomes.[3][4][5][6][7]
This guide provides a comprehensive overview of the biochemical rationale, analytical methodologies, and practical protocols for utilizing DAS as a robust prognostic marker in oncology research and development.
Biochemical Context: The Polyamine Metabolic Pathway
The prognostic utility of DAS is rooted in its direct connection to dysregulated polyamine metabolism in cancer. The pathway begins with the amino acid ornithine and involves a series of enzymatic steps.
-
Biosynthesis: Ornithine is decarboxylated by Ornithine Decarboxylase (ODC) , the rate-limiting enzyme in polyamine synthesis, to produce putrescine. Putrescine is then converted to spermidine, and subsequently to spermine, through the action of spermidine synthase and spermine synthase, respectively.[3]
-
Catabolism & Acetylation: The intracellular concentration of polyamines is tightly regulated. Excess spermine is acetylated by Spermidine/Spermine N1-acetyltransferase (SSAT) , a key catabolic enzyme that is often highly induced in response to high polyamine levels or external stimuli.[3][8] This initial acetylation produces N1-acetylspermine. A second acetylation step, also catalyzed by SSAT, results in the formation of this compound (DAS).[3] DAS is then readily exported from the cell and can be detected in urine and blood.[4][5]
The elevated levels of DAS in cancer patients reflect an increased flux through this entire pathway—driven by the high proliferative demands of the tumor.
Caption: The Polyamine Metabolism Pathway leading to the formation of this compound (DAS).
Analytical Methodologies: Principles of Detection
Two primary analytical platforms are widely used for the quantification of DAS in biological matrices. The choice between them depends on the specific research question, required throughput, and available instrumentation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes antibodies highly specific to DAS in a competitive assay format. It is robust, suitable for high-throughput screening of large sample cohorts, and can be implemented with standard laboratory equipment.[7][9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard analytical technique, offering superior sensitivity and specificity.[11] It physically separates DAS from other sample components before detecting and quantifying it based on its unique mass-to-charge ratio. This method can also simultaneously measure other polyamines, providing a more comprehensive metabolic profile.[11][12]
Experimental Protocols
Part A: Sample Collection and Preparation
The integrity of the results begins with meticulous sample handling. The goal is to ensure the stability of DAS and minimize pre-analytical variability.
Rationale for Sample Choice:
-
Urine: Preferred for its non-invasive collection, which is ideal for longitudinal studies and large patient cohorts. Urinary DAS levels are stable and reflect systemic polyamine metabolism.[5] Normalization to creatinine is mandatory to account for variations in urine dilution.[6][13]
-
Serum/Plasma: Provides a direct snapshot of circulating DAS levels. Requires invasive collection but avoids the need for creatinine normalization. Sample preparation is more complex due to the high protein content.[11]
Protocol 4.A.1: Urine Sample Processing
-
Collection: Collect a mid-stream urine sample (10-50 mL) in a sterile collection cup.
-
Stabilization (Optional but Recommended): For long-term storage, add sodium azide (NaN3) to a final concentration of 0.1% to inhibit bacterial growth.[13]
-
Clarification: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C to pellet cells and debris.[13]
-
Aliquoting & Storage: Transfer the clarified supernatant into clearly labeled cryovials. Store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Creatinine Measurement: Before DAS analysis, a small aliquot of the same sample must be used to determine the creatinine concentration using a standard clinical chemistry assay. This value is essential for normalization.
Protocol 4.A.2: Serum/Plasma Sample Processing
-
Collection (Serum): Collect whole blood in a serum separator tube (SST). Allow blood to clot at room temperature for 30-60 minutes.
-
Collection (Plasma): Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or Heparin).
-
Centrifugation: Centrifuge the collected blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting & Storage: Carefully aspirate the serum (supernatant from SST) or plasma (supernatant from anticoagulant tube) without disturbing the cell layer. Transfer into clearly labeled cryovials and store immediately at -80°C until analysis.
Part B: Quantification by ELISA
This protocol is based on a competitive ELISA format, where DAS in the sample competes with a fixed amount of labeled DAS for binding to a limited number of antibody sites.[14] The resulting signal is inversely proportional to the concentration of DAS in the sample.
Caption: General workflow for the quantification of DAS using a competitive ELISA protocol.
Protocol 4.B.1: Competitive ELISA Procedure (Example based on typical kits[9][13])
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, antibody dilutions) according to the manufacturer's instructions.
-
Sample Preparation: Thaw urine samples on ice. Dilute the clarified urine supernatant at least 1:4 with the provided assay buffer.[13]
-
Pre-incubation: In a separate dilution plate, add 70 µL of the diluted sample, standard, or control to a well. Add 70 µL of the prepared anti-DAS primary antibody solution to each well. Mix gently.
-
Competitive Binding: Transfer 100 µL of the mixture from the dilution plate to the corresponding wells of the DAS-coated microplate.
-
Incubation: Incubate the plate according to the kit's specifications (e.g., 60 minutes at 37°C).
-
Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate as specified.
-
Washing: Repeat the washing step (Step 6).
-
Substrate Reaction: Add 100 µL of substrate solution (e.g., OPD or TMB) to each well. Incubate in the dark for the recommended time (e.g., 15-30 minutes) for color development.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change (e.g., from blue to yellow for TMB).
-
Read Plate: Immediately measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Part C: Quantification by LC-MS/MS
This protocol provides a robust and highly sensitive method for DAS quantification, ideal for discovery, validation, and clinical research where precision is paramount.[11]
Protocol 4.C.1: Sample Preparation for LC-MS/MS
-
Thawing: Thaw urine or serum/plasma samples on ice.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d8) to each sample, calibrator, and QC sample. This is critical for correcting analytical variability.[11]
-
Protein Precipitation (for Serum/Plasma): Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further cleanup.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be incorporated to remove interfering substances.
-
Final Preparation: Evaporate the solvent and reconstitute the sample in the initial mobile phase for injection into the LC-MS/MS system.
Protocol 4.C.2: General LC-MS/MS Parameters
-
LC Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with an ion-pairing agent like heptafluorobutyric acid (HFBA) or a modifier like formic acid, is used to achieve chromatographic separation.[12]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
SRM Transitions: Specific precursor-to-product ion transitions are monitored for both DAS and its labeled internal standard to ensure specificity and accurate quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 287.2 | 158.1 |
| This compound-d8 (IS) | 295.2 | 166.1 |
| (Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. These should be optimized empirically.) |
Data Analysis and Interpretation
Standard Curve Generation: For both ELISA and LC-MS/MS, a standard curve is generated by plotting the instrument response (OD for ELISA, peak area ratio for LC-MS/MS) against the known concentrations of the calibrators. A regression analysis (e.g., 4-parameter logistic for ELISA, linear for LC-MS/MS) is used to create a formula for calculating the concentration of DAS in unknown samples.
Prognostic Interpretation: Elevated DAS levels are generally associated with a poorer prognosis.[4][15] To use DAS as a prognostic marker, a clinical cut-off value must be established. This is typically done using Receiver Operating Characteristic (ROC) curve analysis on a well-characterized patient cohort with known clinical outcomes (e.g., survival data, recurrence status). The cut-off is chosen to optimize sensitivity and specificity for predicting the outcome of interest.[4][16]
Example Data Table (Hypothetical Data Based on Literature Trends)
| Patient Cohort | N | Median DAS (nmol/g Cr) | 5-Year Overall Survival | Hazard Ratio (95% CI) |
|---|---|---|---|---|
| Healthy Controls | 100 | 150 | N/A | N/A |
| NSCLC Stage I-II (Low DAS) | 85 | 250 | 85% | Reference (1.0) |
| NSCLC Stage I-II (High DAS) | 70 | 600 | 55% | 4.65 (2.09–10.35)[1] |
| Metastatic CRC (Low DAS) | 60 | 300 | 20% | Reference (1.0) |
| Metastatic CRC (High DAS) | 65 | 850 | 5% | 3.98 (1.85–9.72) |
(Note: Hazard ratios are illustrative and adapted from findings such as those in NSCLC studies.)[1]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High CV% in ELISA | - Inconsistent pipetting- Inadequate washing- Temperature fluctuations | - Use calibrated pipettes; ensure proper technique- Ensure all wells are aspirated completely; use an automated plate washer if possible- Ensure uniform incubation temperature across the plate |
| Low Signal in ELISA | - Reagents expired or improperly stored- Incorrect antibody dilution- Insufficient incubation time | - Check reagent expiration dates and storage conditions- Verify dilution calculations and preparation- Adhere strictly to protocol incubation times |
| Poor Peak Shape (LC-MS/MS) | - Column degradation- Sample matrix effects- Inappropriate mobile phase | - Replace or flush the LC column- Dilute sample further; incorporate an SPE cleanup step- Optimize mobile phase composition and gradient |
| Low Sensitivity (LC-MS/MS) | - Poor ionization efficiency- Sample loss during prep- Instrument needs tuning | - Optimize ESI source parameters (gas flows, temperature)- Check each step of the sample prep for potential loss- Perform instrument calibration and tuning |
Conclusion and Future Perspectives
This compound has demonstrated significant potential as a non-invasive prognostic biomarker across a range of cancers.[1][3][17] Its measurement, whether by ELISA for large-scale screening or by LC-MS/MS for high-precision studies, can provide valuable information for patient stratification, monitoring therapeutic response, and predicting clinical outcomes.
Future work should focus on validating prognostic cut-off values in large, multi-center prospective trials. Furthermore, investigating the utility of DAS in combination with other biomarkers, such as pro-surfactant protein B in lung cancer, may lead to multi-marker panels with even greater prognostic power.[1] As our understanding of cancer metabolism deepens, DAS is poised to become an integral tool in the arsenal of personalized oncology.
References
-
Walsh Medical Media. (2016). N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Journal of Clinical & Experimental Oncology. [Link]
-
Onishi, H., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Medical Science and Research. [Link]
-
Takahashi, Y., et al. (2021). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study. Clinical and Experimental Medicine. [Link]
-
Leong, C. O., et al. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. MDPI. [Link]
-
Takahashi, Y., et al. (2015). Significant correlation between urinary N1, N12-diacetylspermine and tumor invasiveness in patients with clinical stage IA non-small cell lung cancer. BMC Cancer. [Link]
-
Takahashi, Y., et al. (2015). Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer. British Journal of Cancer. [Link]
-
Umemori, Y., et al. (2010). Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. ResearchGate. [Link]
-
Kawakita, M., et al. (2011). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. ResearchGate. [Link]
-
Human Metabolome Database. (2006). N1,N12-Diacetylspermine (HMDB0002172). HMDB. [Link]
-
Nakajima, T., et al. (2018). Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls. Semantic Scholar. [Link]
-
IBL-America. (N.D.). Urinary Diacetylspermine ELISA Kit. IBL-America. [Link]
-
Enjoji, M., et al. (2004). Clinical significance of urinary N1,N12-diacetylspermine levels in patients with hepatocellular carcinoma. PubMed. [Link]
-
Onishi, H., et al. (2014). Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer. PubMed. [Link]
-
Grapov, D., et al. (2020). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Europe PMC. [Link]
-
Vujcic, S., et al. (2009). METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. PMC. [Link]
-
Onishi, H., et al. (2014). Prognostic Significance of Urine N1,N12-Diacetylspermine in Patients with Non-small Cell Lung Cancer. Anticancer Research. [Link]
-
Medicinal Chemistry Pharmaceutical, Co., Ltd. (N.D.). Urinary Diacetylspermine ELISA Kit. MCP. [Link]
-
Hyotylainen, T., et al. (2013). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. ResearchGate. [Link]
-
Watanabe, M., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. [Link]
-
Pegg, A. E. (2014). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. Physiological Reviews. [Link]
-
AAA Biotech. (N.D.). Goat N1,N12-Diacetylspermine ELISA Kit. AAA Biotech. [Link]
-
Moriya, S., et al. (2007). [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine]. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: N',N''-Diacetylspermine (DAS) ELISA
Welcome to the technical support center for the N',N''-Diacetylspermine (DAS) ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their DAS ELISA experiments. As Senior Application Scientists, we have compiled this guide based on extensive in-house data and field-proven insights to ensure you achieve the highest quality results.
Understanding the this compound Competitive ELISA
The this compound (DAS) ELISA is a competitive immunoassay. In this format, DAS present in a sample competes with a fixed amount of labeled DAS for a limited number of binding sites on a specific antibody coated on the microplate. The resulting signal is inversely proportional to the concentration of DAS in the sample. Understanding this principle is key to effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a properly functioning TMB substrate?
A1: The TMB substrate solution should be clear and colorless before it is added to the wells. A blue color indicates contamination, often by metal ions or residual HRP. If your substrate is colored, it should be discarded, and fresh substrate should be used.[1]
Q2: How should I properly store the this compound ELISA kit components?
A2: Most kit components should be stored at 2-8°C. Always refer to the kit's manual for specific storage instructions for each component.[2][3] Improper storage can lead to degradation of critical reagents, such as the antibody or the HRP conjugate, resulting in weak or no signal.[2]
Q3: Can I use reagents from different ELISA kits?
A3: It is strongly advised not to mix or substitute reagents from different kits, even if they are for the same target.[1] Reagents are often optimized as a matched set, and mixing them can lead to unpredictable and unreliable results.
Q4: How long can I store my diluted standards and samples?
A4: Diluted standards should typically be prepared fresh and not reused.[4] The stability of DAS in biological samples can vary depending on the storage conditions. For urine samples, it is generally recommended to store them at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: What is the "edge effect" and how can I prevent it?
A5: The "edge effect" refers to the phenomenon where the wells on the outer edges of the plate show different optical densities than the inner wells. This can be caused by temperature fluctuations across the plate during incubation.[5] To minimize this, ensure that the plate and all reagents are at room temperature before starting, and avoid stacking plates during incubation.[1][6] Using a humidified chamber during incubation can also help prevent evaporation from the outer wells.[7]
Troubleshooting Guide: Low Signal in DAS ELISA
Low or no signal is a common issue in competitive ELISAs and indicates that the labeled DAS has bound excessively to the antibody, suggesting a lack of competition from the DAS in the standards or samples.
Visualizing the Problem: A Decision Tree for Low Signal
Caption: Troubleshooting logic for low signal in DAS ELISA.
Common Causes and Solutions for Low Signal
| Potential Cause | Explanation & Causality | Recommended Solution |
| Reagent Issues | An essential reagent may have been omitted, prepared incorrectly, or lost activity.[8][9] Forgetting to add the standard or sample will result in maximum signal, but omitting the HRP conjugate or substrate will lead to no signal.[9] | Meticulously follow the kit protocol to ensure all reagents are added in the correct order and volume.[3][8] Prepare fresh dilutions of all reagents before each assay.[10] Confirm the expiration dates of all components.[3] |
| Inadequate Incubation | Incubation times or temperatures that are too short or too low will not allow the binding reactions to reach equilibrium, resulting in a weak signal.[5][8] | Ensure all incubation steps are carried out for the recommended duration and at the specified temperature.[5][11] Allow all reagents and the plate to equilibrate to room temperature for at least 15-20 minutes before starting.[2][3] |
| Overly Stringent Washing | Excessive or vigorous washing can strip the bound antibody or enzyme conjugate from the plate, leading to a reduced signal.[4][8] | Follow the recommended washing procedure.[12] If using an automated washer, ensure the aspiration and dispensing probes are correctly aligned and the pressure is not too high.[7] Avoid allowing the wells to dry out at any point during the assay.[4][7] |
| Standard or Sample Concentration Below Detection Limit | If the concentration of DAS in your samples is very low, there will be minimal competition with the labeled DAS, resulting in a signal that is indistinguishable from the zero standard.[7][13] | If you suspect your samples have very low DAS concentrations, you may need to concentrate them. However, be mindful that this can also concentrate potential interfering substances.[7] |
| Matrix Effects | Components in the sample matrix (e.g., salts, proteins in serum or plasma) can interfere with the antibody-antigen binding.[14][15] This can sometimes lead to an apparent low signal if the interference enhances the binding of the labeled antigen. | The simplest way to mitigate matrix effects is to dilute the sample in the assay buffer provided with the kit.[16] It may be necessary to perform a spike and recovery experiment to determine the optimal sample dilution. |
Experimental Protocols
Protocol: Spike and Recovery for Detecting Matrix Interference
This experiment helps determine if substances in your sample matrix are interfering with the assay.
-
Prepare Samples: Aliquot your sample into two tubes.
-
Spike: Add a known amount of DAS standard to one of the tubes (the "spiked" sample). The amount should be in the mid-range of the standard curve. Add an equal volume of assay buffer to the other tube (the "unspiked" sample).
-
Assay: Run the spiked and unspiked samples in your DAS ELISA according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike * 100
-
-
Interpret Results: An acceptable recovery is typically between 80-120%.[17] A recovery outside this range suggests the presence of matrix interference.
Protocol: Optimizing Plate Washing
Proper washing is critical for removing unbound reagents and reducing background noise without diminishing the specific signal.
-
Reagent Preparation: Prepare the wash buffer according to the kit instructions.
-
Washing Step: After each incubation, invert the plate and firmly tap it on a lint-free absorbent paper to remove the solution.[12][18]
-
Buffer Addition: Immediately fill each well with the recommended volume of wash buffer (typically 250-300 µL).[19][20]
-
Soaking (Optional): For some steps, a brief soak (30 seconds) with the wash buffer in the wells can improve washing efficiency.[3][4]
-
Aspiration: Invert and tap the plate again to remove the wash buffer.
-
Repetitions: Repeat the wash cycle for the number of times specified in the protocol, typically 3-6 times.[19][21]
Advanced Troubleshooting
High Background
High background occurs when there is a high signal in the zero standard wells, reducing the dynamic range of the assay.
-
Cause: Insufficient washing, non-specific binding of the enzyme conjugate, or contaminated reagents.[2][8][10]
-
Solution: Increase the number of washes or the soaking time during washing.[4][10] Ensure the blocking buffer is effective; you may need to try a different blocking agent if you are developing your own assay.[6] Always use fresh, clean reagent reservoirs.[1]
Poor Precision (High Coefficient of Variation - CV%)
High CV% between replicate wells indicates variability in the assay procedure.
-
Cause: Inconsistent pipetting, improper mixing of reagents, or temperature gradients across the plate.[22]
-
Solution: Calibrate your pipettes regularly and use fresh tips for each standard and sample.[4] Ensure all reagents are thoroughly mixed before use.[22] Avoid stacking plates during incubation to ensure uniform temperature distribution.[1]
Visualizing the Competitive ELISA Workflow
Caption: Workflow of the this compound competitive ELISA.
References
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Surmodics IVD. Potential Errors that can Occur in an ELISA. Available from: [Link]
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Sino Biological. ELISA Troubleshooting Guide. Available from: [Link]
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Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
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MyAssays. Common ELISA Problems and Solutions. Available from: [Link]
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Sino Biological. ELISA Tips on Temperature. Available from: [Link]
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Bio-Techne. ELISA Troubleshooting Guide. Available from: [Link]
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Biocompare. ELISA Troubleshooting Guide. Available from: [Link]
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RayBiotech. Troubleshooting Guide for ELISA. Available from: [Link]
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Creative Biolabs. Troubleshooting of Competition (Inhibition) ELISA. Available from: [Link]
-
Hiramatsu, K., et al. (2005). N(1),N(12)-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- And Late-Stage Colorectal and Breast Cancers. Clinical Cancer Research, 11(8), 2987-2992. Available from: [Link]
-
BMG Labtech. Optimizing your ELISA Assays. Available from: [Link]
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Cygnus Technologies. ELISA Plate Washing Guide: Best Practices & Techniques. Available from: [Link]
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Assay Biotechnology. Matrix Interference in Sandwich ELISA Kits. Available from: [Link]
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U-CyTech. Directions for washing ELISA plates. Available from: [Link]
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Boster Bio. ELISA Plate Washing Optimization. Available from: [Link]
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Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99. Available from: [Link]
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ResearchGate. What is the best temperature to coat an ELISA plate?. Available from: [Link]
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Cygnus Technologies. Sample Matrix Interference in ELISA, How to Overcome It.. Available from: [Link]
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Biocompare. Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Available from: [Link]
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Hiramatsu, K., et al. (1995). Determination of amounts of polyamines excreted in urine: demonstration of N1,N8-diacetylspermidine and N1,N12-diacetylspermine as components commonly occurring in normal human urine. Journal of Biochemistry, 117(1), 107-112. Available from: [Link]
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Bio-Connect.nl. Managing Matrix Interference in Immunoassays: Tips and Solutions. Available from: [Link]
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Elabscience. ELISA Manual Plate Washing Operation Video. Available from: [Link]
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Technical Support Center: Urinary N',N''-Diacetylspermine (DAS) Measurement
Welcome to the technical support center for the measurement of urinary N',N''-Diacetylspermine (DAS). As a critical biomarker in various fields of research, particularly in oncology, the accuracy and reproducibility of its quantification are paramount.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during sample handling, analysis, and data interpretation. Here, we synthesize technical expertise with field-proven insights to help you achieve reliable and meaningful results.
Urinary DAS is a minor component of the total polyamine species, often constituting less than 0.5% in healthy individuals.[2][5] Its low concentration makes it susceptible to a variety of pre-analytical and analytical issues that can compromise data integrity. This document provides a structured approach to troubleshooting these problems, grounded in scientific principles.
Troubleshooting Guide
This section is organized to follow a typical experimental workflow, addressing issues from sample collection to final data analysis.
Part 1: Pre-Analytical & Sample Handling Issues
The journey to accurate DAS measurement begins long before the sample reaches an analytical instrument. Errors introduced at the collection and storage phase are often irreversible.[6]
Question 1: I am observing high variability in my results that doesn't seem to be from the assay itself. Could my sample handling be the cause?
Answer: Absolutely. Pre-analytical variability is a major source of error in urinary biomarker studies. The stability of DAS is generally good; however, inconsistent procedures can introduce significant deviations.[7]
Potential Causes & Solutions:
-
Inconsistent Collection Time:
-
Causality: Diurnal variations can affect the concentration of urinary metabolites.[8] Although DAS is relatively stable, collecting samples at different times of the day across a cohort can introduce noise.
-
Solution: Standardize collection to either the first or second morning void, as this provides a more concentrated and consistent sample. Document the collection time for all samples.
-
-
Improper Storage and Freeze-Thaw Cycles:
-
Causality: While DAS is stable, repeated freezing and thawing can lead to the degradation of other urine components, potentially creating interfering substances or altering the sample matrix.
-
Solution: Upon collection, process urine as quickly as possible. If storage is needed, aliquot samples into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles. A standard protocol is to centrifuge the urine to remove sediment, and then store the supernatant at -80°C.[9]
-
-
Use of Preservatives:
-
Causality: Some preservatives can interfere with downstream analytical methods. For instance, strong acids or oxidizing agents may degrade the analyte or affect enzyme activity in ELISA-based assays.
-
Solution: For most applications, storing urine frozen at -80°C is sufficient without chemical preservatives. If a preservative is necessary for logistical reasons (e.g., field collections), use one that is validated for metabolomics, such as sodium azide (NaN3) at a final concentration of 0.1%, and ensure it does not interfere with your specific assay chemistry.[9] Always treat control and study samples identically.
-
Summary of Pre-Analytical Recommendations:
| Parameter | Recommendation | Rationale |
| Collection Time | First or Second Morning Void | Minimizes diurnal variation and provides a concentrated sample. |
| Container | Sterile, polypropylene tubes | Prevents contamination and analyte adsorption. |
| Initial Processing | Centrifuge (e.g., 1500 x g for 5 min) | Removes cells and particulate matter.[9] |
| Storage Temp. | -80°C for long-term | Ensures stability of the analyte and overall sample integrity. |
| Freeze-Thaw | Aliquot into single-use tubes | Avoids repeated freeze-thaw cycles that can degrade the sample. |
| Preservatives | Generally avoid; if necessary, validate (e.g., 0.1% NaN3) | Prevents chemical interference with the assay.[9] |
Part 2: Analytical Issues - Immunoassays (ELISA)
ELISA is a common method for DAS quantification due to its high throughput and the availability of commercial kits.[2][5][9] However, the complexity of the urine matrix can present challenges.
Question 2: My ELISA results show high background noise or non-specific binding. What's going wrong?
Answer: High background in an ELISA using urine samples is often due to matrix effects, where endogenous substances interfere with the antibody-antigen binding.
Potential Causes & Solutions:
-
Insufficient Sample Dilution:
-
Causality: Urine contains high concentrations of salts, urea, and other metabolites that can interfere with the assay's binding kinetics and enzymatic reactions. This is a classic example of a "matrix effect."
-
Solution: Most commercial ELISA kits for urinary DAS recommend a minimum sample dilution (e.g., 1:4 or greater).[9] If you still experience high background, you may need to empirically determine the optimal dilution factor for your sample set by running a dilution series (e.g., 1:4, 1:8, 1:16). The goal is to dilute the interfering substances while keeping the DAS concentration within the assay's linear range.
-
-
Inadequate Washing Steps:
-
Causality: Insufficient washing fails to remove unbound antibodies and other interfering components, leading to a high signal in all wells.
-
Solution: Ensure your plate washer is functioning correctly and that all wells are being fully aspirated and refilled. Increase the number of wash cycles (e.g., from 3 to 5) or the soaking time for each wash.
-
-
Cross-Reactivity of Antibodies:
-
Causality: The antibodies may be cross-reacting with structurally similar polyamines or other molecules in the urine.
-
Solution: This is an inherent property of the antibody provided in the kit. Review the manufacturer's data sheet for known cross-reactants. If high cross-reactivity is suspected, you may need to consider an orthogonal method like LC-MS/MS for validation or switch to a more specific kit.
-
Question 3: My standard curve is poor, or my sample results are not consistent.
Answer: A problematic standard curve is a critical failure that invalidates the results. Let's break down the common causes.
Potential Causes & Solutions:
-
Pipetting Errors:
-
Causality: Inaccurate or inconsistent pipetting, especially when preparing the serial dilutions for the standard curve, is a frequent source of error.
-
Solution: Use calibrated pipettes and fresh tips for every transfer. Ensure proper technique, especially with the small volumes used for standards. Prepare a master mix of reagents where possible to minimize well-to-well variability.
-
-
Improper Reagent Preparation or Storage:
-
Causality: Reagents left at room temperature for extended periods, or expired reagents, will perform sub-optimally.[9]
-
Solution: Adhere strictly to the kit's instructions for reagent preparation and storage. Pay close attention to the stability of reconstituted reagents.
-
-
Matrix Mismatch between Standards and Samples:
-
Causality: The standards are typically prepared in a clean buffer, while your samples are in a complex urine matrix. This difference can cause a systematic shift in the results.
-
Solution: While creating a synthetic urine matrix is complex, you can test for matrix effects by spiking a known amount of the DAS standard into a pooled urine sample and calculating the recovery. If recovery is poor (e.g., <80% or >120%), it confirms a matrix effect, and further sample dilution or a different analytical approach may be needed.
-
Troubleshooting Diagram: ELISA Low Signal This decision tree can help diagnose issues with low or no signal in your ELISA.
Caption: A decision tree for troubleshooting low signal issues in ELISA.
Part 3: Analytical Issues - Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for DAS quantification and can overcome some of the cross-reactivity issues of immunoassays.[10] However, it comes with its own set of challenges, primarily related to the urine matrix.
Question 4: I'm experiencing poor peak shape and inconsistent retention times for DAS in my LC-MS/MS analysis.
Answer: This common chromatography issue points towards problems with the mobile phase, the column, or interactions with the sample matrix.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase:
-
Causality: Polyamines like DAS are basic and can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols.
-
Solution: Use a mobile phase additive to improve peak shape. An ion-pairing agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%) is effective for retaining and focusing polyamine peaks.[10] Alternatively, ensure the mobile phase pH is appropriate to maintain the desired ionization state of DAS.
-
-
Column Contamination or Degradation:
-
Causality: Direct injection of diluted urine can lead to a buildup of non-volatile salts and other matrix components on the analytical column, degrading its performance over time.
-
Solution: Always use a guard column to protect your analytical column. If performance degrades, attempt to wash the column according to the manufacturer's instructions. Implement a robust sample preparation method (see below) to remove matrix components before injection.
-
Question 5: My signal intensity for DAS is low, or I'm observing significant ion suppression.
Answer: Ion suppression is the most significant challenge for LC-MS/MS analysis of complex biological fluids like urine.
Potential Causes & Solutions:
-
Matrix-Induced Ion Suppression:
-
Causality: Co-eluting compounds from the urine matrix compete with DAS for ionization in the mass spectrometer's source, reducing the signal of the analyte.
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC gradient to separate DAS from the bulk of the matrix components.
-
Implement Sample Preparation: Direct dilution is often insufficient. Use a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean the sample and remove interfering salts and metabolites.[10][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., deuterium-labeled DAS) will co-elute with the analyte and experience the same ion suppression. By calculating the ratio of the analyte to the internal standard, the matrix effect can be accurately compensated for.
-
-
General Workflow for Urinary DAS Measurement This diagram illustrates a typical workflow, highlighting key quality control checkpoints.
Caption: A comprehensive workflow for urinary DAS analysis from collection to interpretation.
Part 4: Post-Analytical & Data Interpretation
Accurate data generation is only half the battle; proper interpretation is key.
Question 6: My DAS concentrations vary widely between individuals. How do I properly normalize the data?
Answer: Urine concentration can vary significantly based on hydration status. Normalization is essential to account for this.
Potential Causes & Solutions:
-
Variable Hydration Status:
-
Causality: A person who is well-hydrated will have more dilute urine, and thus a lower raw DAS concentration, than someone who is dehydrated, even if their total DAS excretion rate is the same.
-
Solution: The most common and accepted method is to normalize the DAS concentration to the urinary creatinine concentration.[7] Creatinine is excreted at a relatively constant rate, making it a good proxy for urine dilution. The final result is typically expressed as DAS (e.g., in nmol) per creatinine (e.g., in mg or mmol).
-
Protocol: Measure creatinine in the same urine sample using a standard clinical chemistry assay. Divide the DAS concentration by the creatinine concentration to obtain the normalized value.
-
-
Limitations of Creatinine Normalization:
-
Causality: Creatinine excretion can be influenced by factors like muscle mass, diet, age, and renal function. In populations with significant variations in these factors, creatinine normalization may not be perfect.
-
Solution: Be aware of these limitations when interpreting your data. For longitudinal studies within the same individual, the effect is minimized. For large population studies, consider collecting data on factors that influence creatinine and including them as covariates in your statistical analysis. In some cases, using a 24-hour urine collection can provide a more accurate measure of total DAS excretion, but this is often impractical.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is better for DAS: ELISA or LC-MS/MS?
A1: The choice depends on your study's needs.
-
ELISA: Is excellent for high-throughput screening of large numbers of samples. It is generally less expensive and does not require specialized mass spectrometry equipment. However, it may be susceptible to antibody cross-reactivity.[2]
-
LC-MS/MS: Is considered the "gold standard" for specificity and sensitivity. It can distinguish between structurally similar polyamines and is less prone to the matrix interferences that affect immunoassays, especially when a stable isotope-labeled internal standard is used.[10] It is, however, lower throughput and requires more expensive equipment and expertise.
Q2: Can I use spot urine samples, or do I need a 24-hour collection?
A2: For most applications, a spot urine sample (preferably first or second morning void) that is normalized to creatinine is sufficient and far more practical than a 24-hour collection.[7] A 24-hour collection is the most accurate measure of total daily excretion but is difficult to obtain correctly from participants and is prone to collection errors.
Q3: Is DAS elevated in non-cancerous conditions?
A3: While DAS is a promising cancer biomarker, elevated levels are not exclusively indicative of malignancy. Polyamines are involved in cell proliferation, and levels can be elevated in other conditions involving rapid cell turnover or inflammation.[1] Therefore, DAS should be considered as part of a larger diagnostic picture and not as a standalone diagnostic tool. For example, one study noted it could not discriminate early-stage hepatocellular carcinoma from benign liver diseases like viral hepatitis.[1]
Q4: What are typical urinary DAS concentrations in healthy individuals?
A4: DAS is a trace component, and concentrations are low. The exact range can vary by the analytical method used and the population studied. For example, one study using an ELISA established a cut-off value based on a large cohort of healthy individuals to define a positive result.[4] It is crucial to establish a reference range for your specific population and assay or to include a healthy control group in your study design for comparison. Age can also be a factor, with values fluctuating more in very young children.
References
-
Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (2011). Methods in Molecular Biology. [Link]
-
Liu, G., et al. (2013). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. Journal of Chromatography B. [Link]
-
Mehta, A., et al. (2021). A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. Scientific Reports. [Link]
-
Tsoi, H., et al. (2019). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International Journal of Molecular Sciences. [Link]
-
Enjoji, M., et al. (2004). Clinical significance of urinary N1,N12-diacetylspermine levels in patients with hepatocellular carcinoma. International Journal of Biological Markers. [Link]
-
Crowley, C., et al. (2022). Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer. NPJ Breast Cancer. [Link]
-
Kawakita, M., et al. (2012). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Oncology Letters. [Link]
-
Ohnishi, S., et al. (2014). Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer. Anticancer Research. [Link]
-
Crowley, C., et al. (2022). Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast canc. bioRxiv. [Link]
-
Nanami, T., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho Journal of Medicine. [Link]
-
Umemori, K., et al. (2018). Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls. International Journal of Molecular Sciences. [Link]
-
Kanda, T., et al. (2021). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study. International Journal of Clinical Oncology. [Link]
-
Kawakita, M., & Hiramatsu, K. (2011). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. Methods in Molecular Biology. [Link]
-
Urinary Diacetylspermine ELISA Kit Manual. (N.D.). Cosmo Bio Co., Ltd. [Link]
-
Hiramatsu, K., et al. (2019). Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. Journal of Cancer Research and Clinical Oncology. [Link]
-
Delanghe, J., & Himpe, J. (2014). Preanalytical requirements of urinalysis. Biochemia Medica. [Link]
Sources
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- 2. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 5. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 6. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sceti.co.jp [sceti.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N',N''-Diacetylspermine (DAS) Detection Sensitivity
Welcome to the dedicated support center for the detection of N',N''-Diacetylspermine (DAS), a promising biomarker for various malignancies. This guide is designed for researchers, clinicians, and drug development professionals who are looking to optimize their DAS detection assays for maximum sensitivity and reliability. Here, we address common challenges and provide in-depth, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAS), and why is its sensitive detection important?
This compound (DAS) is a polyamine that is synthesized from spermine by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Under normal physiological conditions, intracellular polyamine levels are tightly regulated. However, in many types of cancer, this regulation is disrupted, leading to increased polyamine catabolism and elevated levels of DAS, which is then excreted in the urine. This makes urinary DAS a valuable, non-invasive biomarker for cancer screening, diagnosis, and therapeutic monitoring. Sensitive detection is critical for identifying subtle changes in DAS levels that may indicate early-stage disease or response to treatment.
Q2: What are the primary methods for detecting DAS, and how do they compare in terms of sensitivity?
The most common methods for DAS detection are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Method | Typical Sensitivity (Detection Limit) | Throughput | Equipment Cost | Expertise Required |
| ELISA | ~0.5 - 1 ng/mL | High | Low | Moderate |
| LC-MS/MS | < 100 pg/mL (fmol range) | Lower | High | High |
As summarized, LC-MS/MS offers significantly higher sensitivity and specificity compared to ELISA. However, ELISA is often favored for high-throughput screening due to its lower cost and simpler workflow. The choice of method often depends on the specific requirements of the study, such as the need for high sensitivity for early detection versus the need for high throughput for large-scale screening.
Q3: My ELISA results show high variability between replicates. What are the likely causes?
High variability in ELISA is a common issue that can often be traced back to several key factors:
-
Pipetting Inconsistency: Ensure that you are using calibrated pipettes and that your technique is consistent for all wells. Small variations in sample or reagent volume can lead to significant differences in the final signal.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background and variability. Ensure that all wells are filled and emptied completely during each wash step.
-
Temperature Gradients: If the plate is not incubated uniformly, temperature gradients can develop across the plate, leading to an "edge effect" where the outer wells behave differently from the inner wells. Using a temperature-controlled incubator and allowing reagents to come to room temperature before use can mitigate this.
-
Improper Mixing: Ensure that all reagents and samples are thoroughly mixed before being added to the plate.
Troubleshooting Guide: Improving DAS Detection Sensitivity
This section provides detailed troubleshooting advice for common issues encountered during DAS detection experiments, with a focus on enhancing sensitivity.
Issue 1: Low Signal or No Signal in DAS ELISA
A weak or absent signal in an ELISA can be frustrating. Here’s a systematic approach to diagnosing the problem:
Caption: A systematic workflow for troubleshooting low signal issues in a DAS ELISA.
One of the most critical factors for ELISA sensitivity is the concentration of the capture and detection antibodies. A suboptimal concentration can lead to a weak signal.
-
Prepare a Coating Plate: Coat the wells of a 96-well plate with a range of capture antibody concentrations (e.g., 0.5, 1, 2, 4 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Block the Plate: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add Antigen: Add a known concentration of DAS standard to the wells and incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add a range of detection antibody concentrations (e.g., 0.1, 0.25, 0.5, 1 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Develop and Read: Add the substrate and stop solution, then read the absorbance.
-
Analyze: Plot the signal-to-noise ratio for each combination of capture and detection antibody concentrations to determine the optimal pairing.
Issue 2: High Background in DAS ELISA
High background can mask a weak signal, effectively reducing the sensitivity of your assay.
| Cause | Explanation | Solution |
| Insufficient Blocking | The blocking buffer is not effectively preventing non-specific binding of antibodies to the plate surface. | Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers). |
| Cross-Reactivity | The antibodies may be cross-reacting with other molecules in the sample matrix. | Purify the sample to remove interfering substances. Consider using a more specific monoclonal antibody if available. |
| Over-incubation | Incubating the antibodies or substrate for too long can lead to increased non-specific binding and a higher background signal. | Optimize incubation times to find the best balance between signal and background. |
Issue 3: Poor Sensitivity in LC-MS/MS Analysis
While inherently sensitive, LC-MS/MS methods can still suffer from issues that limit their performance.
Caption: A logical progression for troubleshooting and enhancing sensitivity in LC-MS/MS analysis of DAS.
Proper sample cleanup is crucial for removing matrix components that can interfere with ionization and reduce sensitivity.
-
Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the Sample: Acidify the urine sample with formic acid to a final concentration of 0.1%. Load 1 mL of the acidified urine onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unbound contaminants.
-
Elute: Elute the DAS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. This pre-concentration step can significantly improve detection limits.
By systematically addressing these common issues, you can significantly enhance the sensitivity and reliability of your this compound detection assays.
References
-
Hiramatsu, K., et al. (2019). Urinary N1,N12-diacetylspermine as a potential biomarker for early detection of colorectal cancer. Oncotarget, 10(28), 2749–2757. [Link]
-
Kawakita, M., et al. (2017). A new ELISA for N1,N12-diacetylspermine, a promising biomarker for early cancer detection. Journal of Pharmaceutical and Biomedical Analysis, 145, 437-443. [Link]
Technical Support Center: N',N''-Diacetylspermine (DAS) Assay Validation & Quality Control
This document provides a framework for assay validation, routine quality control, and troubleshooting, grounded in established scientific principles. It is structured to provide not just procedural steps, but the causal logic behind them, ensuring your laboratory can generate trustworthy and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding DAS assay development and implementation.
Q1: What are the primary methods for quantifying N',N''-Diacetylspermine?
There are two predominant methodologies, each with distinct advantages:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and accessible method, particularly for urine samples where DAS concentrations are relatively high.[3] Most DAS ELISAs operate on a competitive principle, where DAS in the sample competes with a labeled DAS conjugate for binding to a limited number of specific antibodies.[4][5] This method is well-suited for screening large numbers of samples.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[7] It is capable of quantifying low concentrations of DAS in complex matrices like plasma and saliva and can simultaneously measure other related polyamines.[7][8] The high specificity of LC-MS/MS minimizes the risk of cross-reactivity with structurally similar molecules.[5]
Q2: Which biological matrix is best for DAS measurement?
The choice of matrix depends on the research question and required sensitivity.
-
Urine: The most common matrix, as DAS is a urinary excretion product and often found in higher concentrations than in blood.[3][5] It is non-invasive to collect, which is a significant advantage for large-scale screening.[5]
-
Serum/Plasma: Blood-based measurements may more closely reflect systemic DAS levels. However, concentrations are typically lower, often requiring highly sensitive methods like LC-MS/MS for accurate quantification.[2][7]
-
Saliva: An emerging, non-invasive matrix. Similar to plasma, DAS levels are low, necessitating sensitive analytical methods.[7]
Q3: How critical are sample collection and handling procedures?
Improper handling can invalidate results before the assay even begins. While urinary DAS is reported to be relatively stable, establishing a consistent, standardized protocol is paramount.[9]
-
Consistency is Key: Use the same collection method (e.g., mid-stream urine) for all samples in a study.[6]
-
Storage: Aliquot samples immediately after collection and store them at -80°C to prevent degradation and repeated freeze-thaw cycles.
-
Additives: For urine, determine if preservatives are needed based on your specific assay protocol and long-term storage plans.
Q4: Why is creatinine normalization required for urine samples?
Urine concentration can vary significantly based on an individual's hydration status. To account for this variability, DAS concentrations in urine are typically normalized to the urinary creatinine level. This provides a more standardized measurement, expressed in units such as nmol/g creatinine.[6]
Q5: What is the fundamental difference between Assay Validation and Quality Control?
-
Assay Validation is a finite, comprehensive process performed once to prove that an assay is fit for its intended purpose. It establishes the performance characteristics of the method, such as its accuracy, precision, and linear range.
-
Quality Control (QC) is an ongoing, routine process performed with every batch of samples. It involves running control samples with known concentrations alongside unknown samples to monitor the assay's performance over time and ensure the validity of each specific run.
Assay Validation: Protocols and Acceptance Criteria
Assay validation demonstrates that your analytical method is reliable, reproducible, and accurate for the intended application. The following experiments are fundamental to this process.
Assay Validation Workflow
The validation process follows a logical sequence, where the results of one experiment inform the next.
Caption: A typical workflow for validating a DAS biomarker assay.
Specificity and Selectivity
-
Causality: You must prove that the signal you are measuring comes from DAS and not from other structurally related polyamines (e.g., N1,N8-diacetylspermidine) or components of the biological matrix.[5]
-
Protocol:
-
Cross-Reactivity Test (Immunoassays): Prepare high-concentration solutions of related polyamines and analyze them. The signal should be negligible compared to the signal from an equivalent concentration of DAS.
-
Matrix Interference Test: Screen multiple blank matrix samples (from at least 6 different sources) to ensure they do not produce a signal above the assay's background noise.
-
Spike Recovery in Blanks: Spike a low concentration of DAS into these blank matrix samples and confirm it can be accurately measured.
-
Linearity, Range, and Sensitivity
-
Causality: This establishes the concentration range over which the assay is accurate and precise. It also defines the lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Protocol:
-
Prepare a dilution series of a certified DAS standard in the assay matrix (e.g., 4% BSA or stripped urine). Use at least 6-8 non-zero concentrations spanning the expected range.
-
Run the calibration curve in triplicate.
-
Plot the measured concentration versus the nominal concentration and perform a linear regression analysis. The simplest model that adequately fits the data (e.g., linear, 4-PL, or 5-PL for immunoassays) should be used.
-
The LLOQ is the lowest standard on the curve that can be measured with acceptable precision and accuracy.[6] The Limit of Detection (LOD) is the lowest concentration that produces a signal distinguishable from background noise.
-
Precision
-
Causality: Precision measures the random error of the assay, indicating its reproducibility. It is assessed at two levels:
-
Intra-assay precision (Repeatability): Variation within a single assay run.
-
Inter-assay precision (Intermediate Precision): Variation between different runs on different days with different operators.
-
-
Protocol:
-
Prepare at least three levels of QC samples (High, Mid, Low) by spiking known amounts of DAS into the assay matrix.
-
Intra-assay: Analyze at least 10 replicates of each QC level in a single run.
-
Inter-assay: Analyze 3-5 replicates of each QC level across multiple runs (e.g., 5 different days).
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.
-
Accuracy
-
Causality: Accuracy measures the systematic error of the assay, or how close the measured value is to the true value.
-
Protocol:
-
Spike and Recovery: Use the same QC samples from the precision study.
-
Calculate accuracy as the percentage of the measured concentration relative to the nominal (spiked) concentration: (Mean Measured Conc. / Nominal Conc.) * 100.
-
This is typically performed on the same data generated during the precision experiments.
-
Summary of Validation Acceptance Criteria
| Parameter | Metric | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |
| Back-calculated Standards | Within ±15% of nominal value (±20% for LLOQ) | |
| Precision | %CV | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | % Recovery | 85-115% of nominal value (80-120% for LLOQ) |
| Specificity | Cross-Reactivity | Signal from related molecules should be below LLOQ |
| Matrix Effect | Signal in blank matrix should be below LOD |
Note: These criteria are standard guidelines and may be adjusted based on regulatory requirements (e.g., FDA) and the specific application of the assay.
Quality Control (QC) Procedures
Routine QC ensures the continued reliability of your validated assay.
Q1: How do I prepare and use QC samples?
Prepare a large batch of High, Mid, and Low QC samples by spiking DAS into your assay matrix. Aliquot and store them under the same conditions as your study samples. In every assay run, include at least two replicates of each QC level.
Q2: How do I know if an assay run is acceptable?
A run is accepted if the QC sample results meet pre-defined criteria. A common approach is the "2-2-3" rule:
-
At least 2 of the 3 QC levels must be within 2 Standard Deviations (2SD) of their established mean.
-
The third QC level must be within 3 Standard Deviations (3SD) of its mean.
-
No more than one QC sample per level should be outside 2SD.
Troubleshooting Guide
This guide addresses common issues encountered during DAS assays, particularly competitive ELISAs.
Sources
- 1. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N',N''-Diacetylspermine (DiAcSpm) Sample Stability and Storage Optimization
Welcome to the technical support center for N',N''-Diacetylspermine (DiAcSpm) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of your DiAcSpm samples. As a key biomarker in various research fields, particularly oncology, the accuracy of DiAcSpm quantification is paramount and begins with meticulous sample handling and storage. This document provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Core Principles of this compound Stability
This compound is a polyamine metabolite that has garnered significant attention as a promising biomarker, especially in urine, for various cancers including colorectal, breast, and lung cancer.[1][2][3][4] Its utility as a biomarker is underscored by its relative stability and ease of collection in non-invasive matrices like urine.[2] However, like all biological molecules, its integrity is susceptible to pre-analytical variables. Understanding the fundamental principles of its stability is the first step toward reliable quantification.
FAQ 1: What are the primary factors that can affect the stability of DiAcSpm in biological samples?
The stability of DiAcSpm can be influenced by a combination of enzymatic activity, chemical degradation, and physical storage conditions. The primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation pathways.
-
pH: Extremes in pH may lead to hydrolysis or other chemical modifications, although DiAcSpm is generally stable across a range of pH values.
-
Enzymatic Degradation: While DiAcSpm is a metabolic end-product, residual enzyme activity in improperly handled samples could potentially alter its concentration. Polyamines are metabolized by enzymes such as spermine/spermidine N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO).[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and should be minimized.
-
Matrix-Specific Factors: The biological matrix (e.g., urine, plasma, serum, saliva, tissue) introduces unique variables, such as the presence of endogenous substances, that can interfere with analysis or affect stability.
Section 2: Sample Collection and Handling Protocols
Proper sample collection and initial handling are critical to preserving DiAcSpm concentrations. The following section provides detailed protocols and answers to frequently asked questions for different biological matrices.
Urine Samples
Urine is the most common matrix for DiAcSpm analysis due to its non-invasive collection and relatively high concentration of the analyte.[2]
FAQ 2.1: What is the standard operating procedure for collecting and storing urine samples for DiAcSpm analysis?
For optimal results, follow this step-by-step protocol:
Protocol 2.1: Urine Sample Collection and Storage
-
Collection:
-
Whenever possible, collect a first-morning urine sample, as it is more concentrated.
-
Use a clean, sterile collection container without any preservatives.
-
-
Initial Processing:
-
To inhibit microbial growth, which could potentially alter the sample composition, consider adding sodium azide (NaN₃) to a final concentration of 3 mmol/L.[6]
-
Centrifuge the urine sample at approximately 1,500 x g for 5 minutes to remove cells and debris.
-
-
Aliquoting and Storage:
-
Transfer the supernatant to clean, labeled polypropylene tubes. It is advisable to create multiple smaller aliquots to avoid repeated freeze-thaw cycles of the entire sample.
-
For short-term storage (up to 24 hours), samples can be kept at 2-8°C.
-
For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[5][6] Properly stored samples at -20°C have shown stability for extended periods.
-
Blood-Derived Samples (Plasma and Serum)
DiAcSpm can also be measured in plasma and serum, which may offer different clinical insights. However, the collection and processing of blood samples require additional precautions.
FAQ 2.2: What are the key pre-analytical considerations for measuring DiAcSpm in plasma and serum?
The primary concern with blood-derived samples is the potential for contamination from blood cells, particularly platelets, which are a rich source of polyamines. Therefore, obtaining platelet-poor plasma is crucial.
FAQ 2.3: Should I use EDTA or heparin tubes for blood collection?
While both EDTA and heparin are common anticoagulants, EDTA is generally preferred for metabolomics studies. Heparin can interfere with some analytical techniques, such as PCR, and may not be as effective at preserving the integrity of all analytes.[7][8] For DiAcSpm analysis, EDTA plasma is the recommended choice to ensure consistency and minimize potential interference.
Protocol 2.2: Plasma Preparation for DiAcSpm Analysis
-
Blood Collection:
-
Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Place the tube on ice to minimize metabolic activity.
-
-
First Centrifugation:
-
Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.[9]
-
-
Plasma Aspiration:
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat (the thin layer of white blood cells and platelets).
-
-
Second Centrifugation (to ensure platelet removal):
-
Transfer the collected plasma to a new polypropylene tube.
-
Perform a second centrifugation at a higher speed, for example, 16,000 x g for 10 minutes at 4°C, to pellet any remaining platelets.[10]
-
-
Aliquoting and Storage:
-
Carefully transfer the platelet-poor plasma supernatant to new, labeled polypropylene tubes.
-
Store aliquots at -80°C for long-term stability.
-
FAQ 2.4: Can I use serum for DiAcSpm analysis?
Yes, serum can be used. However, it is important to be aware that the clotting process can lead to the release of polyamines from platelets, potentially altering the measured DiAcSpm levels compared to plasma. For consistency, it is crucial to standardize the clotting time.
Protocol 2.3: Serum Preparation for DiAcSpm Analysis
-
Blood Collection:
-
Collect whole blood in a serum tube (e.g., a red-top tube with no anticoagulant).
-
-
Clotting:
-
Allow the blood to clot at room temperature for a standardized period, typically 30-60 minutes. Do not exceed 60 minutes to minimize metabolic changes.[9]
-
-
Centrifugation:
-
Centrifuge the clotted blood at 1,000-2,000 x g for 10 minutes at 4°C.[9]
-
-
Aliquoting and Storage:
-
Carefully aspirate the serum supernatant and transfer it to clean, labeled polypropylene tubes.
-
Store aliquots at -80°C for long-term stability.
-
Tissue Samples
Quantifying DiAcSpm in tissue can provide valuable information about local polyamine metabolism.
FAQ 2.5: How should I process and store tissue samples for DiAcSpm analysis?
Proper extraction is key to accurately measuring DiAcSpm in tissue.
Protocol 2.4: Tissue Homogenization and Extraction
-
Sample Collection:
-
Immediately snap-freeze the tissue in liquid nitrogen after excision to halt metabolic activity.
-
Store the frozen tissue at -80°C until processing.
-
-
Homogenization:
-
On ice, weigh the frozen tissue and homogenize it in a suitable buffer. Both acidic and neutral pH buffers can be used for extraction.
-
Acidic Extraction: A mixture of 0.1 M HCl and 0.5 M HClO₄ can be effective.
-
Neutral Extraction: A 0.1 M HEPES buffer (pH 7.5) containing a protease inhibitor cocktail is also suitable.[1]
-
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet cellular debris.[1]
-
-
Storage:
-
Transfer the supernatant to a clean tube and store at -20°C or -80°C.[1]
-
Section 3: Storage Optimization and Stability Data
Long-term storage and handling during experiments can impact the integrity of DiAcSpm. This section summarizes the available data and provides recommendations for optimal storage.
| Storage Condition | Matrix | Recommendation | Rationale |
| Short-Term (≤ 24 hours) | Urine, Plasma, Serum | 2-8°C | Minimizes immediate degradation before processing or analysis. |
| Long-Term (> 24 hours) | Urine, Plasma, Serum, Tissue Extracts | -20°C or -80°C | Freezing halts most enzymatic and chemical degradation processes. -80°C is preferred for maximum stability.[5][6] |
| Freeze-Thaw Cycles | All | Avoid | Repeated cycles can lead to degradation of analytes. Aliquoting samples is the best practice. |
| Light Exposure | All | Minimize | While specific data on DiAcSpm photostability is limited, it is a general best practice to protect biological samples from light to prevent photodegradation of any components.[11] |
Section 4: Troubleshooting Analytical Methods
Even with perfectly handled samples, issues can arise during analysis. This section provides troubleshooting guidance for common analytical platforms used for DiAcSpm quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for DiAcSpm quantification, often used in clinical settings.
FAQ 4.1: I am getting high background noise in my DiAcSpm ELISA. What are the possible causes?
High background in an ELISA can stem from several factors:
-
Insufficient Washing: Ensure that the washing steps are performed thoroughly to remove all unbound reagents.
-
Cross-Reactivity of the Antibody: The antibody may be cross-reacting with other structurally similar polyamines, such as N1-acetylspermidine or N8-acetylspermidine.[3][12] Check the specificity of your antibody.
-
Over-incubation: Adhere strictly to the incubation times specified in the protocol.
-
Contaminated Reagents: Use fresh, high-quality reagents and sterile technique.
FAQ 4.2: My DiAcSpm concentrations are lower than expected. What should I check?
Low signal in an ELISA can be due to:
-
Degraded DiAcSpm: Review your sample collection, handling, and storage procedures to ensure the integrity of the analyte.
-
Improper Dilution: Ensure that your samples and standards are diluted correctly according to the assay protocol.
-
Expired or Improperly Stored Reagents: Check the expiration dates and storage conditions of all kit components.
-
Matrix Effects: Components in the biological matrix may interfere with the antibody-antigen binding. Consider a sample cleanup step if matrix effects are suspected.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for DiAcSpm analysis.
FAQ 4.3: I am observing poor peak shape (e.g., tailing, broadening) for DiAcSpm in my LC-MS/MS analysis. How can I improve this?
Poor peak shape for polyamines is a common issue due to their polar and basic nature.[13] Consider the following:
-
Mobile Phase Additives: Use an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in your mobile phase to improve peak shape.[14]
-
Column Choice: A C18 column is commonly used, but you may need to experiment with different column chemistries.
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.
-
Derivatization: While adding a step, derivatization can significantly improve chromatographic performance and sensitivity.[13]
FAQ 4.4: I am concerned about matrix effects in my LC-MS/MS analysis. How can I mitigate them?
Matrix effects, where components of the sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS.
-
Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of DiAcSpm will behave almost identically to the analyte during extraction, chromatography, and ionization.
-
Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering substances.[15] For urine, a simple dilution may be sufficient, but for more complex matrices like plasma, a more thorough cleanup is often necessary.
Section 5: Visualizing the Workflow
To provide a clear overview of the critical steps in ensuring DiAcSpm sample integrity, the following diagrams illustrate the recommended workflows.
Figure 1: Recommended workflows for urine and plasma sample handling.
Figure 2: Simplified metabolic pathway showing the synthesis of DiAcSpm.
References
- Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho J Med. 2023;9(1):29-35.
- Increase of N1,N12-diacetylspermine in tissues from colorectal cancer and its liver metastasis. Cancer Sci. 2011;102(11):2043-8.
- Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. In: Tumor Markers. Methods in Molecular Biology. 2011;728.
- N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. Cancers (Basel). 2021;13(19):4819.
-
LC−MS and LC−MS/MS of MF 202.1326 to provide structural information.... ResearchGate. Available from: [Link]
- Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls. Metabolites. 2018;8(2):23.
- Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. J Chromatogr B Analyt Technol Biomed Life Sci. 2020;1152:122238.
- Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. J Clin Oncol. 2015;33(29):3327-33.
- Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage. J Clin Lab Anal. 2016;30(5):599-606.
- Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA. J Anim Sci Technol. 2014;56:2.
- Impact of Endogenous and Exogenous Interferences on Clinical Chemistry Parameters Measured on Blood Gas Analyzers. J Lab Med. 2017;41(2):77-83.
- Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Plant Physiol. 2022;189(3):1466-1481.
-
EDTA and Heparin Tubes: What is the Difference Between Them? KDL Precision Molding. Available from: [Link]
- Two Enzyme-Linked Immunosorbent Assay (ELISA) Systems for N1, N8-Diacetylspermidine and N1, N12-Diacetylspermine Using Monoclonal Antibodies. J Biochem. 1999;125(4):757-62.
- Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;944:103-11.
- Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules. 2021;26(4):1155.
- N ,N-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. Clin Cancer Res. 2005;11(8):2986-90.
-
Plasma-preparation for cell-free DNA extraction. Eurofins Genomics. Available from: [Link]
- Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer. Br J Cancer. 2015;113(10):1493-501.
- Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;944:103-11.
- Stability study of 81 analytes in human whole blood, in serum and in plasma. Clin Biochem. 2012;45(6):432-8.
- Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. In: Tumor Markers. Methods in Molecular Biology. 2011;728.
- Effects of light exposure, pH, osmolarity, and solvent on the retinal pigment epithelial toxicity of vital dyes. Invest Ophthalmol Vis Sci. 2004;45(2):599-606.
- Blood collection in heparin vs. EDTA results in an inflammasome-independent increase in monocyte distribution width at 4 h. Clin Chem Lab Med. 2023;61(10):e219-e221.
- Stability study of 81 analytes in human whole blood, in serum and in plasma. Clin Biochem. 2012;45(6):432-8.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. J Anal Toxicol. 2021;45(9):989-996.
- Interferences in immunoassay. In: Immunoassays. InTech. 2012.
- Impact of Tube Additives on Baseline Cell-Free DNA, Blood Nuclease Activity, and Cell-Free DNA Degradation in Serum and Plasma Samples: A Comparative Study. Diagnostics (Basel). 2023;13(13):2204.
- The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. J Food Sci Technol. 2015;52(7):4405-13.
- Blood collection and plasma and serum preparation from mouse retro-orbital plexuses.v1. protocols.io. 2014.
- Microbes used as anticancer agents and their potential application in biomedicine. World J Microbiol Biotechnol. 2022;38(11):201.
- Effect of temperature and time delay in centrifugation on stability of select biomarkers of nutrition and non-communicable diseases in blood samples. Biochem Med (Zagreb). 2019;29(2):020707.
- EDTA Is a Better Anticoagulant than Heparin or Citrate for Delayed Blood Processing for Plasma DNA Analysis. Clin Chem. 2004;50(3):665-7.
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- 4. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
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- 13. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Normalization Strategies for Urinary N',N''-Diacetylspermine (DAS) Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of normalizing urinary N',N''-Diacetylspermine (DAS) data. Accurate normalization is paramount for generating reliable and reproducible results in clinical and preclinical studies. This center is structured in a question-and-answer format to directly address common challenges and strategic decisions you will face during your experimental workflow.
Section 1: The "Why" - Foundational Concepts in Urinary Biomarker Normalization
Q1: Why is normalization of urinary DAS essential?
Q2: What is this compound (DAS) and why is it a significant biomarker?
A2: this compound (DAS) is a polyamine that has emerged as a promising non-invasive biomarker for various types of cancer, including colorectal, breast, lung, and ovarian cancers.[1][2][3][4] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancerous tissues, leading to increased levels of acetylated derivatives like DAS being excreted in the urine.[4] Studies have shown that urinary DAS levels can be elevated even in the early stages of cancer, making it a valuable tool for diagnosis, prognosis, and monitoring therapeutic efficacy.[1][5]
Section 2: The "How" - A Deep Dive into Normalization Methodologies
This section details the most common normalization strategies. Each has distinct principles, advantages, and limitations that must be carefully considered in the context of your specific study design.
Strategy 1: Creatinine Normalization
Creatinine is the most widely used endogenous biomarker for normalizing urinary analyte concentrations.[6]
Q3: What is the principle behind creatinine normalization?
A3: Creatinine, a waste product of muscle metabolism, is filtered by the glomeruli and excreted into the urine at a relatively constant rate within an individual.[6] The core assumption is that the rate of creatinine excretion is stable, so changes in its urinary concentration primarily reflect changes in urine dilution. By expressing the DAS concentration as a ratio to the creatinine concentration (e.g., in nmol DAS / g creatinine), you can theoretically correct for variations in urine volume.[5]
Q4: When is creatinine normalization the right choice?
A4: Creatinine normalization is often suitable for studies involving chronic conditions or for predicting the subsequent development of diseases like acute kidney injury (AKI).[7][8] It is particularly effective in large-scale epidemiological studies where collecting timed urine samples is impractical. For many cancer biomarker studies, including those for DAS, creatinine normalization is a well-established and accepted method.[5][9]
Q5: What are the major limitations and potential pitfalls of creatinine normalization?
A5: The central assumption of constant creatinine excretion is not always valid. Urinary creatinine excretion can be influenced by numerous factors, including:
-
Age, Sex, and Muscle Mass: Creatinine production is directly related to muscle mass, which varies significantly with age, sex, and ethnicity.[6]
-
Diet: High-protein diets can increase creatinine levels.[6]
-
Kidney Function: In patients with impaired kidney function (e.g., acute kidney injury or chronic kidney disease), creatinine excretion is altered, making it an unreliable normalization standard.[7][8][10] A decrease in glomerular filtration rate (GFR) can lower creatinine excretion, which can artificially inflate the normalized biomarker level, potentially amplifying the signal but also complicating interpretation.[10]
-
Disease State: Certain conditions, such as cystic fibrosis, are associated with reduced muscle mass and can lead to lower creatinine excretion, potentially biasing results.[6]
These variabilities can introduce bias, especially when comparing diverse patient populations.[6]
The Jaffe reaction is a common, cost-effective colorimetric method for quantifying creatinine.
-
Principle: Creatinine reacts with alkaline picrate to form a reddish-orange Janovski complex. The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration.
-
Reagents:
-
Picric Acid Solution (Saturated)
-
Sodium Hydroxide (NaOH), 10% (w/v)
-
Creatinine Standard Stock Solution (e.g., 1 mg/mL)
-
Trichloroacetic Acid (TCA), 10% (w/v) (for protein precipitation, if necessary)
-
-
Procedure:
-
Sample Preparation: Centrifuge urine samples at 2000 x g for 10 minutes to pellet any sediment. Use the supernatant for the assay.
-
Standard Curve: Prepare a series of creatinine standards (e.g., 0, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Reaction Setup:
-
Pipette 0.5 mL of each standard, urine sample (diluted if necessary), and a blank (water) into separate test tubes.
-
Add 0.5 mL of saturated picric acid to each tube.
-
Add 0.5 mL of 10% NaOH to each tube. Mix immediately.
-
-
Incubation: Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Measurement: Read the absorbance of each sample at 520 nm using a spectrophotometer.
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the line to calculate the creatinine concentration in your urine samples.
-
-
Final Calculation:
-
Normalized DAS = (DAS Concentration [nmol/L]) / (Creatinine Concentration [g/L]) = Result in nmol/g creatinine
-
Strategy 2: Specific Gravity (SG) Normalization
Specific gravity is a measure of urine density relative to water and reflects the concentration of all solutes in the urine.
Q6: How does specific gravity normalization work?
A6: Specific gravity (SG) provides a rapid estimate of total solute concentration, which correlates with urine osmolality and hydration status.[11][12] Unlike creatinine, SG is not significantly influenced by muscle mass, age, or sex, making it a potentially more robust alternative in certain populations.[11] The measured DAS concentration is adjusted based on the sample's SG value relative to a standard or average SG value for the population.
Q7: In which scenarios is specific gravity a better choice than creatinine?
A7: SG normalization is preferable in studies where creatinine excretion is expected to be highly variable or compromised. This includes studies with:
-
Populations with diverse muscle mass (e.g., pediatric or geriatric studies).
-
Conditions affecting muscle metabolism.[6]
Some studies suggest that pre-analytical normalization by diluting all samples to a standard SG value can improve the recovery of discriminant metabolites in mass spectrometry-based analyses.[13][14]
A handheld clinical refractometer is a simple and reliable tool for measuring SG.
-
Principle: A refractometer measures the refractive index of a solution, which is directly related to its specific gravity.
-
Equipment: Handheld clinical refractometer.
-
Procedure:
-
Calibration: Calibrate the refractometer daily using distilled water. The reading should be 1.000. Adjust if necessary.
-
Sample Application: Place 1-2 drops of the urine sample (at room temperature) onto the prism of the refractometer.
-
Reading: Close the cover, hold the refractometer up to a light source, and read the value on the scale where the light and dark fields meet. The scale is typically calibrated to read specific gravity directly.
-
Cleaning: Clean the prism thoroughly with a soft, damp cloth after each measurement.
-
-
Final Calculation (Correction Formula):
-
Normalized DAS = DAS Concentration × [(Mean SG - 1) / (Sample SG - 1)]
-
(Note: The "Mean SG" should be the average SG of your study population or a standard reference value, e.g., 1.020).
-
Section 3: Troubleshooting Guide & FAQs
Q8: My study includes patients with acute kidney injury (AKI). Which normalization method should I use?
A8: This is a critical consideration. Creatinine normalization is generally considered inappropriate for the immediate diagnosis of AKI.[7] During AKI, the glomerular filtration rate (GFR) decreases, leading to a drop in urinary creatinine excretion. This can artificially inflate the DAS-to-creatinine ratio, even if the actual DAS excretion rate hasn't changed.[10] In this context, using absolute (un-normalized) DAS concentrations or normalizing to specific gravity may provide a more accurate picture. However, for predicting the subsequent development of AKI or other outcomes, creatinine-normalized values may still be useful, potentially due to this signal amplification effect.[8][10] It is advisable to report both absolute and normalized values in such studies.[7]
Q9: How should I handle very dilute (SG < 1.005 or Creatinine < 0.3 g/L) or very concentrated samples?
A9: Extremely dilute or concentrated samples can pose a challenge for any normalization method. The World Health Organization (WHO) has suggested guidelines for acceptable urine dilution ranges (e.g., creatinine 0.3–3.0 g/L).[15]
-
For Dilute Samples: The low concentration of both the biomarker and the normalization standard can increase measurement error. Some researchers choose to exclude these samples from analysis. If exclusion is not an option, acknowledge the potential for higher variability.
-
For Concentrated Samples: These may contain high levels of interfering substances. While normalization should correct for the concentration, it's important to ensure your DAS assay is not inhibited by other components in the urine matrix.
Q10: Does the time of day for sample collection matter?
A10: Yes. The first morning void is often preferred as it is typically more concentrated and less variable than samples collected later in the day, which can be affected by recent fluid intake and physical activity.[16] For longitudinal studies, it is crucial to standardize the collection time for each participant to minimize diurnal variation as a confounding factor. Whatever collection protocol you choose, consistency is key.
Q11: How do pre-analytical factors like sample handling and storage affect my data?
A11: Pre-analytical variability is a major source of error in biomarker studies.[17][18][19] Inconsistent handling can introduce more variability than the normalization strategy is designed to correct.
-
Collection: Use standardized collection kits and provide clear instructions to participants.[20][21]
-
Processing: Process samples as soon as possible after collection. Centrifuge to remove cellular debris.
-
Storage: Aliquot samples to avoid repeated freeze-thaw cycles, which can degrade analytes.[17] Store urine at -80°C for long-term stability.[22]
-
Additives: The use of preservatives should be validated to ensure they do not interfere with your DAS or normalization assays.
Section 4: Decision-Making Workflow & Data Presentation
Decision Tree for Selecting a Normalization Strategy
This diagram provides a logical workflow for choosing the most appropriate normalization method for your study.
Sources
- 1. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 2. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Significant correlation between urinary N1, N12-diacetylspermine and tumor invasiveness in patients with clinical stage IA non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE APPLICABILITY OF URINARY CREATININE AS A METHOD OF SPECIMEN NORMALIZATION IN THE CYSTIC FIBROSIS POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Creatinine and specific gravity normalization in biological monitoring of occupational exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between Urine Creatinine and Urine Osmolality in Spot Samples among Men and Women in the Danish Diet Cancer and Health Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Normalization to specific gravity prior to analysis improves information recovery from high resolution mass spectrometry metabolomic profiles of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Effect of creatinine and specific gravity normalization on urinary biomarker 1,6-hexamethylene diamine - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 17. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Collection, Processing, and Storage Consideration for Urinary Biomarker Research [jove.com]
- 21. neoteryx.com [neoteryx.com]
- 22. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
high background problems in N',N''-Diacetylspermine ELISA
Welcome to the Technical Support Center for N',N''-Diacetylspermine (DAS) Immunoassays. As Senior Application Scientists, we have compiled this guide to help you troubleshoot one of the most common issues encountered in competitive ELISA: high background.
This guide is structured to provide clarity and actionable solutions, moving from foundational concepts to advanced troubleshooting protocols. Our goal is to explain not just the "how" but the "why" behind each step, empowering you to achieve robust and reliable data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the this compound (DAS) competitive ELISA.
Q1: What is this compound (DAS) and why is it measured?
This compound is a polyamine that has been identified as a promising biomarker, particularly in oncology. Elevated levels of DAS in biological fluids like urine have been associated with the presence of certain cancers, making its accurate quantification a key area of research and clinical investigation.[1][2] An ELISA provides a sensitive method for this measurement.[2]
Q2: How does a competitive ELISA for DAS work?
In this format, the microplate wells are pre-coated with a DAS antigen. The assay involves a competition between the DAS present in your sample (or standards) and a fixed amount of enzyme-labeled antibody (or a fixed amount of enzyme-labeled DAS competing for a primary antibody). When you add your sample and the detection reagents, the DAS in your sample competes with the coated DAS for binding to the antibody. Therefore, the more DAS in your sample, the less antibody will bind to the plate, resulting in a weaker signal. The signal intensity is inversely proportional to the concentration of DAS in the sample.
Q3: What is "high background" in a DAS competitive ELISA?
High background refers to an unexpectedly high optical density (OD) reading in the zero standard wells (B0), which should theoretically produce the maximum signal.[3][4] This high "noise" reduces the effective signal-to-noise ratio, compresses the dynamic range of your standard curve, and ultimately decreases the sensitivity and reliability of the assay.[3]
Q4: What are the most common sample types for DAS measurement and what initial precautions should be taken?
Urine is the most common matrix for DAS analysis.[1][2][5][6] Serum and plasma can also be used. Biological fluids are complex matrices that can interfere with assay performance.[3][7] Therefore, it is critical to follow the kit manufacturer's instructions for sample preparation, which often includes a minimum dilution step to mitigate these "matrix effects".[8] Samples should be handled carefully, avoiding repeated freeze-thaw cycles and using clean, sterile equipment to prevent contamination.[9]
Troubleshooting Guide: High Background Problems
This guide provides a systematic approach to diagnosing and resolving high background issues. Start with the most common causes first.
Q5: My OD readings are high across the entire plate, including my zero standard (B0). What should I investigate first?
A uniformly high background is typically due to systemic issues with reagents or core protocol steps like washing and blocking.[4]
Potential Cause 1: Inadequate Washing
-
Scientific Rationale: The purpose of washing is to remove all unbound reagents, especially the horseradish peroxidase (HRP)-conjugated antibody, from the well. Any residual conjugate will react with the substrate, generating a non-specific signal.[4][10] This is one of the most common causes of high background.[3][4]
-
Solutions:
-
Increase Wash Volume and Cycles: Ensure the wash buffer volume is sufficient to cover the entire well surface (e.g., 300-400 µL for a 96-well plate).[10][11] Increase the number of wash cycles from 3 to 5 or 6.
-
Introduce a Soaking Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each cycle to help dissolve and remove non-specifically bound material.[3]
-
Ensure Efficient Aspiration: After the final wash, ensure all buffer is removed by inverting the plate and tapping it firmly on a stack of clean paper towels.[12] Residual buffer can dilute subsequent reagents and interfere with the assay.
-
Verify Washer Performance: If using an automated plate washer, check that all pins are dispensing and aspirating correctly and are not clogged.[11]
-
Potential Cause 2: Insufficient Blocking
-
Scientific Rationale: The blocking buffer is used to saturate all unoccupied binding sites on the polystyrene microplate surface.[13] If blocking is incomplete, the detection antibody or HRP-conjugate can bind directly to the plastic, causing a high background signal.[3][14]
-
Solutions:
-
Increase Blocking Time/Concentration: Extend the blocking incubation period as recommended by the kit manufacturer or consider increasing the concentration of the blocking agent (e.g., from 1% BSA to 2% BSA).[3]
-
Optimize Blocking Agent: While many kits provide a specific blocker, if you are developing an assay, the choice of blocking agent is critical. Common options include Bovine Serum Albumin (BSA), casein, or commercial protein-free formulations.[15][16] For some samples, a protein-free blocker may reduce background noise.[17]
-
Potential Cause 3: Reagent Concentration and Quality
-
Scientific Rationale: Using an excessively high concentration of the HRP-conjugated antibody can lead to increased non-specific binding that is not effectively removed by washing.[14][15] Furthermore, the substrate solution can degrade over time, leading to spontaneous color development.
-
Solutions:
-
Check Conjugate Dilution: Carefully double-check your calculations and ensure the HRP-conjugate is diluted exactly as specified in the protocol. Using too much is a common error.[15]
-
Use Fresh Substrate: The TMB substrate should be colorless before being added to the plate.[11] If it has a blue tint, it has already started to react and should be discarded. Prepare it fresh if required by the protocol.
-
Prepare Buffers Freshly: Contaminated or old wash buffers can be a source of high background. It is good practice to prepare fresh buffers.[9]
-
Potential Cause 4: Incubation Conditions
-
Scientific Rationale: Enzyme kinetics are sensitive to time and temperature. Extending the substrate incubation time beyond the recommended range will amplify both the specific signal and the background noise.[18] Similarly, performing incubations at temperatures higher than specified can increase non-specific binding and enzyme activity.[19][20]
-
Solutions:
-
Adhere to Protocol Times: Use a calibrated timer for all incubation steps, especially the final substrate incubation.
-
Maintain Stable Temperature: Ensure the laboratory temperature is stable and within the recommended range (e.g., 18-25°C).[11][20] Avoid placing plates in direct sunlight, under air vents, or on cold benchtops.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic workflow for diagnosing the root cause of high background.
Caption: Systematic troubleshooting workflow for high background in DAS ELISA.
Advanced Troubleshooting & Protocols
Q6: My standards look fine, but I see high background specifically in my sample wells (e.g., urine). What does this indicate?
This pattern strongly suggests a matrix effect . Components within the biological sample itself are interfering with the assay.[3] The urine matrix contains various salts, metabolites, and proteins that can cause non-specific binding or interfere with the antibody-antigen interaction.[7][21]
-
Solution: The most effective way to combat matrix effects is through sample dilution.[7] However, the optimal dilution factor must be determined empirically. A spike-and-recovery experiment is the gold standard for validating your sample dilution and confirming that the matrix is not skewing your results.
Experimental Protocol: Diagnosing and Mitigating Matrix Effects with Spike-and-Recovery
Objective: To identify the minimum sample dilution required to eliminate matrix interference in the this compound ELISA.
Materials:
-
This compound ELISA Kit
-
Pooled sample matrix (e.g., urine from several healthy individuals)
-
DAS Standard from the kit
-
Calibrated micropipettes and tips
-
Microplate reader
Methodology:
-
Prepare a Sample Pool: Create a representative sample pool by combining equal volumes of urine from at least 3-5 different sources. Centrifuge the pool at ~1,500 rpm for 5 minutes to pellet any debris and use the supernatant.[8]
-
Create Serial Dilutions: Prepare a set of serial dilutions of the urine pool using the assay's standard diluent buffer. A recommended starting range is:
-
1:4 (1 part urine + 3 parts diluent)
-
1:8 (1 part urine + 7 parts diluent)
-
1:16 (1 part urine + 15 parts diluent)
-
1:32 (1 part urine + 31 parts diluent)
-
-
Prepare Spiked and Unspiked Samples:
-
For each dilution, prepare two sets of aliquots.
-
"Unspiked" set: These are the dilutions prepared in step 2. They will be used to measure the endogenous DAS level at each dilution.
-
"Spiked" set: Spike the second set of aliquots with a known concentration of DAS standard. The goal is to add a concentration that falls in the middle of the standard curve's range (e.g., if the range is 6.25-200 nM, a spike of 50 nM is appropriate).
-
Spike Control: Prepare a control sample by adding the same amount of DAS standard to the standard diluent buffer alone. This will confirm the true value of the spike.
-
-
Run the ELISA: Assay the following samples in duplicate or triplicate:
-
The complete standard curve.
-
The "Unspiked" dilutions.
-
The "Spiked" dilutions.
-
The "Spike Control".
-
-
Data Analysis and Interpretation:
-
Calculate the concentration of DAS in all samples by interpolating their OD values from the standard curve.
-
Calculate the percent recovery for each dilution using the following formula: % Recovery = [ ( [Spiked Sample] - [Unspiked Sample] ) / ( [Spike Control] ) ] x 100
-
Where [ ] denotes the calculated concentration.
-
-
Organize your data as shown in the table below.
-
Data Presentation: Spike-and-Recovery Results Table
| Dilution Factor | Unspiked Sample Conc. (nM) | Spiked Sample Conc. (nM) | Spike Control Conc. (nM) | % Recovery |
| 1:4 | Value A | Value B | Value C | [(B-A)/C]100 |
| 1:8 | Value D | Value E | Value C | [(E-D)/C]100 |
| 1:16 | Value F | Value G | Value C | [(G-F)/C]100 |
| 1:32 | Value H | Value I | Value C | [(I-H)/C]100 |
References
-
ResearchGate. (2014). Can you help me with a problem with high background in ELISA using human sera? ResearchGate. [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]
-
Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific. [Link]
-
Surmodics. (n.d.). What Causes High Background in ELISA Tests? Surmodics IVD. [Link]
-
MDPI. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Institutes of Health. [Link]
-
ResearchGate. (2021). Can I heat my ELISA at 37C? ResearchGate. [Link]
-
Oxford Academic. (n.d.). Two Enzyme-Linked Immunosorbent Assay (ELISA) Systems for N1, N8-Diacetylspermidine and N1, N12-Diacetylspermine Using Monoclonal Antibodies. The Journal of Biochemistry. [Link]
-
National Institutes of Health. (n.d.). Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer. PMC. [Link]
-
PubMed. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. PubMed. [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Biocompare Bench Tips. [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Sino Biological. [Link]
-
ResearchGate. (n.d.). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. ResearchGate. [Link]
-
2BScientific. (n.d.). Application Guides / ELISA Protocol. 2BScientific. [Link]
-
ResearchGate. (n.d.). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). One-Incubation One-Hour Multiplex ELISA Enabled by Aqueous Two-Phase Systems. PMC. [Link]
-
Immusmol. (2023, September 7). Assessing the polyamine pathway through immunoassays! Immusmol. [Link]
-
Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Biocompare. [Link]
-
National Institutes of Health. (2012, February 1). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. PMC. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. SeraCare. [Link]
-
Idexx. (n.d.). ELISA Technical Guide. Idexx. [Link]
-
YouTube. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]
-
Ruma Gmbh. (2023, August 31). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Ruma Gmbh. [Link]
-
CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
-
Medicinal Chemistry Pharmaceutical, Co., Ltd. (MCP). (n.d.). Urinary Diacetylspermine ELISA Kit. MCP. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. astorscientific.us [astorscientific.us]
- 5. researchgate.net [researchgate.net]
- 6. Urinary Diacetylspermine ELISA Kit | Medicinal Chemistry Pharmaceutical, Co., Ltd. (MCP) [soyaku.co.jp]
- 7. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sceti.co.jp [sceti.co.jp]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. biocompare.com [biocompare.com]
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- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
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- 17. resources.biomol.com [resources.biomol.com]
- 18. seracare.com [seracare.com]
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- 21. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Refining N',N''-Diacetylspermine (DAS) Extraction from Biological Samples
Welcome to the technical support center for the analysis of N',N''-Diacetylspermine (DAS). This guide is designed for researchers, clinical scientists, and drug development professionals who are working to quantify this critical biomarker in complex biological matrices. This compound (also known as N1,N12-diacetylspermine or DiAcSpm) has emerged as a promising, non-invasive biomarker for various malignancies, including colorectal, breast, and lung cancers.[1][2][3][4][5] Its accurate measurement is paramount for clinical research and diagnostics.
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common challenges in DAS extraction and analysis.
Core Principles of DAS Extraction
Understanding the physicochemical properties of this compound is fundamental to designing a robust extraction protocol.
-
Polarity and Charge: As a polyamine, spermine is a polycation at physiological pH. However, the acetylation of its primary amino groups (N' and N'') neutralizes their charge and increases the molecule's hydrophobicity compared to its precursor. This dual nature—possessing a hydrophobic carbon backbone with polar secondary amine and acetyl groups—governs its behavior during extraction.
-
Solubility: DAS is soluble in aqueous solutions and polar organic solvents. Extraction strategies often exploit pH-dependent charge states to selectively retain or elute the molecule from solid-phase extraction (SPE) sorbents.
-
Matrix Complexity: Biological samples like urine, plasma, and tissue homogenates are incredibly complex.[6][7] The primary goal of extraction is to remove interfering substances such as proteins, salts, lipids, and other metabolites that can compromise analytical sensitivity and accuracy.[8]
Generalized DAS Extraction & Analysis Workflow
A typical workflow for DAS quantification involves several critical stages, from sample collection to final data analysis. The choice of specific steps, particularly protein precipitation and SPE, depends on the sample matrix.
Caption: Generalized workflow for this compound extraction and analysis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the extraction workflow.
Stage 1: Sample Collection & Pre-treatment
Question: My DAS concentrations are inconsistent across samples from the same patient collected at different times. What could be the cause?
Answer: This issue often points to pre-analytical variability.
-
Sample Stability: While DAS is generally stable in urine, repeated freeze-thaw cycles can degrade analytes.[1][3] For tissue, it is critical to freeze samples at -80°C immediately after collection to halt enzymatic activity.[7] Aliquot samples upon first thaw to avoid repeated cycling.
-
Normalization: For urine, concentrations can vary significantly with hydration status. It is standard practice to normalize DAS concentration to urinary creatinine to account for dilution.[1]
-
Internal Standard Addition: Ensure your internal standard (IS) is added at the very beginning of the sample preparation process, before any precipitation or extraction steps.[6] This is crucial for correcting variability in extraction efficiency and recovery between samples. A stable isotope-labeled DAS (e.g., ¹³C,¹⁵N-DAS) is the ideal internal standard for LC-MS/MS analysis as it co-elutes and experiences similar matrix effects.[6][9]
Stage 2: Protein Precipitation (Plasma/Serum/Tissue)
Question: After adding acetonitrile/methanol for protein precipitation, my recovery for DAS is low and variable. Why?
Answer: Low recovery after organic solvent precipitation can be due to co-precipitation of the analyte with the protein pellet.
-
Mechanism: Polyamines are known to bind to various macromolecules like proteins.[10] When proteins crash out of solution, they can physically entrap or bind to DAS, pulling it into the pellet.
-
Solution 1: Acidification: A more robust method for polyamines is acid precipitation.[10] Using agents like trichloroacetic acid (TCA) or perchloric acid (PCA) not only denatures proteins effectively but also helps to dissociate DAS from protein binding sites by altering surface charges.[10][11]
-
Solution 2: Optimize Solvent Ratio: If using an organic solvent, ensure the ratio is optimal. A common starting point is 3:1 or 4:1 (solvent:sample). Insufficient solvent may lead to incomplete precipitation and a "gummy" pellet that is difficult to separate from the supernatant.
-
Solution 3: Temperature: Perform the precipitation at low temperatures (e.g., on ice or at 4°C). This can sometimes improve the integrity of the protein pellet and provide a cleaner separation.
Stage 3: Solid-Phase Extraction (SPE)
Question: I am experiencing very low recovery of DAS after SPE. Where could my analyte be going?
Answer: This is a common and multifaceted problem in SPE. The key is to systematically determine at which step the analyte is being lost.[12][13]
Troubleshooting Steps:
-
Analyze All Fractions: Collect and analyze the "flow-through" from the sample loading step, each wash fraction, and the final elution fraction. This will tell you exactly where the DAS is ending up.[12]
-
Check Sample pH (Loading Step): If DAS is found in the load/flow-through fraction , it failed to bind to the sorbent. For cation-exchange or mixed-mode SPE, the sample must be loaded at a pH where DAS is positively charged (pH < pKa of the secondary amines). Adjusting the sample pH with a suitable buffer (e.g., to pH 5-6) is critical for retention.[14][15]
-
Evaluate Wash Solvent Strength: If DAS is found in a wash fraction , your wash solvent is too strong and is prematurely eluting the analyte.[13] The goal of the wash step is to remove interferences that are less strongly bound than your analyte. Reduce the organic content or modify the pH of the wash solvent to be less eluotropic.
-
Optimize Elution Solvent: If little to no DAS is found in any fraction, it is likely irreversibly bound to the sorbent.[13] This means your elution solvent is too weak to displace it. For cation-exchange mechanisms, the elution solvent must contain a component to disrupt the ionic interaction. This is typically achieved by increasing the pH (to neutralize the analyte) or by increasing the ionic strength (to out-compete the analyte for binding sites). A common strategy is to use a volatile basic modifier like ammonium hydroxide in an organic solvent.[14]
| Problem | Likely Cause | Recommended Action |
| Analyte in Load Fraction | Improper pH, sample solvent too strong, flow rate too high. | Adjust sample pH to ensure analyte is charged. Reduce organic content of sample. Decrease loading flow rate.[12][16] |
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash step. Ensure wash pH does not neutralize the analyte.[13] |
| No Analyte in Eluate | Elution solvent is too weak; irreversible binding. | Increase elution solvent strength. For ion-exchange, use a solvent with a higher pH or ionic strength (e.g., add NH₄OH).[12] |
Stage 4: Derivatization (for HPLC-FLD)
Question: My derivatization reaction is inefficient, leading to poor sensitivity with fluorescence detection.
Answer: Derivatization reactions, such as those using dansyl chloride or NBD-Cl, are highly sensitive to reaction conditions.[17][18][19]
-
pH is Critical: Most derivatization reagents that target amines require a basic pH to ensure the amine is deprotonated and nucleophilic.[19] For example, dansylation is often performed in a bicarbonate or borate buffer at pH 9-11.[18][19] Ensure your final sample eluate is pH-adjusted before adding the reagent.
-
Reagent Degradation: Derivatization reagents can be sensitive to light and moisture. Store them correctly (e.g., desiccated, in the dark) and prepare fresh solutions regularly.[18]
-
Reaction Time & Temperature: These reactions are often not instantaneous. Ensure you are allowing sufficient time and the correct temperature for the reaction to complete, as specified in the protocol (e.g., 30 minutes at 70°C).[18] Incomplete reactions will lead to low and variable signal.
Stage 5: LC-MS/MS Analysis
Question: My signal intensity for DAS is suppressed in biological samples compared to the pure standard in solvent. How do I fix this?
Answer: This phenomenon is known as the matrix effect , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, typically causing signal suppression.[8][20][21]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[6] A SIL-IS (e.g., ¹³C,¹⁵N-Diacetylspermine) is chemically identical to the analyte and will be affected by matrix suppression in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized.
-
Improve Sample Cleanup: The cleaner the sample, the lower the matrix effect. Re-optimize your SPE protocol. Consider adding a second, orthogonal cleanup step (e.g., a different SPE chemistry) if suppression is severe.
-
Use Matrix-Matched Calibrants: If a SIL-IS is unavailable, create your calibration curve by spiking known amounts of DAS standard into a blank matrix extract (e.g., urine from a healthy donor that has been processed through your entire extraction procedure). This ensures that your calibrants experience the same matrix effects as your unknown samples, leading to more accurate quantification.[8][22]
-
Dilute the Sample: A simple but effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components, often mitigating the suppression effect. However, you must ensure the final DAS concentration remains above the instrument's limit of quantification.[21]
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for DAS analysis? For LC-MS/MS, a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or deuterium-labeled) this compound is unequivocally the best choice.[6][9] It corrects for analyte loss during sample preparation and for matrix effects during analysis. For HPLC-FLD where a SIL-IS is not useful, a structural analog that behaves similarly during extraction but is chromatographically resolved is preferred, such as 1,7-diaminoheptane (after derivatization).[19]
Q2: Can I use protein precipitation alone without SPE for plasma samples? While possible, it is generally not recommended for sensitive LC-MS/MS analysis. Protein precipitation primarily removes large macromolecules. However, many smaller interfering molecules (salts, phospholipids, other metabolites) remain in the supernatant. These are major contributors to matrix effects and can contaminate the LC-MS system over time. SPE provides a much cleaner extract, leading to more robust and reliable results.
Q3: My tissue samples are very limited in size (5-10 mg). How should I adapt the extraction? Protocols can be successfully downscaled. For small tissue amounts, homogenization can be performed directly in a microtube using a motorized pestle.[7] The extraction volumes should be scaled down proportionally. For example, a protocol suggests using 6.7 µL of extraction buffer per mg of tissue.[7] Using a sensitive analytical method like LC-MS/MS is crucial when working with limited sample mass.
Q4: Do I need to derivatize DAS for LC-MS/MS analysis? No, derivatization is generally not necessary for LC-MS/MS. Modern mass spectrometers are sensitive enough to detect the native, underivatized DAS molecule. Derivatization is primarily used to add a fluorescent or UV-active tag to the molecule, which is required for detection by HPLC-FLD or HPLC-UV.[17][23] Omitting this step simplifies the workflow and removes a potential source of analytical variability.
Detailed Experimental Protocol: Extraction of DAS from Human Urine via SPE
This protocol is a representative method adapted for LC-MS/MS analysis.
1. Materials & Reagents
-
Internal Standard (IS) Stock: Stable Isotope-Labeled this compound (e.g., ¹³C₆,¹⁵N₂-DAS) at 1 µg/mL in 50% methanol.
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., 30 mg / 1 mL).
-
Reagents: Formic acid, Ammonium hydroxide, HPLC-grade Methanol and Water.
-
Wash Buffer: 0.1% Formic Acid in 5% Methanol/Water.
-
Elution Buffer: 5% Ammonium Hydroxide in Methanol.
2. Sample Preparation
-
Thaw frozen urine samples at room temperature. Vortex to mix.
-
Centrifuge samples at 4000 x g for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, combine 100 µL of clarified urine supernatant with 10 µL of IS solution. Vortex to mix.
-
Add 400 µL of 0.1% formic acid in water to acidify and dilute the sample. Vortex.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water, followed by 1 mL of 0.1% formic acid in water through the cartridge. Do not allow the sorbent bed to dry.
-
Loading: Load the entire pre-treated sample (approx. 510 µL) onto the cartridge. Use a slow, consistent flow rate (~1 drop/second).
-
Washing: Pass 1 mL of the Wash Buffer (0.1% Formic Acid in 5% Methanol) through the cartridge to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash buffer.
-
Elution: Place a clean collection tube under the cartridge. Elute the DAS by passing 1 mL of Elution Buffer (5% Ammonium Hydroxide in Methanol) through the sorbent.
4. Final Preparation & Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.
References
- Hirsch, S. et al. (2025). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. [Source details not fully available]
- Kwiecien, N. W., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. [Source details not fully available, but describes a high-throughput LC-MS/MS method for DAS]
-
Tateishi, S., et al. (Date not available). Increase of N 1 ,N 12-diacetylspermine in tissues from colorectal cancer and its liver metastasis. National Institutes of Health (NIH). Available from: [Link]
-
Phenomenex. (Date not available). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. Available from: [Link]
-
St. John-Williams, L., et al. (Date not available). Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis. ACS Omega. Available from: [Link]
-
ResearchGate. (Date not available). Determination of polyamines in urine via electrospun nanofibers–based solid‐phase extraction coupled with GC‐MS and application to gastric cancer patients. ResearchGate. Available from: [Link]
-
Joanneum Research. (Date not available). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). Available from: [Link]
- Sikorska, J., et al. (Date not available). A useful procedure for detection of polyamines in biological samples as a potential diagnostic tool in cancer diagnosis. [Source details not fully available]
-
Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available from: [Link]
-
Gika, H. G., et al. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available from: [Link]
-
Samejima, K., et al. (Date not available). Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy. PubMed. Available from: [Link]
-
Pérez, S., et al. (Date not available). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst (RSC Publishing). Available from: [Link]
-
LCGC International. (2019, June 1). Solving Recovery Problems in SPE. LCGC International. Available from: [Link]
-
ResearchGate. (Date not available). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate. Available from: [Link]
-
Zhang, T., et al. (2021, September 24). N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. National Institutes of Health (NIH). Available from: [Link]
-
ResearchGate. (2025, August 6). Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. ResearchGate. Available from: [Link]
-
Agilent. (Date not available). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods. Agilent. Available from: [Link]
-
Ohnishi, S., et al. (Date not available). Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer. PubMed. Available from: [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
Wikoff, W. R., et al. (2015, August 17). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. National Institutes of Health (NIH). Available from: [Link]
-
Joanneum Research. (2014, February 28). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Grabowski, T. (2022, March 18). Why am I getting less than 100% recovery after solid phase extraction?. ResearchGate. Available from: [Link]
-
ResolveMass Laboratories Inc. (Date not available). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link]
-
Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available from: [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Phenomenex. Available from: [Link]
-
PubMed. (2012, March 28). Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. PubMed. Available from: [Link]
-
Liew, Y. T., et al. (Date not available). Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein. PubMed. Available from: [Link]
- Purity by Absolute qNMR Instructions. (Date not available). [Source details not fully available]
-
Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available from: [Link]
-
Kwiecien, N. W., et al. (2019, May 1). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. eScholarship.org. Available from: [Link]
- Samejima, K., et al. (Date not available). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. [Source details not fully available]
-
Barba, I., et al. (Date not available). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. PMC. Available from: [Link]
-
Agilent. (Date not available). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Agilent. Available from: [Link]
-
University of Tartu. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency. YouTube. Available from: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase of N 1 ,N 12-diacetylspermine in tissues from colorectal cancer and its liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
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- 18. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 19. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. youtube.com [youtube.com]
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- 22. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. actascientific.com [actascientific.com]
Technical Support Center: N',N''-Diacetylspermine Quantification
Welcome to the technical support center for N',N''-Diacetylspermine (DAS) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the accurate measurement of this critical biomarker. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
This compound, a diacetylated derivative of the endogenous polyamine spermine, has emerged as a promising biomarker for various cancers, including colorectal, ovarian, and pediatric cancers.[1][2][3] Its quantification in biological fluids like urine, plasma, and saliva is crucial for clinical research and diagnostics.[4][5] This guide will focus on the two primary analytical methods for DAS quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding this compound quantification.
Q1: What are the primary methods for quantifying this compound?
The two most prevalent and well-validated methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[4][6][7] LC-MS/MS offers high sensitivity and specificity by separating DAS from other molecules before detecting it based on its mass-to-charge ratio.[4][5] ELISA is a high-throughput immunoassay that uses specific antibodies to detect DAS.[6][8]
Q2: Which biological matrices are suitable for this compound analysis?
This compound can be reliably quantified in various human biofluids. Urine is the most commonly used matrix due to the relatively high concentrations of DAS excreted.[1][3][6][9] Plasma, serum, and saliva are also viable matrices, although DAS levels may be lower, necessitating more sensitive analytical methods.[4][5][10]
Q3: Why is an internal standard crucial for LC-MS/MS quantification of this compound?
An internal standard (IS) is essential in LC-MS/MS analysis to correct for variations in sample preparation and instrument response.[11] A stable isotope-labeled version of this compound, such as this compound-d6, is the ideal internal standard as it behaves almost identically to the analyte during extraction and ionization, ensuring high accuracy and precision.[4][5]
Q4: What are the expected concentration ranges of this compound in clinical samples?
The concentration of this compound can vary significantly depending on the biological matrix and the clinical status of the individual. For instance, urinary DAS levels are often elevated in cancer patients.[2][3][9] In pediatric patients, urinary DAS levels can also fluctuate with age.[3] It is crucial to establish a baseline in a healthy control group for comparison.
Q5: How should samples be stored to ensure the stability of this compound?
For long-term stability, it is recommended to store biological samples at -20°C or lower.[12] Studies on salivary polyamines suggest that storage at lower temperatures (-18°C) has the least effect on quantified values, and the addition of ethanol can further stabilize polyamine profiles at higher temperatures.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound quantification.
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient Extraction: The analyte may not be effectively extracted from the sample matrix. 2. Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of DAS. 3. Suboptimal LC-MS/MS Parameters: Incorrect mobile phase, gradient, or mass spectrometer settings. | 1. Optimize Sample Preparation: A two-step liquid-liquid extraction can be effective in removing interfering compounds.[14] Protein precipitation with cold acetonitrile is also a common and effective method.[14] 2. Mitigate Matrix Effects: The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[11] Additionally, optimizing the chromatographic separation to separate DAS from interfering compounds can help. 3. Method Optimization: Systematically optimize the mobile phase composition, gradient elution profile, and MS parameters (e.g., collision energy) to maximize the signal for DAS and its internal standard. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction times, or evaporation steps. 2. Instrument Instability: Fluctuations in the LC pump or mass spectrometer performance. 3. Improper Internal Standard Use: Incorrect concentration or inconsistent addition of the internal standard. | 1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing for all sample preparation steps. Employing automated sample preparation on a 96-well plate format can significantly improve reproducibility.[5] 2. System Suitability Testing: Regularly run quality control (QC) samples to monitor instrument performance. If variability is high, perform system maintenance and calibration. 3. Consistent IS Addition: Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process to account for variability throughout the entire workflow.[11] |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate LC Column or Mobile Phase: Polyamines are polar and can exhibit poor retention and peak shape on standard reversed-phase columns. 2. Column Overloading: Injecting too much sample. | 1. Use Ion-Pairing Agents: The use of volatile ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can improve retention and peak shape for underivatized polyamines.[15] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective separation strategy.[11] 2. Reduce Injection Volume: Dilute the sample or reduce the injection volume to avoid overloading the analytical column. |
| Interference Peaks | 1. Co-eluting Isobaric Compounds: Other molecules in the sample may have the same mass as DAS. 2. Contamination: Contamination from reagents, vials, or the instrument itself. | 1. Optimize Chromatography and MS/MS: Improve chromatographic resolution to separate the interfering peak from the analyte. Utilize multiple reaction monitoring (MRM) with specific precursor-product ion transitions for both DAS and its internal standard to enhance specificity.[16] 2. Run Blanks: Analyze blank samples (solvent and matrix blanks) to identify the source of contamination. Use high-purity solvents and reagents. |
ELISA Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient Washing: Inadequate removal of unbound antibodies or reagents. 2. Cross-Reactivity: The antibody may be binding to other molecules in the sample. 3. Contaminated Reagents: Buffers or solutions may be contaminated. | 1. Optimize Washing Steps: Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. 2. Check Antibody Specificity: Review the manufacturer's data on antibody cross-reactivity. If necessary, consider a sample cleanup step to remove interfering substances. 3. Use Fresh Reagents: Prepare fresh buffers and solutions for each assay. |
| Low Signal or Poor Sensitivity | 1. Inactive Antibody or Antigen: Improper storage or handling of antibodies or standards. 2. Incorrect Incubation Times or Temperatures: Deviation from the recommended protocol. 3. Inappropriate Sample Dilution: The concentration of DAS in the sample may be below the detection limit of the assay. | 1. Proper Reagent Handling: Store all kit components at the recommended temperatures and avoid repeated freeze-thaw cycles. 2. Adhere to Protocol: Strictly follow the incubation times and temperatures specified in the kit protocol. 3. Optimize Sample Dilution: Test a range of sample dilutions to ensure the DAS concentration falls within the linear range of the standard curve. A minimum dilution of 1:4 for urine samples is often recommended.[17] |
| High Coefficient of Variation (CV%) | 1. Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents. 2. Temperature Gradients: Uneven temperature across the microplate during incubation. 3. Edge Effects: Wells at the edge of the plate may behave differently than interior wells. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use good pipetting technique. 2. Ensure Uniform Temperature: Incubate plates in a temperature-controlled environment and allow all reagents to come to room temperature before use. 3. Avoid Edge Wells: If edge effects are suspected, avoid using the outermost wells for samples and standards. |
Experimental Protocols & Workflows
LC-MS/MS Sample Preparation Workflow
The following diagram outlines a typical high-throughput sample preparation workflow for the quantification of this compound in biological fluids.[5]
Caption: High-throughput sample preparation workflow for LC-MS/MS analysis.
ELISA Workflow for this compound Quantification
This diagram illustrates the principle of a competitive ELISA for the quantification of this compound.
Caption: Competitive ELISA workflow for this compound quantification.
Performance Characteristics of Quantification Methods
The following table summarizes the typical performance characteristics of LC-MS/MS and ELISA methods for this compound quantification.
| Parameter | LC-MS/MS | ELISA |
| Lower Limit of Detection (LOD) | 0.0375 ng/mL[5] | 4.53 nM/assay[6] |
| Upper Limit of Quantification (ULOQ) | 750 ng/mL[5] | 145 nM/assay[6] |
| Precision (%RSD or %CV) | < 15%[5] | Within-run: 4.87-5.20% Between-run: 7.53-9.46%[6] |
| Accuracy (% Error) | < 15%[5] | Mean recovery: 101% (range, 96.3-108%)[6] |
| Throughput | High (e.g., 240 samples/day)[5] | High |
References
Sources
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- 3. Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids [escholarship.org]
- 5. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric separation and determination of N1,N12-diacetylspermine in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. sceti.co.jp [sceti.co.jp]
Validation & Comparative
A Comparative Guide to N',N''-Diacetylspermine and Carcinoembryonic Antigen as Tumor Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology, the quest for reliable biomarkers is paramount for early diagnosis, prognosis, and therapeutic monitoring. An ideal tumor marker should be highly sensitive to detect cancer at its nascent stages, specific enough to distinguish malignancy from benign conditions, and easily measurable through non-invasive means. For decades, Carcinoembryonic Antigen (CEA) has been a cornerstone in the management of several cancers, particularly colorectal cancer. However, its limitations in sensitivity for early-stage disease have spurred the search for novel markers. Among the promising candidates is N',N''-Diacetylspermine (DAS), a polyamine metabolite that has demonstrated significant potential, especially in the context of early cancer detection.
This guide provides an in-depth, objective comparison of DAS and CEA, synthesizing experimental data to evaluate their respective performance and clinical utility. We will explore their biochemical origins, analytical methodologies, and comparative effectiveness across various malignancies, offering a data-driven perspective for researchers and clinicians in the field.
Section 1: Biochemical and Biological Foundations
This compound (DAS): A Product of Accelerated Proliferation
This compound is a metabolite of spermine, one of the naturally occurring polyamines essential for cellular processes like proliferation, gene expression, and apoptosis.[1] In malignant transformation, the polyamine metabolic pathway is often upregulated to support rapid and uncontrolled cell growth. This heightened metabolic activity leads to an increased production and subsequent excretion of polyamine derivatives, including DAS.[1]
Because it is a small molecule metabolite, DAS is readily excreted in urine. This fundamental characteristic makes urinary DAS a non-invasive biomarker, a significant advantage in clinical settings, especially for screening purposes.[1] Its levels have been reported to increase even in the early stages of colorectal, breast, and other solid tumors.[1][2]
Caption: Upregulated polyamine metabolism in cancer cells leading to DAS production.
Carcinoembryonic Antigen (CEA): A Glycoprotein of Oncofetal Origin
Carcinoembryonic Antigen (CEA) is a 200 kDa glycoprotein that is primarily produced during fetal development.[3] Its production is largely suppressed after birth, but it can be re-expressed at high levels in various malignancies.[3][4] CEA is classified as a non-specific tumor marker because elevated levels are associated with a wide range of cancers, including colorectal, breast, lung, pancreatic, stomach, and ovarian cancers.[3][5]
CEA is thought to be involved in tumor pathogenesis by inhibiting apoptosis and playing a role in cell adhesion and metastasis.[3][4] It is a serum-based marker, and its levels are widely used in clinical practice, primarily for monitoring disease recurrence and therapeutic response in colorectal cancer patients.[3][6] However, its utility is limited by the fact that levels can also be elevated in various non-malignant conditions (e.g., inflammatory bowel disease, pancreatitis) and in smokers, which can lead to false-positive results.[3][7]
Section 2: Comparative Analysis of Clinical Performance
A direct comparison of DAS and CEA reveals distinct profiles in terms of sample type, primary clinical application, and diagnostic accuracy, particularly for early-stage cancers.
| Feature | This compound (DAS) | Carcinoembryonic Antigen (CEA) |
| Marker Type | Polyamine Metabolite | Glycoprotein |
| Sample Type | Urine (Non-invasive) | Serum/Blood (Invasive) |
| Primary Associated Cancers | Colorectal, Breast, Lung, Gastric, Pancreatobiliary, Ovarian, Hepatocellular Carcinoma[1] | Colorectal, Breast, Lung, Pancreatic, Gastric, Medullary Thyroid, Ovarian[3][4] |
| Primary Clinical Use | Emerging role in early detection and screening[2] | Established role in post-operative monitoring for recurrence and prognosis[3][6] |
| Early-Stage Sensitivity | High. Reported at 60% for Stage 0+I colorectal cancer[2] | Low. Reported at 10% for Stage 0+I colorectal cancer[2] |
| Specificity Issues | Age-dependent variation in pediatric patients | Elevated in smokers and various benign inflammatory conditions[3][7] |
Head-to-Head Data on Diagnostic Sensitivity
Several studies have directly compared the positive rates of urinary DAS and serum CEA in cohorts of patients with various cancers. The data consistently highlights the superior sensitivity of DAS, especially in earlier stages.
A 2023 pilot study provided the following comparative positive rates[1]:
-
Esophageal Cancer: DAS: 33%, CEA: 13%
-
Gastric Cancer: DAS: 40%, CEA: 10%
-
Breast Cancer: DAS: 20%, CEA: 0%
-
Biliary Pancreatic Cancer: DAS: 25%, CEA: 13%
Crucially, in this study, 5 of the 12 patients who were positive for DAS had negative results for all conventional serum markers, including CEA.[1] This suggests that DAS can identify a subset of cancer patients missed by established markers.
For colorectal cancer, a larger study involving 248 patients found the overall sensitivity of urinary DAS to be 75.8%, which was significantly higher than that of serum CEA (39.5%).[2] The most striking difference was in early-stage (TNM Stage 0 + I) patients, where DAS was elevated in 60% of cases, while CEA was positive in only 10%.[2]
Similarly, for breast cancer, DAS showed higher sensitivity than CEA. In one study, the sensitivity of DAS was 46.4% compared to just 3.8% for CEA.[8] Another report found that for early-stage (I + II) breast cancer, DAS was elevated in 28% of patients, whereas CEA was positive in only 3%.[2]
Section 3: Methodologies for Detection
The choice of analytical method is critical for the clinical implementation of any biomarker. Both DAS and CEA have established detection protocols, with recent advancements improving the speed and convenience of DAS measurement.
Experimental Protocol: Measurement of Urinary DAS
Urinary DAS can be measured using a traditional Enzyme-Linked Immunosorbent Assay (ELISA) or, more recently, through a rapid automated method based on colloidal gold aggregation.[8][9] The latter is particularly suited for high-throughput clinical laboratories.
Method: Automated Colloidal Gold Aggregation Immunoassay
-
Principle: This method is a latex agglutination-based turbidimetric immunoassay. It utilizes specific anti-DAS antibodies bound to colloidal gold particles. In the absence of urinary DAS, a DAS-mimic conjugate causes the antibody-gold complexes to aggregate. When DAS is present in the urine sample, it competes for antibody binding, inhibiting the aggregation. The degree of aggregation is inversely proportional to the DAS concentration and is measured by a standard automated biochemical analyzer.[9]
-
Sample Preparation: Collect a mid-stream urine sample. Centrifuge to remove any sediment. No extensive pre-processing is required.
-
Assay Procedure (Automated Analyzer):
-
The urine sample is mixed with the reagent containing the DAS-mimic conjugate.
-
The second reagent, containing the anti-DAS antibody-colloidal gold complex, is added.
-
The mixture is incubated for approximately 10 minutes at 37°C.
-
The change in absorbance (turbidity) is measured photometrically.
-
The DAS concentration is calculated from a standard curve.
-
-
Data Interpretation: The result is typically normalized to the urinary creatinine concentration to account for variations in urine dilution. A pre-determined cut-off value is used to classify the sample as positive or negative.
Caption: Automated workflow for urinary DAS measurement via colloidal gold assay.
Experimental Protocol: Measurement of Serum CEA
CEA is most commonly measured using automated two-step sandwich immunoassays, which offer high sensitivity and reproducibility.[3]
Method: Microparticle Enzyme Immunoassay (MEIA)
-
Principle: In this sandwich assay, a "trapping" anti-CEA antibody is coated onto microparticles. The patient's serum is added, and any CEA present binds to these antibodies. After washing, a second, enzyme-labeled anti-CEA antibody (e.g., conjugated to alkaline phosphatase) is added, which binds to a different epitope on the captured CEA. A substrate is then added, which is converted by the enzyme into a fluorescent or chemiluminescent product. The signal intensity is directly proportional to the CEA concentration.[3]
-
Sample Preparation: Collect a blood sample in a serum separator tube. Allow to clot, then centrifuge to separate the serum.
-
Assay Procedure (Automated Analyzer):
-
Patient serum is incubated with the antibody-coated microparticles.
-
The microparticles are washed to remove unbound serum components.
-
The enzyme-labeled detection antibody is added and incubated.
-
A second wash step removes any unbound detection antibody.
-
A substrate solution is added.
-
The resulting fluorescent or chemiluminescent signal is measured by the analyzer's detector.
-
-
Data Interpretation: The concentration is determined by comparing the signal to a calibration curve. The normal range is typically <3.0 µg/L for non-smokers and <5.0 µg/L for smokers.[3][7]
Caption: Workflow for a typical automated sandwich immunoassay for serum CEA.
Section 4: Synthesis and Future Perspectives
The comparative analysis of this compound and Carcinoembryonic Antigen reveals two markers with distinct, yet potentially complementary, clinical roles.
CEA remains the entrenched standard for post-surgical surveillance and therapeutic monitoring of colorectal cancer. Its prognostic value is well-established, and decades of clinical data support its use in this context.[3] However, its utility as a screening or early diagnostic tool is severely hampered by poor sensitivity in early-stage disease and a lack of specificity.[4]
DAS emerges as a powerful candidate to fill the gap in early cancer detection. The experimental data consistently demonstrates its superior sensitivity for Stage I and II colorectal and breast cancers when compared directly with CEA.[2][8] Its measurement in urine offers a significant advantage in terms of non-invasiveness, making it an attractive option for population-based screening programs. The development of rapid, automated assays further enhances its feasibility for widespread clinical adoption.[1][8]
References
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Nanami, T., Shiratori, F., Suzuki, T., Oshima, Y., Yajima, S., Otsuka, Y., Ogata, H., Funahashi, K., & Shimada, H. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho J Med, 9(1), 29-36. [Link]
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Tariq, H. & Ghias, K. (2024). Carcinoembryonic Antigen. In: StatPearls. StatPearls Publishing. [Link]
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Cleveland Clinic. (2023). CEA Test (Carcinoembryonic Antigen): What It Is & Results. [Link]
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Gackowski, D., Starczak, M., Gloc, E., & Zarakowska, E. (2024). Carcinoembryonic Antigen (CEA): Origin, Role in Oncology, and Concentrations in Serum and Peritoneal Fluid. International Journal of Molecular Sciences, 25(11), 5727. [Link]
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Colorectal Cancer Alliance. (n.d.). Carcinoembryonic Antigen (CEA) Biomarker. [Link]
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Okubo, T., Tsuchida, M., Mogami, T., Hoshino, T., Yanagi, Y., Kawakita, M., & Uchida, H. (2021). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study. Pediatric Surgery International, 37, 1509–1515. [Link]
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Tsujinaka, T., Kishi, K., Konishi, F., Sugamura, Y., Ba-Ky, T., & Kawakita, M. (2012). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Experimental and Therapeutic Medicine, 3(2), 241–245. [Link]
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Hiramatsu, K., Takahashi, K., Yamaguchi, T., Matsumoto, H., Miyamoto, H., Tanaka, S., Tanaka, C., Tamamori, Y., Imajo, M., Kawaguchi, M., Toi, M., Mori, T., & Kawakita, M. (2005). N1,N12-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. Clinical Cancer Research, 11(8), 2986-2990. [Link]
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Kawakita, M., Hiramatsu, K., Yanagiya, M., Doi, Y., & Kosaka, M. (2011). Determination of N1,N12-Diacetylspermine in Urine: A Novel Tumor Marker. In: Methods in Molecular Biology. [Link]
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Umemori, Y., Ohe, Y., Kuribayashi, K., Tsuji, N., Nishidate, T., Kameshima, H., Hirata, K., & Watanabe, N. (2010). Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. Clinica Chimica Acta, 411(23-24), 1894-1899. [Link]
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Human Metabolome Database. (2022). N1,N12-Diacetylspermine (HMDB0002172). [Link]
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Li, R., Li, Y., Wu, Y., Wang, Y., Zhang, D., & Yuan, C. (2021). N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. Oxidative Medicine and Cellular Longevity, 2021, 6649583. [Link]
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A Comparative Guide to N',N''-Diacetylspermine and N1,N8-diacetylspermidine in Cancer Detection
This guide provides an in-depth, objective comparison of two prominent acetylated polyamine biomarkers, N',N''-diacetylspermine (DAS) and N1,N8-diacetylspermidine (DASpd), in the context of cancer detection and prognosis. We will delve into their biochemical origins, compare their diagnostic performance using published experimental data, and detail the methodologies for their quantification.
Introduction: The Significance of Polyamine Metabolism in Oncology
Polyamines—such as spermine and spermidine—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and growth.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated biosynthesis and uptake to sustain their rapid proliferation.[1][2] This metabolic shift leads to increased intracellular concentrations of polyamines and their metabolic byproducts.
The catabolism of polyamines is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which is often highly inducible in cancer.[3][4][5] SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of this compound (DAS) and N1,N8-diacetylspermidine (DASpd), respectively.[2][3] These acetylated forms are readily exported from cells and can be detected in bodily fluids like urine and blood, making them highly valuable, non-invasive biomarker candidates for various malignancies.[2][6]
Biochemical Origins: The SSAT-Driven Pathway
The production of DAS and DASpd is a direct consequence of the polyamine catabolic pathway, which is frequently hyperactivated in neoplastic cells. The process begins with the amino acid ornithine and proceeds through a series of enzymatic steps. The rate-limiting enzyme in this pathway is SSAT.
The oncogene MYC, a driver in many cancers like triple-negative breast cancer, transcriptionally targets ornithine decarboxylase, the first enzyme in the polyamine synthesis pathway, leading to increased polyamine flux.[7] This heightened synthesis is balanced by an active catabolic process, mediated by SSAT, which acetylates spermine and spermidine. This acetylation neutralizes their positive charges, facilitating their export from the tumor cell into the circulation and subsequent excretion in urine.
Caption: Polyamine catabolic pathway leading to DAS and DASpd formation.
Comparative Performance in Cancer Detection
Numerous studies have evaluated urinary DAS and DASpd as potential biomarkers for various cancers. While both are frequently elevated in cancer patients compared to healthy controls, their diagnostic sensitivity often differs, with DAS generally emerging as the more sensitive marker.
In a study evaluating patients with breast and colorectal cancers, urinary DAS demonstrated significantly higher sensitivity than DASpd.[8] For breast cancer, DAS had a sensitivity of 46.4%, while DASpd's was only 14.2%.[8] A similar trend was observed in colorectal cancer patients, where DAS showed a sensitivity of 69.6% compared to 36.3% for DASpd.[8][9] These findings suggest that DAS may be a more powerful tool for initial cancer screening.[8]
The utility of these markers extends to other cancers, including lung, ovarian, and pancreatic cancer.[10][11][12] For instance, urinary DAS has been identified as a prognostic marker for non-small-cell lung cancer (NSCLC).[11] While both markers show promise, their lack of absolute specificity to a single cancer type underscores the importance of considering them within a broader diagnostic context or as part of a biomarker panel.[10][11]
Performance Data Summary
| Biomarker | Cancer Type | Sample Matrix | Sensitivity (%) | Specificity (%) | Key Findings & Reference |
| This compound (DAS) | Colorectal Cancer | Urine | 69.6% | - | Higher sensitivity than CEA and CA 19-9.[8][9] |
| N1,N8-diacetylspermidine (DASpd) | Colorectal Cancer | Urine | 36.3% | - | Less sensitive than DAS in the same cohort.[8][9] |
| This compound (DAS) | Breast Cancer | Urine | 46.4% | - | Higher sensitivity than CEA and CA 15-3.[8] |
| N1,N8-diacetylspermidine (DASpd) | Breast Cancer | Urine | 14.2% | - | Significantly lower sensitivity compared to DAS.[8] |
| This compound (DAS) | Ovarian Cancer | Urine | 86.5% | 65.2% | Better sensitivity but lower specificity than CA125.[10] |
| This compound (DAS) | Gastric Cancer | Urine | 40.0% | - | Positive rate of 40% in a pilot study.[12] |
| This compound (DAS) | Esophageal Cancer | Urine | 33.0% | - | Positive rate of 33% in a pilot study.[12] |
| N1,N8-diacetylspermidine (DASpd) | Pancreatic Cancer | Saliva | - | - | Showed the highest AUC value (0.865) among salivary polyamines for detecting high-risk patients.[13] |
Note: Specificity data is not always reported in comparative sensitivity studies. The table reflects available data from the cited sources.
Head-to-Head Comparison: DAS vs. DASpd
| Feature | This compound (DAS) | N1,N8-diacetylspermidine (DASpd) |
| Biochemical Precursor | Spermine | Spermidine |
| Diagnostic Sensitivity | Generally higher across multiple cancer types, particularly in colorectal and breast cancer.[8] | Generally lower than DAS when measured in the same patient cohorts.[8][9] |
| Clinical Utility | Investigated for screening, diagnosis, prognosis, and monitoring treatment response.[6][8][11][14] | Also useful in distinguishing cancer patients from healthy controls, but often as a secondary marker to DAS.[6] |
| Reported Malignancies | Colorectal, Breast, Lung, Ovarian, Pancreatic, Gastric, Urogenital.[2][10][12] | Colorectal, Breast, Urogenital, Pancreatic.[6][9][13] |
Expert Insight: The consistently higher sensitivity of DAS compared to DASpd may reflect underlying tumor biology. The enzymatic conversion and subsequent export of diacetylated spermine might be a more pronounced or deregulated process in many cancers compared to that of diacetylated spermidine. This makes DAS a more robust candidate for a primary screening biomarker. However, the combined measurement of both could provide additional diagnostic or prognostic information.[6]
Experimental Protocols for Quantification
Accurate and reproducible quantification is paramount for the clinical validation of any biomarker. The low concentrations of DAS and DASpd in biological matrices necessitate highly sensitive analytical methods.[15]
A. Recommended Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like acetylated polyamines. Its high specificity and sensitivity allow for precise measurement even at low physiological concentrations.
Step-by-Step Workflow for Urinary DAS/DASpd Analysis via LC-MS/MS:
-
Sample Collection & Preparation:
-
Collect mid-stream urine samples. For consistency, first-morning voids are often preferred.
-
Centrifuge the sample (e.g., at 2000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Sample Pre-treatment (Crucial for Matrix Effect Reduction):
-
Thaw samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., isotopically labeled DAS/DASpd) to a small volume of urine.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. Some protocols may require a solid-phase extraction (SPE) step for further cleanup and concentration.[16][17]
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into an HPLC or UHPLC system.
-
Use a suitable column (e.g., a reversed-phase C18 or a HILIC column) to separate DAS and DASpd from other urine components.
-
Employ a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Detection and Quantification (MS/MS):
-
The column eluent is directed into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte (e.g., m/z for DAS) and a specific product ion generated after fragmentation. This two-stage filtering provides exceptional specificity.
-
Quantify the analytes by comparing the peak area of the endogenous analyte to that of the known concentration of the internal standard.
-
Caption: Standard LC-MS/MS workflow for biomarker quantification.
B. Alternative Method: Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) and colloidal gold agglutination methods have also been developed for quantifying these markers.[8][12]
-
Advantages: Higher throughput, lower cost, and do not require a mass spectrometer.
-
Disadvantages: Can be susceptible to cross-reactivity, potentially leading to lower specificity compared to LC-MS/MS. They are excellent for screening large numbers of samples, but positive results should ideally be confirmed by a reference method like LC-MS/MS.
Conclusion and Future Directions
Both this compound and N1,N8-diacetylspermidine are valuable, non-invasive biomarkers that reflect the dysregulated polyamine metabolism characteristic of many cancers. The existing body of evidence strongly suggests that This compound (DAS) exhibits superior sensitivity compared to N1,N8-diacetylspermidine (DASpd) for the detection of several common malignancies, most notably colorectal and breast cancer. Its potential as a primary screening tool is significant.
For researchers and drug development professionals, these findings have several implications:
-
Clinical Trials: DAS should be prioritized in future clinical validation studies for early cancer detection and as a potential surrogate endpoint for therapies targeting polyamine metabolism.
-
Companion Diagnostics: For drugs that modulate SSAT activity or polyamine synthesis, urinary DAS could serve as a pharmacodynamic biomarker to assess treatment effectiveness.[14]
-
Biomarker Panels: The diagnostic power of these markers could be enhanced by incorporating them into a multi-analyte panel with other established cancer biomarkers to improve both sensitivity and specificity.
Future research should focus on large-scale, prospective clinical trials to definitively establish the clinical utility and specific cut-off values for DAS and DASpd in different cancer types and at various stages of the disease.
References
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The Emerging Role of N',N''-Diacetylspermine as a Pan-Cancer Biomarker: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer diagnostics, the quest for non-invasive, sensitive, and specific biomarkers is paramount. Among the metabolites that have garnered significant attention, N',N''-Diacetylspermine (DAS), a polyamine derivative, is emerging as a powerful tool for the early detection and monitoring of various malignancies. This guide provides a comprehensive comparative analysis of DAS in different cancers, delving into its diagnostic performance, the underlying biological rationale, and the methodologies for its detection.
The Biological Significance of Polyamines and this compound in Carcinogenesis
Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. This compound is a specific catabolite of spermine, and its elevated levels in biological fluids, particularly urine and serum, are strongly associated with the presence of cancerous tumors.[1][2] This elevation is a direct consequence of the accelerated polyamine metabolism within cancer cells, making DAS a promising indicator of tumorigenesis.
The metabolic pathway leading to the formation of this compound is a critical aspect of its utility as a biomarker. The diagram below illustrates the key enzymatic steps involved in polyamine metabolism and the generation of DAS.
Figure 1: Simplified Polyamine Metabolic Pathway. This diagram illustrates the key enzymes and steps in the conversion of ornithine to polyamines and ultimately to the excreted biomarker this compound (DAS).
Comparative Analysis of this compound Across Different Cancers
The diagnostic utility of DAS has been investigated in a multitude of cancers, with promising results demonstrating its potential as a broad-spectrum tumor marker. Urinary DAS, in particular, has shown significant promise due to the non-invasive nature of sample collection.[3][4]
Colorectal Cancer (CRC)
Urinary DAS has emerged as a highly sensitive marker for CRC, notably for early-stage detection where current biomarkers like carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9) often fall short.[5][6] Studies have shown that urinary DAS is elevated in a significant percentage of patients with early-stage CRC, including those with tumors confined to the mucous membranes.[3][4]
| Biomarker | Sensitivity for CRC (Overall) | Sensitivity for Early-Stage CRC (Stage 0+I) | Reference |
| Urinary DAS | 75.8% | 60% | [5] |
| Serum CEA | 39.5% | 10% | [5] |
| Serum CA19-9 | 14.1% | 5% | [5] |
The significantly higher sensitivity of urinary DAS, especially in the crucial early stages, underscores its potential to revolutionize CRC screening protocols.[5]
Breast Cancer
Similar to its performance in CRC, urinary DAS has demonstrated superior sensitivity compared to established markers for breast cancer, such as CEA and cancer antigen 15-3 (CA15-3).[5] This is particularly evident in early-stage disease.
| Biomarker | Sensitivity for Breast Cancer (Overall) | Sensitivity for Early-Stage Breast Cancer (Stage I+II) | Reference |
| Urinary DAS | 60.2% | 28% | [5] |
| Serum CEA | 37.3% | 3% | [5] |
| Serum CA15-3 | 37.3% | 0% | [5] |
Lung Cancer
In non-small-cell lung cancer (NSCLC), both serum and urinary DAS have been identified as valuable biomarkers.[1][7] Serum DAS levels were found to be elevated up to 6 months before a clinical diagnosis of NSCLC, highlighting its potential as a pre-diagnostic marker.[7] Furthermore, urinary DAS has been shown to be a prognostic marker for NSCLC.[1]
Ovarian Cancer
A study on postmenopausal women with adnexal masses found that urinary DAS was significantly elevated in malignant versus benign ovarian tumors.[8] It also showed better sensitivity than the commonly used marker CA125 in distinguishing between benign and malignant conditions.[8]
| Biomarker | Sensitivity for Ovarian Cancer | Specificity for Ovarian Cancer | Reference |
| Urinary DAS | 86.5% | 65.2% | [8] |
| Serum CA125 | 75.7% | 69.6% | [8] |
Other Cancers
Elevated urinary DAS levels have also been reported in various other cancers, including esophageal, gastric, pancreatobiliary, and hepatocellular carcinoma, as well as malignant lymphoma in pediatric patients.[9] A pilot study investigating urinary DAS in several solid tumors reported positive rates of 33% in esophageal cancer, 40% in gastric cancer, and 25% in biliary pancreas cancer.[9]
Methodologies for the Detection of this compound
The accurate and reliable quantification of DAS is crucial for its clinical application. Several analytical methods have been developed, each with its own set of advantages and limitations.
Experimental Workflow for DAS Detection
The general workflow for the analysis of DAS in biological samples involves sample collection, preparation, analytical measurement, and data analysis.
Figure 2: General Experimental Workflow for this compound (DAS) Analysis. This diagram outlines the key stages from sample collection to clinical interpretation for various analytical methods.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay using specific antibodies against DAS.[4] | High throughput, suitable for screening large numbers of samples, relatively inexpensive.[6] | Potential for cross-reactivity, may have lower specificity compared to mass spectrometry. |
| High-Performance Liquid Chromatography (HPLC) | Separation of DAS from other components in a sample based on its physicochemical properties, followed by detection (e.g., UV, fluorescence).[4][6] | Good separation efficiency, can be coupled with various detectors for quantification. | Can be time-consuming, may require derivatization for sensitive detection. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC followed by highly specific and sensitive detection by mass spectrometry.[2] | Gold standard for specificity and sensitivity, allows for the simultaneous quantification of multiple polyamines.[2] | High instrument cost, requires specialized expertise for operation and data analysis. |
| Colloidal Gold Aggregation | Immunoassay based on the aggregation of antibody-coated gold nanoparticles in the presence of DAS, leading to a measurable color change.[6] | Rapid (results in ~10 minutes), can be automated, suitable for point-of-care testing.[3] | May have limitations in sensitivity for very low concentrations. |
Detailed Methodological Considerations
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This is a competitive assay where DAS in the sample competes with a known amount of labeled DAS for binding to a limited number of specific antibody sites coated on a microplate. The amount of bound labeled DAS is inversely proportional to the concentration of DAS in the sample.
-
Protocol Outline:
-
Coat microtiter plate wells with anti-DAS antibodies.
-
Block non-specific binding sites.
-
Add standards and urine/serum samples, followed by the addition of enzyme-conjugated DAS.
-
Incubate to allow for competitive binding.
-
Wash away unbound reagents.
-
Add a substrate for the enzyme, leading to a colorimetric reaction.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the DAS concentration based on a standard curve.
-
-
Causality: The choice of a competitive format is ideal for small molecules like DAS. The specificity of the antibody is the most critical factor determining the accuracy of the assay.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. The sample is first separated on an LC column, and then the eluted compounds are ionized and fragmented. The specific parent-to-daughter ion transitions for DAS are monitored for quantification.
-
Protocol Outline:
-
Sample Preparation: Perform solid-phase extraction (SPE) or protein precipitation to clean up the sample and enrich for polyamines.
-
LC Separation: Inject the prepared sample onto a suitable LC column (e.g., reversed-phase or HILIC) to separate DAS from other matrix components.
-
MS/MS Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor specific multiple reaction monitoring (MRM) transitions for DAS and its internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations and quantify the DAS in the samples by comparing their peak areas to the standard curve.
-
-
Causality: The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision. The specificity of MRM transitions minimizes interferences from other molecules.[10]
Conclusion and Future Perspectives
This compound has demonstrated considerable promise as a non-invasive biomarker for a wide range of cancers, often outperforming established markers, particularly in the context of early-stage detection. The availability of various analytical methods, from high-throughput screening assays like ELISA and colloidal gold aggregation to the highly specific LC-MS/MS, provides a versatile toolkit for both research and clinical applications.
Future research should focus on large-scale validation studies across diverse populations to firmly establish the clinical utility of DAS for specific cancer types. Furthermore, investigating the potential of DAS in monitoring treatment response and predicting disease recurrence could further solidify its role in personalized cancer management. The continued development of rapid, cost-effective, and point-of-care detection methods will be instrumental in translating the potential of this promising biomarker into routine clinical practice.
References
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Kawakita, M., Hiramatsu, K., Yanagiya, M., Doi, Y., & Kosaka, M. (2011). Determination of N1, N12-diacetylspermine in Urine: A Novel Tumor Marker. Methods in Molecular Biology, 720, 367-378. [Link]
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Tsubaki, M., Komai, M., Fujimoto, S., Itoh, T., Imano, M., Ishida, T., ... & Nishida, S. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Solid Cancers. Anticancer Research, 43(3), 1269-1276. [Link]
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Fahrmann, J. F., & Hanash, S. M. (2016). N1, N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Biochemistry & Analytical Biochemistry, 5(2), 1-3. [Link]
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Hiramatsu, K., Takahashi, K., Yamaguchi, T., Matsumoto, H., Miyamoto, H., Tanaka, S., ... & Kawakita, M. (2005). N1, N12-diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research, 11(8), 2986-2990. [Link]
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Kar, A., & Wishart, D. S. (2024). A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. Analytical Biochemistry, 690, 115717. [Link]
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Tsujinaka, T., Hirao, M., Kawakita, M., & Hiramatsu, K. (2012). The clinical usefulness of urinary N1, N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Experimental and Therapeutic Medicine, 3(2), 241-245. [Link]
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Wikoff, W. R., Hanash, S., DeFelice, B., Miyamoto, S., Barnett, M., Zhao, Y., ... & Fiehn, O. (2015). Diacetylspermine is a novel prediagnostic serum biomarker for non–small-cell lung cancer and has additive performance with pro-surfactant protein B. Journal of Clinical Oncology, 33(33), 3880-3886. [Link]
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ResearchGate. (n.d.). LC−MS and LC−MS/MS of MF 202.1326 to provide structural information... [Image]. Retrieved from [Link]
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Niemi, R. J., Roine, A. N., Häkkinen, M. R., Kumpulainen, P. S., Keinänen, T. A., Vepsäläinen, J., ... & Heinonen, S. (2017). Urinary Polyamines as Biomarkers for Ovarian Cancer. International Journal of Gynecological Cancer, 27(7), 1360-1366. [Link]
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Scilit. (2026). Zwitterionic molecularly imprinted polymers for selective capillary microextraction of N1,N12-Diacetylspermine (DiAcSpm) from breast cancer. Retrieved from [Link]
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Honda, S., et al. (2021). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study. Pediatrics International, 63(1), 52-58. [Link]
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A Senior Application Scientist's Guide to Confirming N',N''-Diacetylspermine Findings with Mass Spectrometry
Introduction: The Rise of N',N''-Diacetylspermine as a Key Biomarker
This compound (DAS), an acetylated polyamine, has emerged from the broader field of metabolomics as a significant biomarker, particularly in oncology.[1][2][3][4] Elevated levels of DAS in biological fluids such as urine and plasma have been strongly associated with various cancers, including colorectal, breast, prostate, and ovarian cancers.[1][3][4] Its potential to detect cancer at early stages makes it a molecule of profound interest for researchers, clinicians, and drug development professionals.[1][3][4]
However, the promise of any biomarker hinges on the ability to measure it accurately and reliably. The low physiological concentrations of DAS and the presence of structurally similar isomers in complex biological matrices present significant analytical challenges.[2][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technology for this task, offering unparalleled sensitivity and specificity.
This guide provides a comparative analysis of common LC-MS/MS workflows for the quantification of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind critical experimental choices, from sample preparation to data acquisition, to empower you to develop and validate a robust, trustworthy analytical method.
The Analytical Challenge: Why is DAS Quantification Difficult?
Confirming DAS findings requires overcoming several intrinsic hurdles. The primary challenge is one of specificity—distinguishing DAS from its structural isomers, such as N¹,N⁸-diacetylspermidine, which can co-exist in biological samples and may have similar fragmentation patterns. Furthermore, DAS is often present at low nanomolar concentrations, demanding highly sensitive detection methods.[5] Finally, the biological matrix itself (urine, plasma, saliva) is a complex mixture containing salts, proteins, and other metabolites that can interfere with analysis through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal, leading to inaccurate quantification.
Comparative Analysis of Mass Spectrometry Workflows
The choice of analytical workflow is a critical decision that impacts throughput, sensitivity, and robustness. We will compare two primary strategies: direct analysis without chemical derivatization and an alternative approach involving derivatization to enhance analytical performance.
Workflow 1: Direct Analysis via Hydrophilic Interaction/Ion-Pairing LC-MS/MS
This "dilute-and-shoot" approach, often preceded by a simple sample clean-up, is favored for its speed and simplicity. The core of this method relies on advanced chromatographic techniques to retain and separate the highly polar DAS molecule from interferences.
Causality Behind the Choices:
-
Sample Preparation: The goal is to remove major interferences like proteins and phospholipids while maximizing the recovery of DAS. Protein precipitation is fast but less clean. Solid-Phase Extraction (SPE) offers a more thorough clean-up by selectively binding and eluting the analyte, significantly reducing matrix effects.[6]
-
Chromatography: Standard reversed-phase (C18) columns offer poor retention for polar molecules like DAS. Therefore, two alternatives are common:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[7]
-
Ion-Pairing Chromatography: A hydrophobic ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase.[6][8] It pairs with the positively charged amine groups on DAS, increasing its hydrophobicity and enabling retention on a traditional C18 column.
-
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as deuterated this compound (d8-DAS), is non-negotiable for accurate quantification.[9] The SIL-IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization but is distinguished by its higher mass. By calculating the ratio of the analyte signal to the SIL-IS signal, any variations or losses during the analytical process are effectively normalized.
Workflow Diagram: Direct Analysis of this compound
Caption: Workflow for direct LC-MS/MS analysis of diacetylspermine.
Protocol: Direct Quantification of DAS in Human Urine
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex for 15 seconds to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of a 100 ng/mL d8-DAS working solution (in 50:50 methanol:water). Vortex briefly.
-
Sample Dilution/Clean-up (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute the spiked sample with 400 µL of 0.1% formic acid in water.
-
Load the entire diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC).
-
LC-MS/MS Analysis:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor precursor-to-product ion transitions (e.g., for DAS: m/z 289.3 -> 112.1; for d8-DAS: m/z 297.3 -> 116.1). Collision energy and other source parameters must be optimized for the specific instrument.
-
Workflow 2: Analysis with Chemical Derivatization
This strategy involves chemically modifying the primary and secondary amine groups of DAS to improve its analytical characteristics. Derivatization can enhance hydrophobicity (improving retention on C18 columns), increase ionization efficiency, and sometimes alter fragmentation patterns to yield more specific product ions.
Causality Behind the Choices:
-
Derivatizing Agent: Agents like dansyl chloride or isobutyl chloroformate are commonly used.[10][11] They react with amine groups to add a bulky, non-polar moiety. The choice of agent depends on the desired properties and compatibility with the LC-MS system. Dansylation, for example, adds a fluorescent tag, but more importantly for MS, it significantly increases the mass and hydrophobicity of the analyte.
-
Advantages: This approach can lead to lower limits of quantification and provides an additional layer of selectivity, as only compounds with reactive amine groups will be detected. It can also simplify chromatography by moving the analyte away from the polar, unretained fraction.
-
Disadvantages: The primary drawback is the addition of multiple steps to the sample preparation, which increases time, cost, and the potential for introducing variability or sample loss. The derivatization reaction itself must be optimized for efficiency and completeness.
Workflow Diagram: Derivatization-Based Analysis of this compound
Caption: Workflow for derivatization-based LC-MS/MS analysis.
Comparison of Analytical Workflows
| Feature | Direct Analysis (Workflow 1) | Derivatization Analysis (Workflow 2) | Rationale & Expert Insight |
| Throughput | High | Low to Medium | Direct analysis has fewer steps, making it ideal for large-scale clinical studies. Derivatization adds significant time per sample. |
| Sensitivity | Good to Excellent | Potentially Higher | Derivatization can improve ionization efficiency, pushing detection limits lower for trace-level analysis. |
| Robustness | High | Medium | Fewer manual steps in direct analysis reduce opportunities for error and variability. Derivatization reactions can be sensitive to matrix components. |
| Development Time | Shorter | Longer | Optimizing a derivatization reaction and subsequent clean-up is a complex process requiring significant method development. |
| Cost per Sample | Lower | Higher | Derivatization reagents and additional consumables (SPE cartridges, solvents) increase the cost. |
| Applicability | Ideal for screening, clinical trials, and when speed is critical. | Best for discovery, studies requiring the absolute lowest detection limits, or when direct analysis fails due to interferences. |
Method Validation: The Cornerstone of Trustworthy Data
A method is only as good as its validation. For a biomarker assay that could influence clinical decisions, rigorous validation is paramount to ensure the data is reliable and reproducible. The principles outlined in the FDA's guidance on bioanalytical method validation serve as an authoritative framework.[12][13][14]
A Self-Validating System: The validation process is a self-validating system because it forces an objective assessment of the method's performance under realistic conditions. Each parameter tests a different aspect of the method's reliability.
| Validation Parameter | Why It's Critical for DAS Analysis | Typical Acceptance Criteria |
| Selectivity & Specificity | Ensures the method is measuring only DAS and not co-eluting isomers or matrix components. This is the most critical parameter for this analyte. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples. |
| Accuracy & Precision | Accuracy (closeness to the true value) and precision (reproducibility) define the method's reliability. | Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | Defines the quantitative range of the assay. | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria. |
| Lower Limit of Quant. (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. Must be at or below expected physiological levels. | Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria. |
| Matrix Effect | Assesses the signal suppression or enhancement caused by the biological matrix. Essential for ensuring different patient samples can be compared. | CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Stability | Confirms that DAS concentration does not change during sample collection, storage (freeze-thaw cycles, long-term), and processing. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The accurate confirmation of this compound levels by mass spectrometry is a robust and achievable goal. The choice between a direct analysis workflow and one involving chemical derivatization is a strategic decision based on the specific requirements of the study, including desired throughput, sensitivity, and available resources.
Direct analysis using HILIC or ion-pairing LC-MS/MS offers a rapid and robust solution suitable for most applications, especially in a high-throughput clinical or research setting. The derivatization approach, while more complex, provides a powerful alternative when maximum sensitivity is required.
Regardless of the chosen path, the ultimate trustworthiness of the findings rests upon two pillars: the meticulous use of a stable isotope-labeled internal standard and a comprehensive method validation that adheres to established regulatory guidelines.[12][15] By understanding the causality behind each experimental step and rigorously validating the entire workflow, researchers can generate high-quality, defensible data, paving the way for this compound to realize its full potential as a transformative clinical biomarker.
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Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
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Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. (n.d.). Europe PMC. Retrieved January 24, 2026, from [Link]
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Zwitterionic molecularly imprinted polymers for selective capillary microextraction of N1,N12-Diacetylspermine (DiAcSpm) from breast cancer. (2024). Scilit. Retrieved January 24, 2026, from [Link]
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A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. (2021). PubMed. Retrieved January 24, 2026, from [Link]
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Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
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Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 24, 2026, from [Link]
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N1,N12-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. (2005). AACR Journals. Retrieved January 24, 2026, from [Link]
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Validation of Analytical Methods for Biomarkers Employed in Drug Development. (2010). NIH. Retrieved January 24, 2026, from [Link]
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Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry. (2008). PubMed. Retrieved January 24, 2026, from [Link]
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Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. (n.d.). Stanford University Mass Spectrometry. Retrieved January 24, 2026, from [Link]
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Biomarker Guidances and Reference Materials. (2024). FDA. Retrieved January 24, 2026, from [Link]
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N(1),N(12)-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- And Late-Stage Colorectal and Breast Cancers. (2005). PubMed. Retrieved January 24, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). LinkedIn. Retrieved January 24, 2026, from [Link]
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Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]
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Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to the Clinical Validation of Urinary N',N''-Diacetylspermine Tests
An In-Depth Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
The quantification of urinary N',N''-diacetylspermine (DAS) is gaining significant traction as a non-invasive biomarker for various malignancies, including colorectal, breast, ovarian, and non-small-cell lung cancers. Elevated levels of polyamines, such as DAS, in biological fluids have long been associated with cell proliferation and cancer. Unlike traditional tumor markers, urinary DAS shows promise in detecting cancers at earlier stages, a critical factor for improving patient outcomes. This guide provides a comprehensive comparison of the primary analytical methods used for the clinical validation of urinary DAS tests, offering insights into their principles, performance characteristics, and practical applications.
The Clinical Significance of Urinary this compound
This compound is a minor polyamine in human urine, typically constituting less than 0.5% of the total polyamine species. Its concentration, however, has been shown to be significantly elevated in the urine of cancer patients. This observation has spurred the development of various analytical methods to accurately and reliably quantify urinary DAS for clinical research and potential diagnostic use. The ease and non-invasive nature of urine collection make urinary DAS an attractive candidate for a screening and monitoring biomarker.
Core Analytical Methodologies: A Head-to-Head Comparison
The two predominant
evaluating the diagnostic accuracy of N',N''-Diacetylspermine
A Comparison Guide to the Diagnostic Accuracy of N',N''-Diacetylspermine
Introduction: The Unmet Need for Superior Cancer Biomarkers
In the landscape of oncological diagnostics, the quest for non-invasive, sensitive, and specific biomarkers is a perpetual endeavor. Traditional biomarkers, while clinically useful, often lack the sensitivity for early-stage detection or the specificity to distinguish malignant conditions from benign pathologies, leading to invasive follow-up procedures and patient anxiety. Polyamines, small polycationic molecules essential for cell growth and proliferation, have long been associated with cancer due to their dysregulated metabolism in tumor cells.[1][2] This guide focuses on a particularly promising polyamine metabolite, this compound (DAS), and evaluates its diagnostic accuracy in comparison to established biomarkers.
Elevated levels of polyamines have been linked to various cancers, including those of the breast, colon, lung, and prostate.[1] Their metabolic products, such as DAS, are excreted in urine, offering a truly non-invasive window into the body's metabolic state.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of urinary DAS against current standards of care, grounded in experimental evidence and field-proven insights.
This compound (DAS): A Promising Urinary Biomarker
This compound is a metabolic byproduct of spermine, one of the major polyamines in the body. In cancerous states, the accelerated proliferation of cells leads to an upregulation of polyamine metabolism, resulting in increased production and subsequent urinary excretion of acetylated derivatives like DAS.[5] This makes urinary DAS a compelling candidate for a cancer biomarker.[6][7] Its utility has been investigated in a variety of malignancies, including colorectal, breast, prostate, lung, and pancreatic cancers.[6]
One of the most significant advantages of urinary DAS is its potential for early cancer detection. Studies have shown that urinary DAS levels can be elevated even in the initial stages of colorectal and breast cancers, a critical window where intervention is most effective.[3][4][8]
The Metabolic Origin of this compound
The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound from its precursor, spermine. This process is often accelerated in cancer cells.
Caption: Simplified polyamine catabolic pathway.
Comparative Analysis of Diagnostic Accuracy
The true measure of a biomarker's utility lies in its performance against existing diagnostic tools. Here, we present a comparative analysis of urinary DAS with established serum biomarkers for colorectal and breast cancer.
Colorectal Cancer (CRC)
Carcinoembryonic antigen (CEA) is the most commonly used serum biomarker for CRC, but its sensitivity, especially in early stages, is limited.
| Biomarker | Sensitivity | Specificity | Patient Cohort (n) | Key Findings |
| Urinary DAS | 75.8% | Not specified | 248 | Markedly higher sensitivity than CEA (39.5%) and CA19-9 (14.1%).[8][9] |
| Urinary DAS | 69.6% | Not specified | 33 | Superior sensitivity to serum CEA (46.8%) and CA19-9 (15.6%).[9] |
| Urinary DAS | 78.0% | 70.6% | 57 | Significantly higher levels in CRC patients compared to controls.[10] |
| Serum CEA | 39.5% | Not specified | 248 | Significantly lower sensitivity compared to urinary DAS.[8] |
| Serum CA19-9 | 14.1% | Not specified | 248 | Very low sensitivity for CRC detection.[8] |
A notable advantage of DAS is its high sensitivity for early-stage CRC. In one study, urinary DAS was elevated in 60% of patients with stage 0 + I CRC, whereas CEA and CA19-9 were positive in only 10% and 5% of these patients, respectively.[3][4][8]
Breast Cancer
For breast cancer, CEA and Cancer Antigen 15-3 (CA 15-3) are the standard serum biomarkers.
| Biomarker | Sensitivity | Specificity | Patient Cohort (n) | Key Findings |
| Urinary DAS | 60.2% | Not specified | 83 | Higher sensitivity than CEA (37.3%) and CA15-3 (37.3%).[8][9] |
| Urinary DAS | 46.4% | Not specified | 28 | Higher sensitivity than CEA (3.8%) and CA15-3 (0%).[9] |
| Serum CEA | 37.3% | Not specified | 83 | Lower sensitivity compared to urinary DAS.[8] |
| Serum CA15-3 | 37.3% | Not specified | 83 | Lower sensitivity compared to urinary DAS.[8] |
Similar to its performance in CRC, urinary DAS demonstrates superior sensitivity in detecting early-stage breast cancer. In stage I + II patients, DAS was elevated in 28% of cases, while CEA and CA15-3 were positive in only 3% and 0%, respectively.[8]
Other Cancers
The utility of urinary DAS has been explored in various other cancers. Positive rates for DAS have been reported as 33% in esophageal cancer, 40% in gastric cancer, and 25% in biliary pancreas cancer.[6] In many of these cases, DAS was positive even when conventional tumor markers were negative, highlighting its potential as a complementary diagnostic tool.[6]
Experimental Protocols
Accurate and reproducible quantification of urinary DAS is paramount for its clinical application. While various methods exist, including ELISA and colorimetric assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and specificity.[9][10][11]
Quantification of Urinary this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of a panel of urinary polyamines, including DAS.
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A Head-to-Head Comparison of N',N''-Diacetylspermine and CA19-9 in Colorectal Cancer Diagnostics
For Immediate Release
In the landscape of colorectal cancer (CRC) diagnostics, the quest for non-invasive, sensitive, and specific biomarkers is a paramount challenge for researchers and clinicians. While Carcinoembryonic Antigen (CEA) remains a standard, its limitations have spurred the investigation of novel markers. This guide provides a comprehensive comparison between the emerging urinary biomarker, N',N''-diacetylspermine (DAS), and the established serum marker, Carbohydrate Antigen 19-9 (CA19-9), for the detection and management of colorectal cancer.
Executive Summary
This compound, a polyamine metabolite, is demonstrating significant promise as a urinary biomarker for colorectal cancer, often outperforming the traditional serum marker CA19-9, particularly in the detection of early-stage disease.[1][2] This guide will delve into the mechanistic underpinnings, comparative performance data, and detailed analytical methodologies for both biomarkers, offering a critical resource for researchers, scientists, and drug development professionals in the oncology space.
Introduction to the Biomarkers
This compound (DAS): A Product of Aberrant Polyamine Metabolism
Polyamines are essential polycations involved in cell growth, proliferation, and differentiation.[3] Cancer cells exhibit dysregulated polyamine metabolism to sustain their rapid proliferation, leading to an upregulation of polyamine catabolic enzymes and a subsequent increase in acetylated polyamines.[3][4] DAS is a specific diacetylated derivative of spermine that is excreted in the urine and has been found to be significantly elevated in patients with colorectal cancer.[4][5][6] Its urinary presence offers a distinct advantage in terms of non-invasive sample collection.[1]
Carbohydrate Antigen 19-9 (CA19-9): A Sialylated Glycoprotein Marker
CA19-9 is a well-established tumor marker, primarily used in the management of pancreatic cancer, but also found to be elevated in other gastrointestinal malignancies, including colorectal cancer.[7][8] It is a sialylated Lewis A blood group antigen that plays a role in cell adhesion and is shed into the bloodstream.[7][9] However, its clinical utility in CRC is hampered by relatively low sensitivity, especially in early stages, and the fact that approximately 5% of the population are non-secretors and do not produce the CA19-9 antigen.[7][10]
Comparative Performance Analysis
The diagnostic and prognostic value of a biomarker is determined by its sensitivity, specificity, and ability to correlate with disease stage and patient outcomes. The following table summarizes the comparative performance of DAS and CA19-9 in colorectal cancer, based on available clinical studies.
| Performance Metric | This compound (DAS) | Carbohydrate Antigen 19-9 (CA19-9) | Key Insights |
| Sensitivity (Overall CRC) | 69.6% - 78.0%[2][5] | 14.1% - 48%[2] | DAS consistently demonstrates superior sensitivity for detecting CRC compared to CA19-9. |
| Specificity (CRC vs. Healthy/Benign) | 70.6%[5] | 90% (at a cutoff of <37 U/mL)[10] | While CA19-9 can have high specificity, its low sensitivity limits its use as a standalone diagnostic tool. |
| Early-Stage CRC Detection | Positive rates of 66.7% in Stage 0+I CRC[2] | Positive rates of 11.1% in early CRC[2] | DAS shows significantly higher detection rates in early-stage CRC, a critical window for curative intervention. |
| Area Under the Curve (AUC) | 0.794 | Generally lower than DAS for CRC detection. | The higher AUC for DAS indicates a better overall diagnostic accuracy in distinguishing CRC patients from non-CRC individuals. |
| Sample Type | Urine | Serum | Urinary collection for DAS is non-invasive and patient-friendly compared to the blood draw required for CA19-9.[1] |
| Biological Limitation | Dependent on metabolic state. | Not produced by ~5% of the population (Lewis antigen negative).[10] | The genetic limitation of CA19-9 production is a significant drawback for its universal application. |
Mechanistic Insights: Signaling Pathways and Biological Roles
To understand the differential performance of these biomarkers, it is crucial to examine their biological origins and roles in cancer progression.
Polyamine Metabolism and DAS Production in Colorectal Cancer
In colorectal cancer cells, there is an upregulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. This leads to an accumulation of polyamines, which are subsequently catabolized by enzymes like spermidine/spermine N1-acetyltransferase (SSAT). The resulting acetylated polyamines, including DAS, are then exported from the cell and excreted in the urine.
Caption: Upregulation of ODC and SSAT in CRC leads to increased DAS production and urinary excretion.
Role of CA19-9 in Cell Adhesion and Tumor Progression
CA19-9 is a ligand for E-selectin, a cell adhesion molecule expressed on endothelial cells.[7] The interaction between CA19-9 on circulating tumor cells and E-selectin on the endothelium is thought to facilitate the metastatic cascade by promoting the adhesion of cancer cells to distant sites.
Caption: CA19-9 on CRC cells binds to E-selectin on endothelial cells, promoting adhesion and metastasis.
Experimental Methodologies: A Step-by-Step Guide
The choice of analytical methodology is critical for the reliable quantification of these biomarkers. Here, we provide standardized protocols for the detection of urinary DAS and serum CA19-9.
Protocol 1: Quantification of Urinary this compound (DAS) by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate measurement of DAS in urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated DAS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
To 100 µL of supernatant, add 10 µL of internal standard solution.
-
Add 400 µL of ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes.
-
-
Solid-Phase Extraction (Optional, for sample cleanup):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute the analytes with a high-organic solvent mixture (e.g., 80% ACN with 0.1% FA).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject 5-10 µL of the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% FA (A) and ACN with 0.1% FA (B).
-
Run a gradient from 5% B to 95% B over 10 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for DAS and the internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of DAS by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the urinary DAS concentration to urinary creatinine to account for variations in urine dilution.
-
Caption: A streamlined workflow for the quantification of urinary DAS using LC-MS/MS.
Protocol 2: Quantification of Serum CA19-9 by ELISA
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for the measurement of CA19-9 in serum samples.
Materials:
-
Serum sample
-
CA19-9 ELISA kit (containing microplate pre-coated with anti-CA19-9 antibody, HRP-conjugated detection antibody, standards, wash buffer, substrate solution, and stop solution)
-
Microplate reader
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the required dilutions of standards and samples according to the kit instructions.
-
-
Immunoassay:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells 3-4 times with wash buffer.
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3-4 times with wash buffer.
-
-
Detection:
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CA19-9 in the samples by interpolating their absorbance values from the standard curve.
-
Caption: A typical workflow for the detection of serum CA19-9 using an ELISA-based method.
Clinical Implications and Future Perspectives
The evidence presented suggests that urinary DAS holds significant potential as a non-invasive biomarker for colorectal cancer, particularly for early detection.[1][2] Its superior sensitivity compared to CA19-9 in this context could lead to earlier diagnosis and improved patient outcomes. The non-invasive nature of urine collection could also enhance patient compliance with screening programs.[1][5]
While CA19-9 has a more established role in monitoring disease progression and recurrence in some gastrointestinal cancers, its utility in the initial diagnosis of CRC is limited.[7][9][11] Future research should focus on large-scale, prospective clinical trials to validate the diagnostic and prognostic utility of urinary DAS in diverse patient populations. Furthermore, the combination of DAS with other biomarkers, such as CEA or fecal immunochemical testing (FIT), may further enhance diagnostic accuracy. The development of more rapid, point-of-care assays for DAS could also facilitate its integration into routine clinical practice.
References
-
Venäläinen, M. K., Roine, A. N., Häkkinen, M. R., Vepsäläinen, J. J., Kumpulainen, P. S., Kiviniemi, M. S., Lehtimäki, T., Oksala, N. K., & Rantanen, T. K. (2018). Altered Polyamine Profiles in Colorectal Cancer. Anticancer Research, 38(6), 3601-3707. [Link]
-
Lange, J., Lasser, L., Schwarz, S., & Kornmann, M. (2021). Diagnostic and Prognostic Value of CEA and CA19-9 in Colorectal Cancer. Cancers, 13(6), 1-13. [Link]
-
Wang, Y., Li, L., He, Y., Li, J., & Xu, D. (2021). N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. BioMed Research International, 2021, 1-12. [Link]
-
Kawakita, M., & Hiramatsu, K. (2006). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. Journal of Cancer Research and Clinical Oncology, 132(11), 705-712. [Link]
-
Sugimoto, M., Hori, S., Hirayama, A., Soga, T., & Tomita, M. (2018). Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls. Metabolites, 8(2), 1-15. [Link]
-
Medscape. (2025). CA 19-9: Reference Range, Interpretation, Collection and Panels. [Link]
-
Takahashi, Y., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho Journal of Medicine, 9(1), 1-7. [Link]
-
Lee, S. H., et al. (2018). High preoperative serum CA 19-9 levels can predict poor oncologic outcomes in colorectal cancer patients on propensity score analysis. Annals of Surgical Treatment and Research, 95(4), 205-213. [Link]
-
Nakayama, Y., Torigoe, T., Minagawa, N., & Yamaguchi, K. (2013). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Experimental and Therapeutic Medicine, 6(5), 1183-1187. [Link]
-
Venäläinen, M. K., et al. (2018). Altered Polyamine Profiles in Colorectal Cancer. Anticancer Research, 38(6), 3601-3607. [Link]
-
MedlinePlus. (n.d.). CA 19-9 Blood Test (Pancreatic Cancer). [Link]
-
Cancer Treatment Centers of America. (2023). Cancer Antigen 19-9 (CA 19-9): Tumor Marker Blood Test. [Link]
-
Gastroenterology & Endoscopy News. (2026). Blood-Based Test Shows High Sensitivity For Early-Stage Pancreatic Cancer. [Link]
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- 11. cancercenter.com [cancercenter.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N',N''-Diacetylspermine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N',N''-Diacetylspermine. As a key acetylated derivative of spermine, this compound is increasingly utilized in cancer research and diagnostics as a potential biomarker.[1] Proper management of its waste stream is paramount to ensuring laboratory safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety principles.
The Precautionary Principle: Hazard Assessment
The first step in any disposal protocol is a thorough understanding of the compound's hazards. This compound presents a case where available data requires a conservative approach. A Safety Data Sheet (SDS) from one supplier states the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, another major supplier assigns it a Wassergefährdungsklasse (Water Hazard Class) of WGK 3, indicating it is "severely hazardous to water".
This discrepancy necessitates adopting the precautionary principle. All chemicals, particularly novel research compounds, may pose unknown hazards and should be handled with caution. Therefore, this compound waste must be managed as a regulated chemical waste stream and should never be disposed of in the regular trash or down the sanitary sewer.[2][3][4]
| Parameter | Cayman Chemical SDS | Sigma-Aldrich Data | Consensus for Disposal |
| GHS Hazard Classification | Not Classified | Not Provided | Treat as Hazardous |
| Signal Word / Pictograms | None | Not Provided | N/A |
| Health Hazards | Not Classified; standard handling precautions apply. | Not Provided | Assume potential for irritation. |
| Environmental Hazards | Not Provided | WGK 3 (Severely hazardous to water) | High Environmental Precaution Required. |
| Physical Hazards | Not Classified | Storage Class 11 (Combustible Solids) | Store away from ignition sources. |
Personal Protective Equipment (PPE) & Handling
Before handling this compound in either its pure form or in solution, ensure the following PPE is worn. This protocol is based on standard best practices for handling research-grade chemicals with unknown long-term toxicity.
-
Eye Protection : Wear safety glasses with side shields or goggles, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[5]
-
Hand Protection : Use chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5]
-
Body Protection : A standard laboratory coat is required. For procedures with a risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation (i.e., working in a chemical fume hood), respiratory protection is not typically required. Avoid creating dust from the solid form.[5]
Disposal Workflow: A Step-by-Step Guide
The fundamental rule for chemical waste is to collect it in sturdy, leak-proof containers that are kept closed except when adding waste.[2][6] All disposal actions must be conducted in compliance with your institution's Environmental Health and Safety (EHS) department guidelines.[4]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 6. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N',N''-Diacetylspermine
As researchers and drug development professionals, our work with novel compounds like N',N''-Diacetylspermine is critical for advancing fields such as oncology, where it shows promise as a sensitive cancer biomarker.[1][2] However, innovation and safety must proceed hand-in-hand. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and proactive risk management.
A review of available safety literature presents a crucial challenge: a lack of comprehensive toxicological data. One Safety Data Sheet (SDS) from Cayman Chemical states the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, the same supplier's product information sheet advises that the "material should be considered hazardous until further information becomes available" and warns against ingestion, inhalation, and skin/eye contact.[3] This discrepancy necessitates a conservative approach. The foundational principle of laboratory safety—to treat any substance with unknown hazards as potentially hazardous—must be our guiding directive.
This guide, therefore, is built upon this precautionary principle. We will operate under the assumption that this compound, a polyamine derivative, requires rigorous handling protocols to mitigate risks that, while not fully characterized, can be inferred from its chemical class and the explicit warnings provided.
Hazard Assessment & The Precautionary Principle
The decision-making process for establishing safe handling protocols in the face of incomplete data is a self-validating system. It prioritizes personnel safety by assuming a higher risk profile and implementing controls accordingly. This logic ensures that even if the compound is later found to be benign, the established procedures will have provided a robust shield against exposure.
Caption: Risk assessment logic for handling chemicals with unknown hazards.
Core PPE Requirements: A Multi-Barrier Approach
The selection of Personal Protective Equipment (PPE) is not merely a checklist but a system of barriers designed to protect you from specific routes of exposure. For this compound, which is typically supplied as a solid crystalline powder, the primary risks during handling are inhalation of airborne particles and dermal or ocular exposure.[3]
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Standard lab coat (fully buttoned) | Not required in sealed containers |
| Weighing (Solid) | Safety goggles (tight-fitting) | Double-glove with nitrile gloves | Standard lab coat (fully buttoned) | Recommended: N95 respirator if not in a ventilated enclosure |
| Solution Preparation | Safety goggles & face shield[4] | Chemical-resistant nitrile gloves | Standard lab coat (fully buttoned) | Not required if performed in a certified chemical fume hood |
| General Handling (Solutions) | Safety glasses with side shields | Nitrile gloves | Standard lab coat (fully buttoned) | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | N95 respirator (for solids) or as dictated by spill volume |
Causality Behind PPE Choices:
-
Eye Protection: While safety glasses are a minimum, fine powders can become airborne and bypass standard glasses. Therefore, tight-fitting chemical splash goggles are essential when weighing the solid.[4] When handling solutions where a splash is possible, a face shield worn over goggles provides a secondary barrier, protecting the entire face.[4][5]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of laboratory chemicals.[6] Double-gloving during weighing and solution preparation is a prudent measure to prevent exposure in case the outer glove is compromised.
-
Body Protection: A standard, fully-fastened lab coat prevents contamination of personal clothing.[6] For spill cleanup, a chemical-resistant apron adds an extra layer of impervious protection.[7]
-
Respiratory Protection: Handling the solid powder outside of a containment system like a ventilated balance enclosure or chemical fume hood poses an inhalation risk. An N95 respirator can mitigate this risk by filtering airborne particulates.
Operational Protocols: Ensuring Procedural Integrity
Adherence to standardized protocols is paramount for safety. The following step-by-step workflows are designed to be self-validating systems, minimizing the potential for error and exposure.
Caption: Standard sequence for donning and doffing PPE to minimize contamination.
This compound is a solid, often stored at 2-8°C. Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Preparation: Don all required PPE for handling solids (see table above). Perform all work within a certified chemical fume hood or a ventilated balance enclosure.
-
Staging: Place a spill pad on the work surface. Assemble all necessary equipment: spatula, weigh paper/boat, and a sealable container for your stock solution.
-
Weighing: Carefully open the container. Using a clean spatula, transfer the desired amount of this compound to the weigh paper. Avoid creating airborne dust. Close the primary container immediately.
-
Solubilization: Transfer the weighed solid into your final container. According to supplier data, the hydrochloride salt is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in DMSO at about 0.2 mg/mL.[3] Add your chosen solvent, cap the container, and mix gently until dissolved.
-
Cleanup: Dispose of the weigh paper and any contaminated items in the designated solid chemical waste container. Wipe down the spatula, balance, and work surface with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
-
Doffing: Remove PPE according to the doffing protocol and wash hands thoroughly.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure you are wearing the appropriate PPE (see table). If not, retreat to a safe area to don it.
-
Containment (Solid Spill): Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Containment (Liquid Spill): Cover the spill with absorbent pads or other appropriate absorbent material (e.g., sand, diatomaceous earth), working from the outside in.[8]
-
Cleanup: Carefully collect the absorbed material or damp paper towel using tongs or a dustpan. Place all contaminated materials into a clearly labeled hazardous waste bag or container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal and dispose of the waste container according to your institution's hazardous waste procedures.[9][10]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Disposal Plan: From Bench to Manifest
All materials contaminated with this compound, including surplus compound, solutions, and disposable PPE, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container. This includes gloves, weigh boats, paper towels, and other contaminated disposables.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Do not dispose of down the drain.[8]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] Consult your institution's EHS department for specific procedures.
By implementing these comprehensive PPE and handling protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and your research. This proactive stance allows you to focus on the scientific value of your work with this compound, confident in the integrity of your safety procedures.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Retrieved from [Link]
-
University of Toledo Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
-
USDA ARS. (2016, August 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Hiramatsu, K., et al. (2016, February 26). N¹,N¹²-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. ResearchGate, originally published in Clinical Cancer Research. Retrieved from [Link]
- EP HT PART B SAFETY DATA SHEET. (n.d.).
- Urinary Diacetylspermine ELISA Kit. (n.d.). Product Insert.
-
PubChem. (n.d.). N1,N12-Diacetylspermine. Retrieved from [Link]
- Kawakita, M., & Hiramatsu, K. (2005, August 6). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
